molecular formula C10H10BrF2NO B14024602 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

Número de catálogo: B14024602
Peso molecular: 278.09 g/mol
Clave InChI: GPJASBGAVFPIKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is a specialized fluorinated acetamide derivative engineered for advanced chemical synthesis and research. Its primary research value lies in its role as a versatile building block for constructing complex molecules, particularly in the development of active agrochemicals and pharmaceuticals . The compound integrates a bromodifluoroacetamide moiety with a 3,5-dimethylaniline group, a structural motif frequently investigated in the creation of pesticidal compounds . Researchers leverage this chemical in halogen-bonding catalysis and radical-based reaction methodologies. The gem-difluoro group and bromine atom make it a suitable precursor for generating carbon-centered radicals under visible-light irradiation, enabling the formation of new carbon-carbon bonds in the presence of sensitive functional groups that would be incompatible with highly reducing conditions . This reactivity is crucial for synthesizing novel aryl difluoroamide scaffolds, which are of significant interest in medicinal chemistry for the design of biologically active compounds, including FKBP12 inhibitors . As an intermediate, it is pivotal for probing structure-activity relationships and developing new candidates in crop protection and drug discovery pipelines .

Propiedades

Fórmula molecular

C10H10BrF2NO

Peso molecular

278.09 g/mol

Nombre IUPAC

2-bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

InChI

InChI=1S/C10H10BrF2NO/c1-6-3-7(2)5-8(4-6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15)

Clave InChI

GPJASBGAVFPIKH-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=CC(=C1)NC(=O)C(F)(F)Br)C

Origen del producto

United States
Foundational & Exploratory

2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide synthesis protocol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

Introduction: Strategic Importance of Fluorinated Amides

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating physicochemical and biological properties. The amide functional group is one of the most prevalent linkages in pharmaceuticals, making the synthesis of novel amide derivatives a critical endeavor.[1] This guide provides a detailed technical protocol for the synthesis of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide, a compound of significant interest as a versatile building block. The molecule combines a reactive bromo-difluoroacetyl moiety—a precursor for further functionalization—with a 3,5-dimethylphenyl group, a common scaffold in pharmacologically active compounds.

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to provide the underlying chemical principles, safety imperatives, and analytical validation required for successful and reproducible synthesis.

Core Synthesis Strategy: Nucleophilic Acyl Substitution

The formation of the target amide bond is achieved via a classic nucleophilic acyl substitution reaction. This method remains one of the most robust and widely utilized transformations in organic chemistry.[2][3] The core of the reaction involves the attack of a nucleophilic amine (3,5-dimethylaniline) on an electrophilic acyl halide (2-bromo-2,2-difluoroacetyl chloride or bromide).

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,5-dimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the 2-bromo-2,2-difluoroacetyl halide.[3] This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the halide ion (e.g., chloride or bromide), which is a good leaving group.[3]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This step is crucial as the hydrohalic acid byproduct (HCl or HBr) would otherwise react with the starting aniline, forming an unreactive ammonium salt. A non-nucleophilic organic base, such as pyridine or triethylamine, is typically employed for this purpose.[3][4]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details the synthesis of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide on a laboratory scale, targeting a theoretical yield based on the limiting reagent.

Reagents and Materials
Reagent / MaterialMolecular Weight ( g/mol )QuantityMolar EquivalentsNotes
3,5-Dimethylaniline121.185.00 g1.0Purity >98%
2-Bromo-2,2-difluoroacetyl Bromide220.839.53 g1.05Highly corrosive and lachrymatory. Handle with extreme care.[5]
Pyridine79.103.60 mL1.1Anhydrous grade. Acts as a base to neutralize HBr byproduct.[4]
Dichloromethane (DCM)84.93150 mL-Anhydrous solvent.
Hydrochloric Acid (1M aq.)36.46~100 mL-For aqueous work-up.
Sodium Bicarbonate (Sat. aq.)84.01~100 mL-For aqueous work-up.
Brine (Sat. NaCl aq.)58.44~50 mL-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent.
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet and bubbler

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Vacuum oven

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried to exclude moisture. Place the flask under a positive pressure of dry nitrogen.

  • Reagent Addition: To the flask, add 3,5-dimethylaniline (5.00 g, 41.26 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the aniline is fully dissolved. Add anhydrous pyridine (3.60 mL, 45.39 mmol) to the solution.[4]

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic nature of the acylation reaction.[4]

  • Acylation: In the dropping funnel, prepare a solution of 2-bromo-2,2-difluoroacetyl bromide (9.53 g, 43.32 mmol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred aniline solution over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture back to 0-5 °C in an ice bath.

    • Slowly quench the reaction by adding 50 mL of 1M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).[4] These washes remove the pyridine hydrochloride salt and any unreacted starting materials.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

    • Alternatively, for higher purity, the product can be purified using flash column chromatography on silica gel.

  • Drying and Characterization: Collect the purified solid by vacuum filtration and dry it in a vacuum oven at 40-50 °C. The final product should be characterized by NMR, IR, and MS to confirm its identity and purity.[6]

Synthesis and Purification Workflow

SynthesisWorkflow cluster_prep Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Dissolve 3,5-dimethylaniline & pyridine in DCM B Cool to 0-5 °C (Ice Bath) A->B C Slowly add 2-bromo-2,2-difluoroacetyl bromide in DCM B->C D Stir at Room Temp (2-4 hours) C->D E Quench with 1M HCl D->E Monitor by TLC/LC-MS F Separate Organic Layer E->F G Wash with 1M HCl, Sat. NaHCO₃, Brine F->G H Dry with MgSO₄ & Filter G->H I Concentrate in vacuo H->I J Recrystallize or Column Chromatography I->J K Isolate by Filtration J->K L Dry under Vacuum K->L M Characterize (NMR, MS, IR) L->M

Caption: Workflow for the synthesis and purification of the target compound.

Safety and Handling (EHS)

Proper safety precautions are paramount during this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene).[7][8]

  • Ventilation: All steps, especially the handling of 2-bromo-2,2-difluoroacetyl bromide and dichloromethane, must be performed in a well-ventilated chemical fume hood.[9]

  • 2-Bromo-2,2-difluoroacetyl Bromide: This reagent is highly corrosive, causes severe skin burns and eye damage, and is a lachrymator.[5][10] Avoid inhalation of vapors and any contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7] It is also water-reactive.

  • 3,5-Dimethylaniline: This compound is toxic and should be handled with care. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Product Characterization

The identity and purity of the synthesized 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide should be confirmed using modern analytical techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ ~7.2-7.4 ppm (s, 2H): Aromatic protons ortho to the amide group.

    • δ ~6.8-7.0 ppm (s, 1H): Aromatic proton para to the amide group.

    • δ ~2.3 ppm (s, 6H): Protons of the two methyl groups on the phenyl ring.[11]

    • δ (variable, broad s, 1H): N-H proton of the amide.

  • ¹³C-NMR (100 MHz, CDCl₃):

    • δ ~160-165 ppm (t): Carbonyl carbon of the amide, showing coupling to the adjacent fluorine atoms.

    • δ ~139 ppm: Quaternary aromatic carbons attached to the methyl groups.

    • δ ~135 ppm: Quaternary aromatic carbon attached to the nitrogen.

    • δ ~125-130 ppm: Aromatic CH carbons.

    • δ ~110-115 ppm (t): CF₂Br carbon, showing a large coupling constant with the two fluorine atoms.

    • δ ~21 ppm: Methyl group carbons.

  • Mass Spectrometry (MS):

    • ESI+: Calculated for C₁₀H₁₀BrF₂NO [M+H]⁺. The spectrum should show the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

Conclusion

This guide provides a comprehensive, technically grounded protocol for the synthesis of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide. By understanding the underlying reaction mechanism and adhering strictly to the detailed experimental and safety procedures, researchers can reliably produce this valuable chemical intermediate. The successful application of this protocol will enable further exploration of this and related molecules in the fields of medicinal chemistry, agrochemical development, and materials science.

References

  • Li, C., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega. Available at: [Link]

  • Hreczycho, G., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules. Available at: [Link]

  • Chen, S-Y., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry. Available at: [Link]

  • Jiangxi Sunway Chem Co Ltd. (2015). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. Patsnap Eureka. Available at: [Link]

  • Jeong, Y., et al. (2018). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tarasova, E. A., et al. (2018). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Available at: [Link]

  • Google Patents. (2015). CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • JoVE. (2025). Amines to Amides: Acylation of Amines. Available at: [Link]

  • Google Patents. (2003). US20030032836A1 - Method for preparing bromodifluoroacetic compounds.
  • ResearchGate. Synthesis of aromatic amides from aniline and triethylamine derivatives. Available at: [Link]

  • PubChemLite. 2-bromo-n-(3,5-difluorophenyl)acetamide. Available at: [Link]

  • ResearchGate. (2025). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Reformatsky Reaction. Available at: [Link]

  • PubChem. 2-Bromo-2,2-difluoroacetic acid. Available at: [Link]

  • ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Available at: [Link]

  • Google Patents. Method for purifying N, N-dimethylaniline by acid anhydride.
  • PMC. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Available at: [Link]

  • Google Patents. (1999). CN1215720A - Process for production of 3,5-dimethyl aniline.
  • Wikipedia. Dimethylaniline. Available at: [Link]

  • ResearchGate. (2026). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available at: [Link]

  • Drug Discovery Today. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). 2-Bromo-N-(2,4-dimethylphenyl)acetamide. Available at: [Link]

  • Organic Syntheses. n-bromoacetamide. Available at: [Link]

  • MDPI. (2021). Applications of Solution NMR in Drug Discovery. Available at: [Link]

  • RSC Publishing. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

Sources

Physicochemical Profiling and Synthetic Applications of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic and medicinal chemistry, the controlled incorporation of fluorine atoms is a critical strategy for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide represents a highly specialized, programmable building block designed for radical-mediated fluoroalkylation. By combining a highly labile C–Br bond with an electron-rich 3,5-dimethylphenyl ring, this molecule serves as an ideal precursor for generating electrophilic gem-difluoroalkyl radicals, enabling the rapid construction of complex 3,3-difluoro-2-oxindole scaffolds through photoredox or transition-metal catalysis 1.

This whitepaper provides an in-depth analysis of its physicochemical properties, the electronic causality dictating its reactivity, and self-validating protocols for its application in advanced synthetic workflows.

Structural and Physicochemical Properties

The unique reactivity of this compound is directly tied to its structural parameters. The juxtaposition of the electron-withdrawing gem-difluoro and carbonyl groups adjacent to the bromine atom significantly lowers the bond dissociation energy (BDE) of the C–Br bond, priming it for single-electron transfer (SET) 2.

Table 1: Physicochemical Profile
PropertyValueStructural Significance
IUPAC Name 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamideStandardized nomenclature.
Molecular Formula C₁₀H₁₀BrF₂NODefines stoichiometry for catalytic equivalents.
Molecular Weight 278.10 g/mol Critical for precise molarity calculations in micro-scale photoredox setups.
Topological Polar Surface Area 29.1 ŲIndicates moderate polarity, ensuring solubility in standard aprotic solvents (e.g., MeCN, DMF).
H-Bond Donors / Acceptors 1 (N-H) / 3 (C=O, F, F)Facilitates secondary interactions in transition states during catalysis.
Estimated C-Br BDE ~65–68 kcal/molExceptionally low BDE allows for mild homolytic cleavage via visible-light photocatalysis.

Electronic Causality and Reactivity Dynamics

The 3,5-dimethylphenyl moiety is not merely a structural placeholder; it fundamentally alters the reactivity trajectory of the molecule compared to its unsubstituted N-phenyl analog 3.

1. Nucleophilic Enhancement via Hyperconjugation: The methyl groups at the meta positions act as electron-donating groups (EDGs) through hyperconjugation and inductive effects. This enriches the electron density specifically at the ortho (2, 6) and para (4) positions of the aromatic ring.

2. Electrophilic Radical Attack: When the C–Br bond undergoes mesolytic cleavage to generate the •CF₂CONHAr radical, the resulting carbon-centered radical is highly electrophilic due to the inductive pull of the adjacent fluorine atoms 4. The enhanced nucleophilicity of the 3,5-dimethylphenyl ring creates a perfect electronic mismatch, driving an ultra-fast intramolecular addition 1.

3. Steric Directing Effects: The 3,5-substitution pattern sterically blocks the meta positions, directing the radical attack exclusively to the thermodynamically favored ortho positions. This selective cyclization prevents unwanted intermolecular side reactions, culminating in high yields of the corresponding 3,3-difluoro-4,6-dimethyl-2-oxindole 1.

Mechanistic Paradigms: •CF₂ Radical Generation

Under photoredox conditions, 2-bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide acts as a terminal electron acceptor [[5]](). Irradiation of an organic photocatalyst (e.g., 4CzIPN) with blue LEDs generates a long-lived excited state (PC). This excited species transfers a single electron into the σ orbital of the C–Br bond. The resulting radical anion rapidly fragments, expelling a bromide leaving group and yielding the reactive •CF₂- radical 6.

MechanisticPathway PC Photocatalyst (PC) Ground State PC_star Excited State (PC*) PC->PC_star Visible Light Excitation PC_ox Oxidized PC+ PC_star->PC_ox SET to Substrate Substrate 2-Bromo-N-(3,5-dimethylphenyl) -2,2-difluoroacetamide Radical •CF2-CONH-Ar Radical + Br- Substrate->Radical SET Reduction Cleavage of C-Br Cyclized Cyclized Intermediate Radical Radical->Cyclized Intramolecular Addition (Fast) Product 3,3-Difluoro-4,6-dimethyl -2-oxindole Cyclized->Product Oxidation & Deprotonation Cyclized->PC_ox Electron Transfer PC_ox->PC SET from Intermediate (Regeneration)

Photoredox SET mechanism for difluoroalkyl radical generation and oxindole cyclization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and mechanistic fidelity.

Protocol A: Synthesis of the Precursor

Causality: The synthesis relies on a highly exothermic amidation. Triethylamine (TEA) is utilized not only as an acid scavenger to neutralize the generated HCl but also to prevent the premature protonation of the weakly nucleophilic 3,5-dimethylaniline.

  • Setup: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve 3,5-dimethylaniline (10.0 mmol, 1.0 equiv) and TEA (15.0 mmol, 1.5 equiv) in anhydrous dichloromethane (DCM, 20 mL). Cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve 2-bromo-2,2-difluoroacetyl chloride (12.0 mmol, 1.2 equiv) in 5 mL of DCM and add dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The disappearance of the aniline spot (UV active, easily stained with ninhydrin) confirms completion.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the title compound as a crystalline solid.

Protocol B: Photoredox-Catalyzed Synthesis of 3,3-Difluoro-4,6-dimethyl-2-oxindole

Causality: The organic dye 4CzIPN is selected over traditional iridium catalysts because its highly reducing excited state ( E1/2​(P∗/P+)=−1.04 V vs SCE) perfectly matches the reduction potential of the bromodifluoroacetamide without causing over-reduction of the final oxindole product [[7]](). K₂CO₃ is employed to facilitate the final deprotonation step, driving the rearomatization of the intermediate radical cation 5.

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide (0.2 mmol, 1.0 equiv), 4CzIPN (2 mol %), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Degassing: Evacuate the tube and backfill with Argon (repeat for 3 cycles) to remove oxygen, which acts as a triplet quencher and radical scavenger.

  • Solvent Addition: Add degassed anhydrous acetonitrile (2.0 mL) via syringe.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 460 nm blue LEDs. Stir vigorously at room temperature for 16 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The mass spectrum should show the complete consumption of the starting material ( m/z 278) and the appearance of the cyclized product mass ( m/z 197, [M+H]⁺).

  • Isolation: Filter the crude mixture through a short pad of Celite to remove inorganic salts and the photocatalyst. Concentrate the filtrate and purify via column chromatography.

Analytical Characterization Standards

To verify the structural integrity of the synthesized 2-bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide, the following spectroscopic markers must be observed:

  • ¹H NMR (400 MHz, CDCl₃): A broad singlet around δ 8.0 ppm corresponds to the amide N-H. Two distinct signals in the aromatic region (around δ 7.2 ppm for the ortho protons and δ 6.8 ppm for the para proton) confirm the 3,5-substitution pattern. A sharp singlet near δ 2.3 ppm integrating to 6H confirms the two methyl groups.

  • ¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet around δ -62.0 to -65.0 ppm is the definitive hallmark of the BrCF₂- group, indicating the successful incorporation of the intact bromodifluoromethyl moiety.

  • HRMS (ESI-TOF): Calculated for C₁₀H₁₁BrF₂NO [M+H]⁺: 278.0000; Expected isotopic pattern showing a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.

References

  • 3Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules (PMC), National Institutes of Health.

  • 5Organophotoredox-Catalyzed Vinyl Group Transfer Reaction: An Introduction to 4-Vinyl-1,4-dihydropyridines. Organic Letters, ACS Publications.

  • 7Photoinduced carbonylative annulation access to β-lactams. Chemical Science, Royal Society of Chemistry.

  • [[4]]() Photoredox-Catalyzed Synthesis of 3,3-Difluoro-γ-lactams via 1,5-Hydrogen Atom Transfer-Involved Alkyne Difunctionalization and C–N Cleavage. Organic Letters, ACS Publications.

  • 1Copper/B2pin2-Catalyzed CH Difluoroacetylation- Cycloamidation of Anilines Leading to the Formation of 3,3- Difluoro-2-oxindoles. The Royal Society of Chemistry.

  • 2Photoinduced Cascade C–N/C=O Bond Formation from Bromodifluoroalkyl Reagents, Amines, and H2O via a Triple-Cleavage Process. Organic Letters, ACS Publications.

  • 6Photoactive Catalytic EDA Complex-Mediated Synthesis of Difluorinated Polycyclic Indolines. The Journal of Organic Chemistry, ACS Publications.

Sources

Advanced Technical Guide: 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide represents a highly specialized, bifunctional building block designed for late-stage functionalization.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, the causality behind its structural design, and self-validating experimental protocols for its synthesis and application in photoredox-catalyzed difluoroalkylation.

Chemical Identity and Physicochemical Profiling

While the exact hybrid compound 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide does not currently possess a ubiquitous standalone Chemical Abstracts Service (CAS) Registry Number in primary public repositories, its structural components and direct analogs are well-documented. For regulatory and inventory tracking, researchers typically reference its parent analogs: 2-Bromo-2,2-difluoro-N-phenylacetamide (CAS: 127427-45-6) [1] and 2-bromo-N-(3,5-dimethylphenyl)acetamide (CAS: 349120-86-1) .

Quantitative Data Summary

The following table summarizes the calculated and established physicochemical properties of the title compound, critical for predicting its behavior in organic synthesis and biological systems.

PropertyValue / Description
IUPAC Name 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide
Molecular Formula C₁₀H₁₀BrF₂NO
Molecular Weight 278.09 g/mol
Exact Mass 276.9914 Da
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 2 (Carbonyl O, Fluorine network)
Rotatable Bonds 2
Estimated LogP ~3.2 (Highly lipophilic)
Key NMR Signatures ¹⁹F NMR: ~ -60 to -65 ppm (diagnostic for -CF₂Br)

Structural Causality: The "Why" Behind the Molecule

As a Senior Application Scientist, it is crucial to understand that every functional group in this molecule serves a distinct mechanistic purpose. It is not merely a random assembly of atoms, but a precisely tuned vehicle for radical chemistry and pharmacophore delivery.

  • The Bromodifluoromethyl Group (-CF₂Br): Why use a bromine leaving group instead of chlorine or iodine? The C-Br bond in a difluoroacetyl system has a reduction potential of approximately -0.9 V vs. SCE. This falls perfectly within the thermodynamic operating window of common visible-light photocatalysts like fac-Ir(ppy)₃ ( E1/2​ *Ir^{III}/Ir^{IV} = -1.73 V), allowing for efficient Single Electron Transfer (SET) under mild, room-temperature conditions [2]. Chlorine is too thermodynamically stable to reduce easily, while iodine is highly photolabile and prone to spontaneous homolysis, leading to poor reaction control.

  • The 3,5-Dimethylphenyl Moiety: In medicinal chemistry, the 3,5-dimethyl substitution pattern is a classic steric shield. It blocks the meta-positions from oxidative metabolism by Cytochrome P450 enzymes. Furthermore, the steric bulk forces the aromatic ring out of coplanarity with the amide bond, restricting the molecule's conformational space and potentially increasing binding entropy when interacting with a target protein.

Synthetic Methodology

The preparation of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide relies on a nucleophilic acyl substitution.

Synthesis A 3,5-Dimethylaniline (Nucleophile) C Amidation Reaction Et3N, DCM, 0°C → RT A->C B Ethyl 2-bromo-2,2-difluoroacetate (Electrophile) B->C D 2-Bromo-N-(3,5-dimethylphenyl) -2,2-difluoroacetamide C->D Nucleophilic Acyl Substitution

Fig 1. Synthetic workflow for 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide.
Protocol 1: Synthesis of the Title Compound

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 3,5-dimethylaniline (10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (Et₃N, 12.0 mmol). Causality Check: Why Et₃N instead of pyridine? Et₃N provides sufficient basicity (pKa ~10.7) to neutralize the HBr/HF byproducts without acting as a competing nucleophile against the highly electrophilic fluorinated acyl center.

  • Electrophile Introduction: Cool the mixture to 0 °C using an ice bath. Dropwise, add ethyl 2-bromo-2,2-difluoroacetate (11.0 mmol) over 15 minutes.

  • Reaction Evolution: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly UV-active aniline spot indicates conversion.

  • Workup: Quench with 1M HCl (20 mL) to remove unreacted amine. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: Analyze the crude mixture via ¹⁹F NMR. The presence of a sharp singlet around -62 ppm confirms the integrity of the -CF₂Br group. Loss of this signal indicates premature debromination.

Mechanistic Applications: Photoredox-Catalyzed Difluoroalkylation

The primary application of this compound is serving as a •CF₂C(=O)NHAr radical precursor in photoredox catalysis [3]. This allows researchers to append the difluoroacetamide pharmacophore directly onto unactivated alkenes or heteroarenes.

Photoredox PC Photocatalyst (e.g., Ir(ppy)3) Radical •CF2-Amide Radical Intermediate PC->Radical Visible Light / SET (- Br⁻) Substrate Bromodifluoroacetamide Substrate Substrate->Radical Adduct Alkyl Radical Adduct Radical->Adduct Radical Addition Alkene Alkene Acceptor Alkene->Adduct Product Difluoroalkylated Target Compound Adduct->Product HAT / Redox Relay

Fig 2. Photoredox-catalyzed radical generation and alkene difluoroalkylation pathway.
Protocol 2: Visible-Light-Mediated Hydrodifluoroalkylation
  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide (0.5 mmol), an unactivated alkene (e.g., 1-octene, 1.0 mmol), fac-Ir(ppy)₃ (1.0 mol%), and Hantzsch ester (0.6 mmol) as a Hydrogen Atom Transfer (HAT) agent.

  • Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (5 mL). Degas the solution via three freeze-pump-thaw cycles. Causality Check: Oxygen is a potent radical scavenger and triplet state quencher. Failing to rigorously degas the solvent will result in the formation of peroxy radicals, completely halting the desired C-C bond formation.

  • Irradiation: Irradiate the mixture with 40W Blue LEDs (λ = 450 nm) at room temperature for 16 hours.

  • Isolation: Concentrate the mixture and purify via flash column chromatography. The resulting product features a newly formed C-C bond, successfully installing the lipophilic difluoroacetamide moiety.

Safety and Handling Considerations

Fluorinated acetamides can exhibit significant toxicity. The parent compound, fluoroacetamide, is a known metabolic poison (disrupting the Krebs cycle via conversion to fluorocitrate). While the difluoro-analogs and their bulky aryl derivatives generally exhibit altered metabolic profiles and lower acute toxicity, they must be handled with strict institutional safety protocols, including the use of a certified fume hood, nitrile gloves, and safety goggles.

References

  • Title: Photoredox-Catalyzed Synthesis of 3,3-Difluoro-γ-lactams via 1,5-Hydrogen Atom Transfer-Involved Alkyne Difunctionalization and C–N Cleavage Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides Source: Molecules (MDPI) URL: [Link]

An In-Depth Technical Guide to the Solubility of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide in a range of common organic solvents. This compound, possessing a unique combination of a halogenated acetyl group and a substituted aromatic ring, presents an interesting case study for solubility behavior. As a potential building block in medicinal chemistry and materials science, a thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation.[1] This document offers a theoretical analysis of the molecule's structural components, a qualitative prediction of its solubility profile, and a detailed, field-proven experimental protocol for quantitative solubility determination. The methodologies and insights presented herein are designed to be directly applicable for researchers, chemists, and drug development professionals.

Introduction to 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

The rational design of novel chemical entities in the pharmaceutical and agrochemical sectors frequently involves the use of highly functionalized building blocks. 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is one such molecule, incorporating several key structural features that influence its physicochemical properties. The presence of a difluoroacetamide moiety is significant, as fluorine incorporation is a widely used strategy in drug design to modulate properties like metabolic stability and binding affinity.[2] The bromoacetyl group provides a reactive handle for further synthetic transformations, while the N-(3,5-dimethylphenyl) group imparts significant lipophilicity.

Solubility is a critical physical property that governs the utility of a compound in nearly every stage of development.[3] In process chemistry, it dictates the choice of reaction solvents, affects reaction kinetics, and is fundamental to developing effective crystallization and purification protocols. In drug development, aqueous and lipid solubility are key determinants of a compound's formulation potential and its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, establishing a reliable solubility profile in various organic media is a foundational step in the characterization of this and other novel compounds.

This guide will first deconstruct the molecule to predict its solubility based on first principles and then provide a robust experimental workflow to quantify it.

Theoretical Framework and Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.[4][5]

Molecular Structure and Intermolecular Force Analysis

To predict the solubility of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide, we must analyze its constituent functional groups and their contributions to the overall polarity and hydrogen bonding capacity of the molecule.

cluster_0 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide cluster_1 Key Functional Moieties Mol Core Structure Amide Secondary Amide (H-bond donor/acceptor) Mol->Amide Polar Interaction Hub Aryl Dimethylphenyl Group (Lipophilic, Nonpolar) Mol->Aryl Lipophilicity Driver Haloacetyl Bromo-difluoroacetyl Group (Polar, Dipole Moment) Mol->Haloacetyl Polarity & Reactivity Site

Caption: Functional moiety contributions in the target molecule.

  • Secondary Amide Linkage (-C(O)NH-): This group is a powerful contributor to polarity. The nitrogen-bound hydrogen can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor.[6][7] This allows for strong interactions with polar protic solvents (like ethanol) and polar aprotic solvents (like acetone).

  • Bromo-difluoroacetyl Group (-C(O)CF₂Br): The two highly electronegative fluorine atoms create a significant dipole moment, enhancing the molecule's overall polarity. This group primarily acts as a hydrogen bond acceptor via the carbonyl oxygen.

  • 3,5-Dimethylphenyl Group: This aromatic ring with two methyl substituents is bulky and nonpolar (lipophilic). It will preferentially interact with nonpolar solvents through van der Waals forces and will hinder solubility in highly polar solvents like water.

Predicted Qualitative Solubility Profile

Based on the molecular analysis, the compound exhibits dual characteristics: a polar, hydrogen-bonding head (the amide and haloacetyl groups) and a nonpolar, lipophilic tail (the dimethylphenyl group). This amphipathic nature suggests it will not be extremely soluble at either end of the polarity spectrum but will show moderate to good solubility in solvents with intermediate polarity.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexanes, TolueneLow to ModerateThe large, nonpolar dimethylphenyl group will favor interaction, but the highly polar amide and difluoroacetyl groups will resist dissolution.[4]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN)Moderate to HighThese solvents can accept hydrogen bonds and have significant dipole moments to solvate the polar regions of the molecule, while also accommodating the nonpolar aryl group.[3]
Polar Protic Ethanol, Methanol, IsopropanolModerateThese solvents are strong hydrogen bond donors and acceptors. While they will interact strongly with the amide group, their cohesive energy may be too high to effectively solvate the large, nonpolar aryl moiety.[5]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have moderate polarity and can effectively solvate a wide range of organic compounds, including those with both polar and nonpolar features.

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative prediction, a robust experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[8] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Experimental Workflow Overview

The process follows a logical progression from sample preparation to final analysis. This ensures that the measured solubility is accurate and reproducible.

A 1. Material Preparation B 2. Saturated Solution Preparation (Add excess solid to known solvent volume) A->B C 3. Equilibration (Shake at constant temperature, e.g., 24-48h) B->C D 4. Phase Separation (Centrifuge or allow to settle) C->D E 5. Sample Collection & Dilution (Aliquot of supernatant, filter, dilute) D->E F 6. Quantitative Analysis (HPLC) (Compare to calibration curve) E->F G 7. Data Calculation (Solubility in mg/mL or mol/L) F->G

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure trustworthiness. Key control points include ensuring an excess of solid remains after equilibration and verifying equilibrium by taking measurements at multiple time points (e.g., 24 and 48 hours) to see if the concentration has stabilized.

Objective: To determine the saturation solubility of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide in selected organic solvents at a constant temperature (e.g., 25 °C).

Materials and Reagents:

  • 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide (purity >98%)

  • HPLC-grade organic solvents (e.g., Hexane, Toluene, Acetone, THF, Ethyl Acetate, Acetonitrile, Ethanol, Methanol, DCM)

  • Volumetric flasks (Class A)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

Equipment:

  • Analytical balance (4-decimal place)

  • Thermostatically controlled orbital shaker or incubator

  • Benchtop centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of the compound in a suitable solvent in which it is freely soluble (e.g., acetonitrile).

    • Perform serial dilutions to create a series of at least five calibration standards of known concentrations that bracket the expected solubility range.

    • Inject each standard into the HPLC and generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.

  • Preparation of Saturated Solutions: [9]

    • To a series of labeled glass vials, add a known volume (e.g., 2.00 mL) of each test solvent.

    • Add an excess amount of the solid compound to each vial (e.g., 20-50 mg). A visual excess of solid must be present to ensure saturation.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to 25 °C (or desired temperature).

    • Agitate the samples at a constant speed for a predetermined time, typically 24 to 48 hours, to allow the system to reach equilibrium.[8]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes. Centrifugation at a low speed can accelerate this process.

    • Carefully draw an aliquot of the clear supernatant using a syringe.

    • Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial to remove any suspended microcrystals. This step is critical to avoid artificially high results.

    • Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to bring its concentration into the range of the HPLC calibration curve. Record the dilution factor.

  • Quantitative Analysis:

    • Inject the diluted sample into the HPLC system using the same method developed for the calibration standards.

    • Record the peak area for the compound.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Summary and Application

The quantitative results should be compiled into a clear, concise table for easy comparison.

Table of Experimentally Determined Solubility (Template) Temperature: 25.0 ± 0.5 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
DichloromethaneChlorinated[Experimental Value][Calculated Value]
TetrahydrofuranPolar Aprotic[Experimental Value][Calculated Value]
AcetonePolar Aprotic[Experimental Value][Calculated Value]
Ethyl AcetatePolar Aprotic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
TolueneNonpolar[Experimental Value][Calculated Value]
HexanesNonpolar[Experimental Value][Calculated Value]

This data is directly applicable to several key areas of research and development:

  • Process Chemistry: The data informs the selection of optimal solvents for carrying out synthetic reactions involving this compound, potentially improving reaction yield and purity.[10][11]

  • Purification: Knowledge of solubility in different solvents is essential for developing crystallization, recrystallization, or chromatographic purification methods. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate for recrystallization.

  • Pre-formulation: For drug development professionals, solubility in various excipients and solvent systems is the first step in creating a viable formulation for preclinical studies.

Conclusion

While no public data exists for the solubility of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide, this guide has established a comprehensive framework for its characterization. Through a theoretical analysis of its molecular structure, we predict moderate-to-high solubility in polar aprotic and chlorinated solvents. More importantly, this guide provides a detailed, robust, and reliable experimental protocol based on the isothermal shake-flask method coupled with HPLC analysis. By following this methodology, researchers can generate the high-quality, quantitative data necessary to advance their work, whether in synthetic process development or the early stages of drug discovery.

References

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link][12]

  • Mey, A. S., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Retrieved from [Link][8]

  • Talele, T. T. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link][13]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][14]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][15]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link][4]

  • International Journal of Novel Research and Development (IJNRD). (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link][3]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link][5]

  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link][6]

  • PubChemLite. (n.d.). 2-bromo-n-(3,5-difluorophenyl)acetamide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link][2]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link][7]

  • Eurofins. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

  • PubChem. (n.d.). N-Bromoacetamide. Retrieved from [Link][16]

  • National Institutes of Health (NIH). (n.d.). 2,2-Difluoroacetamide | C2H3F2NO | CID 2782321 - PubChem. Retrieved from [Link][17]

  • ResearchGate. (2026, March 24). (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from [Link][18]

  • MDPI. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link][10]

  • Beilstein Journals. (2021, January 11). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link][19]

  • PubMed. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link][11]

Sources

reactive sites of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reactive Sites of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

Authored by: A Senior Application Scientist

Introduction

2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is a versatile synthetic intermediate characterized by a complex interplay of reactive sites. The presence of a bromine atom, two fluorine atoms, an amide linkage, and a substituted aromatic ring within the same molecule imparts a rich and tunable chemical reactivity. This guide provides a comprehensive exploration of the principal reactive sites of this compound, offering insights into the mechanistic underpinnings of its transformations and providing field-proven protocols for its synthetic manipulation. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique chemical properties of this and related compounds in their work.

Molecular Structure and Electronic Profile

The reactivity of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is best understood by dissecting its structural and electronic features. The molecule can be deconstructed into three key domains, each with distinct reactive potential:

  • The α-Bromo-α,α-difluoroacetyl Group: This is arguably the most reactive center of the molecule. The carbon atom bonded to both bromine and two fluorine atoms is highly electrophilic. The strong electron-withdrawing nature of the two fluorine atoms and the carbonyl group polarizes the C-Br bond, making the bromine a good leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions. This site is also susceptible to radical formation.

  • The Amide Linkage: The amide functional group is a cornerstone of peptide chemistry and displays characteristic reactivity. The nitrogen lone pair is delocalized into the carbonyl group, which reduces its basicity compared to an amine but also influences the reactivity of the N-H bond and the carbonyl carbon. The C-N bond itself can be subject to cleavage under specific conditions.

  • The 3,5-Dimethylphenyl Ring: This aromatic moiety is an electron-rich system due to the two activating methyl groups. It is predisposed to undergo electrophilic aromatic substitution reactions. The amide group, being an ortho-, para-director, will influence the regioselectivity of such transformations.

The following sections will delve into the specific reactions that can be orchestrated at each of these sites.

Reactivity at the α-Carbon

The C-Br bond at the α-position is the most labile and serves as a primary handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

A powerful strategy for the derivatization of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide involves the use of transition metal catalysis to replace the bromine atom with a variety of substituents.

Copper-Catalyzed Arylation

Copper-catalyzed cross-coupling reactions have emerged as a robust method for the arylation of 2-bromo-2,2-difluoroacetamides.[1][2][3] These reactions are tolerant of a wide range of functional groups on both the amide and the aryl coupling partner.

Reaction Scheme:

Mechanism Overview:

The catalytic cycle is believed to involve the oxidative addition of the C-Br bond to a low-valent copper species, followed by transmetalation with the arylating agent (e.g., aryl boronic acid) and subsequent reductive elimination to afford the α-aryl-α,α-difluoroacetamide product.

Experimental Protocol: Copper-Catalyzed Arylation with Aryl Boronic Acids [3]

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide (1.0 equiv.), the desired aryl boronic acid (1.3 equiv.), copper(II) bromide (CuBr₂, 0.1 equiv.), a suitable ligand (e.g., a calixarene-based ligand, 0.2 equiv.), potassium fluoride (KF, 2.0 equiv.), and magnesium chloride (MgCl₂, 1.0 equiv.).

  • Solvent Addition: Add a suitable solvent, such as hexafluoroisopropanol (HFIP).

  • Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperatures) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Nickel-Catalyzed Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, provides an alternative and effective method for the arylation of bromodifluoroacetamides, catalyzed by a low-cost nickel catalyst.[4]

Reaction Scheme:

Experimental Protocol: Nickel-Catalyzed Negishi Coupling of Arylzinc Reagents [4]

  • Preparation of the Arylzinc Reagent: The arylzinc reagent is typically prepared in situ from the corresponding aryl bromide or iodide and activated zinc metal.

  • Reaction Setup: In a separate, dry reaction vessel under an inert atmosphere, add 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide (1.0 equiv.), a nickel catalyst (e.g., NiCl₂(dppp), 5 mol%), and a suitable solvent (e.g., tetrahydrofuran, THF).

  • Reagent Addition: Add the freshly prepared arylzinc reagent to the reaction mixture. An additive such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) may be beneficial.[4]

  • Reaction and Work-up: Stir the reaction at room temperature or with gentle heating. Upon completion, the reaction is quenched, and the product is extracted and purified as described in the copper-catalyzed protocol.

Radical Reactions

The weak C-Br bond can also be homolytically cleaved to generate an α,α-difluoroamidyl radical, which can participate in a variety of radical-mediated transformations.

Organophotoredox-Catalyzed Vinyl Group Transfer

Visible-light-driven photoredox catalysis has enabled the transfer of a vinyl group to the α-carbon of 2-bromo-2,2-difluoroacetamides.[5] This reaction proceeds under mild conditions and allows for the formation of a C(sp³)–C(sp²) bond.

Reaction Scheme:

Experimental Protocol: Vinyl Group Transfer using 4-Vinyl-Dihydropyridines [5]

  • Reaction Setup: In a reaction vial, combine 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide (1.0 equiv.), a 4-vinyl-dihydropyridine (DHP) derivative (3.0 equiv.), a photocatalyst (e.g., 4-CzIPN, 5 mol%), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and potassium iodide (KI, 20 mol%).

  • Solvent and Irradiation: Add a solvent mixture, such as HFIP/DCE (4:1), and irradiate the mixture with a blue LED (456 nm) at room temperature.

  • Work-up and Purification: After completion of the reaction, the product is isolated and purified using standard extraction and chromatographic techniques.

Nucleophilic Substitution

The electrophilic nature of the α-carbon allows for direct nucleophilic displacement of the bromide ion.[6]

Reaction Scheme:

This type of reaction is fundamental and can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates. The reaction conditions will vary depending on the nucleophilicity of the attacking species.

Reactivity of the Amide Linkage

The amide group offers additional sites for chemical modification, although these are generally less reactive than the α-carbon.

Reduction of the Carbonyl Group

The amide carbonyl can be reduced to a methylene group, converting the amide into an amine. This transformation is typically achieved using strong reducing agents like borane. Microwave-assisted borane reduction has been shown to be effective for related α-aryl-α,α-difluoroacetamides.[4]

Cleavage of the C-N Bond

While amides are generally stable, the C(aryl)-N bond can be cleaved under specific oxidative conditions, providing a route to primary amides.[7] This reactivity is more pronounced in N-aryl amides and highlights the potential for the N-(3,5-dimethylphenyl) group to act as a removable directing group.

Reactivity of the 3,5-Dimethylphenyl Ring

The aromatic ring is susceptible to electrophilic aromatic substitution (EArS). The amide functionality is a moderately activating, ortho-, para-directing group. However, the steric bulk of the amide and the presence of the two methyl groups will influence the regiochemical outcome of the substitution. The positions ortho to the amide (2' and 6') are sterically hindered. The para position (4') is activated by the amide and one methyl group. The other ortho position to a methyl group (2') is also activated. Therefore, substitution is most likely to occur at the 4'-position, and possibly at the 2'-position, depending on the electrophile and reaction conditions.

Reaction Scheme:

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Experimental Protocol: Bromination of the Aromatic Ring

  • Reaction Setup: Dissolve 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Reagent Addition: Slowly add a solution of bromine (1.1 equiv.) in the same solvent. The addition of a Lewis acid catalyst like iron(III) bromide (FeBr₃) may be necessary to promote the reaction.[8]

  • Reaction and Work-up: Stir the mixture at room temperature until the reaction is complete. Quench the reaction with a solution of sodium thiosulfate and extract the product.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Data Summary

Reactive SiteReaction TypeKey Reagents/CatalystsProduct Type
α-CarbonCopper-Catalyzed ArylationCuBr₂, Ligand, Aryl Boronic Acidα-Aryl-α,α-difluoroacetamide
α-CarbonNickel-Catalyzed Negishi CouplingNiCl₂(dppp), Arylzinc Reagentα-Aryl-α,α-difluoroacetamide
α-CarbonRadical VinylationPhotocatalyst, 4-Vinyl-DHPα-Vinyl-α,α-difluoroacetamide
α-CarbonNucleophilic SubstitutionVarious Nucleophilesα-Substituted-α,α-difluoroacetamide
Amide CarbonylReductionBorane (BH₃)β,β-Difluoroamine
Aromatic RingElectrophilic SubstitutionElectrophile (e.g., Br₂), Lewis AcidRing-Substituted Derivative

Visualizing Reaction Pathways

Workflow for α-Carbon Functionalization

G cluster_0 Cross-Coupling cluster_1 Radical Reaction cluster_2 Nucleophilic Substitution start 2-Bromo-N-(3,5-dimethylphenyl) -2,2-difluoroacetamide cu_coupling Cu-Catalyzed Arylation (Aryl Boronic Acid) start->cu_coupling [Cu] ni_coupling Ni-Catalyzed Negishi (Arylzinc Reagent) start->ni_coupling [Ni] photoredox Photoredox Vinylation (4-Vinyl-DHP) start->photoredox hv sn2 SN2 Reaction (Nucleophile) start->sn2 Nu- product α-Functionalized Product cu_coupling->product ni_coupling->product photoredox->product sn2->product

Caption: Synthetic routes for the functionalization of the α-carbon.

Sequential Functionalization Strategy

G start 2-Bromo-N-(3,5-dimethylphenyl) -2,2-difluoroacetamide step1 α-Arylation (e.g., Negishi Coupling) start->step1 1. C-C bond formation step2 Electrophilic Aromatic Substitution (e.g., Nitration) step1->step2 2. C-E bond formation final_product Di-functionalized Product step2->final_product

Sources

The Strategic Role of the Difluorophenyl Moiety in Modern Drug Design: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into small-molecule therapeutics has fundamentally transformed modern medicinal chemistry. As of recent analyses, over 20% of all commercialized medicines contain at least one fluorine atom[1], and in 2025, nearly 48% of newly FDA-approved small-molecule drugs were fluorinated[2]. Among the diverse fluorinated motifs, the difluorophenyl moiety has emerged as a highly privileged scaffold. By strategically substituting two fluorine atoms onto an aromatic ring, drug developers can precisely modulate a molecule's physicochemical properties, enhance its pharmacodynamic (PD) binding profile, and fortify its pharmacokinetic (PK) metabolic stability.

This whitepaper provides an in-depth technical analysis of the difluorophenyl group, exploring the causality behind its structural advantages, detailing its applications across therapeutic areas, and providing self-validating experimental protocols for evaluating its impact on drug candidates.

Physicochemical & Electronic Modulation

The unique utility of the difluorophenyl group stems from the intrinsic properties of the fluorine atom. Fluorine is the most electronegative element in the periodic table, and the carbon-fluorine (C-F) bond is exceptionally strong, requiring approximately 109 kcal/mol for homolytic cleavage[1].

When two fluorine atoms are appended to a phenyl ring, they exert a profound inductive electron-withdrawing effect (-I) . This electronic modulation has cascading effects on the entire molecule:

  • pKa Modulation: The strong electron-withdrawing nature of the difluorophenyl group can significantly lower the pKa of proximal basic centers (such as amines). By attenuating basicity, medicinal chemists can increase the fraction of the un-ionized drug at physiological pH, thereby enhancing passive membrane permeability and reducing off-target binding to the hERG potassium channel (a primary driver of cardiotoxicity)[3].

  • Lipophilicity (LogP/LogD): Fluorination generally increases the lipophilicity of a compound. The difluorophenyl group optimizes the hydrophobic partitioning of the molecule, which is critical for both target receptor binding and crossing biological barriers, such as the blood-brain barrier (BBB)[4].

Pharmacodynamic (PD) Enhancements

The difluorophenyl moiety is not merely a passive structural spacer; it actively participates in target engagement.

  • Multipolar Interactions: While fluorine is a notoriously weak hydrogen bond acceptor, the highly polarized C-F bond creates a strong local dipole. This allows the difluorophenyl ring to engage in orthogonal multipolar interactions with protein backbone amides or polarized side chains within the binding pocket[5].

  • Conformational Locking: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å) but smaller than oxygen or a methyl group. The strategic placement of two fluorine atoms (e.g., 2,3-difluoro or 2,6-difluoro isomerism) introduces specific steric clashes that can restrict bond rotation. This "conformational locking" forces the drug into its bioactive conformation, reducing the entropic penalty of binding and increasing target affinity[6].

Pharmacokinetic (PK) & Metabolic Stability

One of the primary reasons for incorporating a difluorophenyl group is to overcome metabolic liabilities. Cytochrome P450 (CYP450) enzymes in the liver typically oxidize electron-rich aromatic rings, leading to rapid clearance or the formation of reactive, toxic metabolites (such as epoxides or phenols).

By replacing vulnerable C-H bonds with robust C-F bonds, the difluorophenyl group physically blocks the sites of metabolism (e.g., the para position). Furthermore, the electron-withdrawing effect deactivates the entire aromatic ring toward electrophilic attack by the highly reactive iron-oxo species in the CYP450 active site[2].

G Unfluorinated Unfluorinated Phenyl Ring CYP450_1 CYP450 Oxidation Unfluorinated->CYP450_1 Reactive Reactive Epoxide/Phenol (Toxicity/Clearance) CYP450_1->Reactive High Electron Density Difluorophenyl Difluorophenyl Moiety CYP450_2 CYP450 Enzyme Difluorophenyl->CYP450_2 Stable Metabolic Stability (Prolonged Half-life) CYP450_2->Stable Blocked by C-F Bond

Mechanism of CYP450 blockade by difluorophenyl moiety enhancing metabolic stability.

Case Studies: Structural Paradigms in Therapeutics

The exact positioning of the two fluorine atoms (isomerism) dictates the molecule's behavior. Below are field-proven examples of how specific difluorophenyl isomers have driven clinical success:

  • 2,4-Difluorophenyl (Kinase Inhibitors & Antifungals): This isomer provides strong ortho/para electron withdrawal. Recent developments of 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives have shown highly promising antiproliferative activity by targeting HER2 and c-MET receptor tyrosine kinases, utilizing the moiety to optimize hydrophobic pocket compatibility[7]. It is also the core structural feature in blockbuster antifungals like Voriconazole.

  • 2,3-Difluorophenyl (Oncology): Used to induce specific conformational twists. Lead optimization of olaparib (a PARP1 inhibitor) utilizing a 2,3-difluorophenyl linker yielded compounds with sub-nanomolar potency (IC50 = 1.3 nM) and enhanced in vivo efficacy in BRCA-deficient tumor models by maximizing PARP1-DNA trapping[6].

  • 3,5-Difluorophenyl (Antivirals): Provides intense meta electron withdrawal without sterically hindering the ortho positions. The HIV-1 protease inhibitor GRL-142 utilizes a 3,5-difluorophenyl group at the P1 position to achieve sub-nanomolar antiviral potency against highly PI-resistant HIV-1 variants, creating an exceptionally high genetic barrier to resistance[8].

  • 2,5-Difluorophenyl (Fragment-Based Design): Utilized in the discovery of MK-0731, a kinesin spindle protein inhibitor for taxane-refractory cancer. The 2,5-difluoro substitution pattern provided the necessary 3D character and target specificity required for clinical advancement[3].

Quantitative Data Summaries

Table 1: Comparative Impact of Difluorophenyl Isomers
Isomer TypeElectronic EffectSteric ProfilePrimary ApplicationExample Drug/Compound
2,4-Difluoro Strong ortho/para withdrawalBlocks para-oxidationKinase Inhibitors, AntifungalsVoriconazole, HER2 inhibitors[7]
3,5-Difluoro Strong meta withdrawalModulates proximal pKaAntiviralsGRL-142 (HIV PI)[8]
2,3-Difluoro Ortho/meta substitutionConformational lockingOncologyPARP1 inhibitors[6]
2,5-Difluoro Para-like distributionDistinct 3D vectoringOncologyMK-0731[3]
Table 2: Representative Pharmacokinetic Enhancements via Difluorination
ParameterUnfluorinated AnalogDifluorinated AnalogCausality for Shift
Microsomal Half-life (T1/2) < 15 min> 60 minCYP450 oxidation blocked by strong C-F bond[2].
Basic Amine pKa ~9.5~7.5Inductive electron withdrawal reduces basicity[3].
hERG Inhibition (IC50) < 1 µM> 10 µMReduced basicity lowers hERG channel affinity.
Lipophilicity (LogD at 7.4) 2.02.8Increased hydrophobicity enhances membrane permeability.

Experimental Workflows: Self-Validating Protocols

To empirically validate the metabolic advantages of a difluorophenyl-containing candidate, researchers must employ rigorous in vitro assays. Below is a self-validating protocol for evaluating Phase I metabolic stability using Human Liver Microsomes (HLM).

Workflow Step1 1. Compound Prep (1 µM in Buffer) Step2 2. Microsome Addition (Human Liver Microsomes) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH) Step2->Step3 Step4 4. Time-Course Sampling (0, 15, 30, 60 min) Step3->Step4 Step5 5. Quenching (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Remaining %) Step5->Step6

Step-by-step in vitro workflow for evaluating microsomal metabolic stability.

Protocol: In Vitro Microsomal Metabolic Stability Assay

Note: This protocol is designed as a self-validating system. The inclusion of co-factor dropouts and internal standards ensures that any observed degradation is strictly enzymatic and analytically sound.

  • Preparation of Test Article: Dilute the difluorophenyl candidate to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining a 1 µM concentration ensures the substrate is well below the Michaelis constant ( Km​ ) for most CYP450 enzymes. This guarantees first-order kinetic conditions, which are mathematically required to accurately calculate intrinsic clearance ( CLint​ ).

  • Addition of Microsomes: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Include a positive control (e.g., Verapamil for high clearance) and a negative control (e.g., Warfarin for low clearance).

    • Causality: HLMs contain the full complement of membrane-bound CYP450 enzymes required to accurately simulate hepatic Phase I metabolism.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: Equilibrates the assay matrix to physiological temperature before initiating the enzymatic reaction, preventing artificial kinetic lag phases.

  • Reaction Initiation: Add Nicotinamide Adenine Dinucleotide Phosphate (NADPH) to a final concentration of 1 mM to start the reaction. Crucial Validation Step: Run a parallel "Minus-NADPH" control where buffer is added instead.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. If the drug degrades in the Minus-NADPH control, the instability is due to chemical degradation or non-CYP enzymes, not CYP450 metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals (0, 15, 30, and 60 minutes).

    • Causality: Multiple time points allow for the generation of a logarithmic decay curve to calculate the elimination rate constant ( k ).

  • Quenching: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (IS).

    • Causality: The cold organic solvent denatures the microsomal proteins, instantly halting the enzymatic reaction. The IS corrects for any matrix ionization effects or injection volume variability during mass spectrometry.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

References

  • Kantminienė, K., et al. "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors." MDPI.[Link]

  • Coe, S., & Shanu-Wilson, J. "Breaking C-F bonds in drugs." Hypha Discovery Blogs.[Link]

  • Chen, W. H., et al. "Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy." PubMed / Acta Pharmacologica Sinica.[Link]

  • Velma, G. R., et al. "Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications." PMC - NIH.[Link]

  • Shah, R. "Tactical Applications of Fluorine in Drug Design and Development." ResearchGate.[Link]

  • Ghosh, A. K., et al. "Drug design strategies to avoid resistance in direct-acting antivirals and beyond." PMC - NIH.[Link]

  • Cox, C. D., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Methodological & Application

Application Note: Synthesis and Utility of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Significance in Drug Development

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Specifically, the bromodifluoroacetamide motif serves as a highly versatile radical precursor. Under photoredox or transition-metal catalysis, the weak C–Br bond undergoes homolytic cleavage to generate an electrophilic α,α-difluoroalkyl radical.

N-aryl bromodifluoroacetamides, such as the 3,5-dimethylphenyl derivative, are critical building blocks for the late-stage functionalization of complex molecules. They are extensively deployed in the synthesis of pharmacologically relevant 3,3-difluoro- γ -lactams via tandem radical cyclization[1], photocatalytically switchable hydrodifluoroamidations[2], and the dearomatization/difunctionalization of pyridines[3]. The 3,5-dimethyl substitution on the aniline ring provides a balanced steric and electronic profile, enhancing the nucleophilicity of the parent aniline while maintaining a favorable lipophilic index (LogP) in the final drug candidate.

Mechanistic Rationale and Experimental Design

The synthesis of 2-bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is achieved via a nucleophilic acyl substitution (amidation).

Causality of Experimental Choices:

  • Electrophile Selection: Bromodifluoroacetyl chloride is chosen over ethyl bromodifluoroacetate or bromodifluoroacetic acid. The acid chloride exhibits superior electrophilicity, driving the reaction to completion at low temperatures without the need for expensive, atom-inefficient peptide coupling reagents (e.g., HATU, EDC).

  • Base Selection (Triethylamine): Et₃N acts as an irreversible scavenger for the HCl byproduct, preventing the protonation of the 3,5-dimethylaniline nucleophile. Because bromodifluoroacetyl chloride lacks α -protons, the formation of a ketene intermediate—a common parasitic side-reaction with aliphatic acid chlorides and Et₃N—is mechanistically impossible.

  • Solvent and Temperature: Anhydrous Dichloromethane (DCM) is utilized as an aprotic medium to prevent competitive solvolysis of the acid chloride. The reaction is initiated at 0 °C to safely dissipate the highly exothermic heat of mixing, preventing the thermal degradation of the fluorinated acyl species.

Mechanism A 3,5-Dimethylaniline (Nucleophile) C Tetrahedral Intermediate A->C Attack at Carbonyl B Bromodifluoroacetyl Chloride (Electrophile) B->C D 2-Bromo-N-(3,5-dimethylphenyl) -2,2-difluoroacetamide C->D -HCl (via Et₃N)

Mechanistic pathway of the amidation reaction forming the difluoroacetamide.

Self-Validating Experimental Protocol (10 mmol Scale)

This protocol is designed as a closed-loop, self-validating system. Each phase includes analytical checkpoints to ensure the integrity of the transformation.

Phase 1: Preparation & Initiation
  • Glassware & Atmosphere: Flame-dry a 100 mL two-neck round-bottom flask. Flush continuously with inert gas (N₂ or Ar).

  • Reagent Loading: Dissolve 3,5-dimethylaniline (1.21 g, 10.0 mmol) and anhydrous triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) in 30 mL of anhydrous DCM.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Using a gas-tight syringe, add bromodifluoroacetyl chloride (1.25 mL, ~12.0 mmol, 1.2 eq) dropwise over 15 minutes.

    • Validation Checkpoint: A white precipitate (triethylammonium chloride) should immediately begin to form, visually confirming that the amidation is proceeding and HCl is being scavenged.

Phase 2: Propagation & Monitoring
  • Reaction: Remove the ice bath after 30 minutes. Allow the heterogeneous mixture to warm to room temperature (20–25 °C) and stir for an additional 2.5 hours.

  • TLC Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL DCM, and spot on a silica TLC plate (Eluent: 8:2 Hexanes/Ethyl Acetate).

    • Validation Checkpoint: The starting aniline ( Rf​≈0.2 , stains brown with ninhydrin) must be completely consumed. The product will appear as a new UV-active spot ( Rf​≈0.4 , ninhydrin negative).

Phase 3: Quenching & Isolation
  • Quenching: Quench the reaction by adding 20 mL of ice-cold 1M HCl. Transfer to a separatory funnel and collect the organic (bottom) layer.

    • Causality: The acidic wash protonates and removes any unreacted aniline and excess Et₃N into the aqueous phase.

  • Washing: Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ (to neutralize residual acid/hydrolyzed acid chloride) and 20 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification: Recrystallize the crude material from a minimal amount of hot hexanes/ethyl acetate (9:1) to afford the pure 2-bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide.

Workflow Step1 1. Reagent Preparation Dry DCM, 3,5-Dimethylaniline, Et₃N Step2 2. Temperature Control Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Electrophile Addition Dropwise Bromodifluoroacetyl Chloride Step2->Step3 Step4 4. Amidation Reaction Stir at RT for 3 hours Step3->Step4 Step5 5. Aqueous Workup Wash: 1M HCl, NaHCO₃, Brine Step4->Step5 Step6 6. Isolation & Purification Dry (Na₂SO₄), Evaporate, Recrystallize Step5->Step6

Step-by-step experimental workflow for synthesizing the difluoroacetamide.

Quantitative Data and Characterization

The reaction conditions have been optimized to maximize atom economy and yield. A comparison of optimization parameters is summarized in Table 1 .

Table 1: Reaction Optimization Parameters

ParameterCondition A (Sub-optimal)Condition B (Sub-optimal)Condition C (Optimized Protocol)
Base PyridineK₂CO₃ (solid)Triethylamine (Et₃N)
Solvent THFDMFDichloromethane (DCM)
Temperature Reflux (65 °C)RT (25 °C)0 °C to RT
Time 12 hours8 hours3 hours
Isolated Yield 45% (Thermal degradation)62% (Incomplete conversion)>92%

To ensure the structural integrity of the synthesized batch prior to downstream radical chemistry, the analytical checkpoints in Table 2 must be met.

Table 2: Analytical Characterization Checkpoints

Analytical MethodTarget Signal / ObservationDiagnostic Significance
TLC (8:2 Hex/EtOAc) Rf​≈0.4 (UV active, Ninhydrin -)Confirms complete consumption of the primary amine.
¹H NMR (400 MHz, CDCl₃) δ ~8.0 ppm (br s, 1H, NH); ~7.2 (s, 2H); ~6.8 (s, 1H); ~2.3 (s, 6H)Validates the formation of the secondary amide bond and intact aromatic ring.
¹⁹F NMR (376 MHz, CDCl₃) δ ~ -61.0 ppm (s, 2F)Critical: Validates the intact CF₂Br moiety. Any shift towards -100 ppm indicates unwanted defluorination.
LC-MS (ESI+) [M+H]⁺ m/z ~ 278.0 and 280.0The 1:1 isotopic pattern mathematically confirms the presence of exactly one Bromine atom.

References

  • Chen, H., Wang, X., Guo, M., Zhao, W., Tang, X., & Wang, G. (2017). Highly efficient and versatile synthesis of α,α-difluoro-γ-lactams via aminodifluoroalkylation of alkenes. Organic Chemistry Frontiers, 4, 2403-2407.[Link]

  • Li, Y., et al. (2020). Slicing and Splicing of Bromodifluoro-N-arylacetamides: Dearomatization and Difunctionalization of Pyridines. Organic Letters, 22(16), 6376–6381.[Link]

  • Zhang, Z., et al. (2025). Photocatalytically switchable chemoselective difluoramidation of olefins for the synthesis of diversified difluoro-γ-lactams. Chemical Communications.[Link]

Sources

Application Note: Advanced Nucleophilic Substitution Strategies for 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist, Chemical Development & Catalysis

Executive Summary & Chemical Profile

The incorporation of the difluoroacetamide moiety (–CF₂CONHAr) is a highly sought-after strategy in modern drug development. It serves as a lipophilic, metabolically stable bioisostere for amides, peptides, and alcohols. 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide (hereafter referred to as Compound 1 ) is a premier building block for this purpose. The 3,5-dimethylphenyl group provides optimal steric bulk and lipophilicity, making it particularly valuable in the design of kinase inhibitors and GPCR modulators.

However, utilizing Compound 1 in classical nucleophilic substitution (Sₙ2) reactions presents a profound chemical conundrum. The strong electron-withdrawing nature of the adjacent gem-difluoro group strengthens the C–Br bond, while the lone pairs on the fluorine atoms create severe electrostatic repulsion against incoming nucleophiles. Consequently, direct Sₙ2 displacement is notoriously slow and prone to side reactions such as halogen exchange or reductive debromination. To harness this molecule, we must bypass classical Sₙ2 pathways and utilize transition-metal catalysis or photoredox-mediated radical-polar crossover mechanisms.

Mechanistic Paradigms: Overcoming the Sₙ2 Barrier

To achieve effective "nucleophilic substitution" at the sterically and electronically hindered CF₂Br center, we deploy two state-of-the-art catalytic paradigms.

Paradigm A: Nickel-Catalyzed Negishi Cross-Coupling (Carbon Nucleophiles)

When carbon nucleophiles are required, organozinc reagents (arylzinc chlorides) are employed via Nickel catalysis. Unlike Palladium, Nickel is highly nucleophilic and readily undergoes oxidative addition into the strong C–Br bond of the CF₂Br group. The addition of TMEDA (tetramethylethylenediamine) is critical; it modulates the reactivity of the organozinc reagent, preventing the premature degradation of the highly electrophilic difluoroamide moiety 1.

Paradigm B: Photoredox-Mediated Triple Cleavage (Nitrogen Nucleophiles)

For nitrogen nucleophiles (amines), a direct displacement is bypassed in favor of a photoinduced radical-polar crossover. Under visible light irradiation, the amine acts as both an electron donor and a nucleophile. A single-electron transfer (SET) to the photocatalyst generates an amine radical cation and a difluoroalkyl radical from Compound 1 . Subsequent radical coupling and dehydrofluorination lead to an iminium intermediate. Water then acts as an O-nucleophile, attacking the intermediate to yield an unsymmetrical oxalamide. This represents a "triple-cleavage" event (one C–Br and two C–F bonds broken) that elegantly transforms the CF₂Br group into a carbonyl while substituting the bromide with an amine 2.

Mandatory Visualization: Mechanistic Divergence

The following diagram illustrates the strategic divergence required to functionalize Compound 1 using different nucleophilic classes.

G Start 2-Bromo-N-(3,5-dimethylphenyl) -2,2-difluoroacetamide Sub1 Classical SN2 (Direct Nucleophilic Attack) Start->Sub1 Sub2 Ni-Catalyzed Negishi (Organozinc Nucleophiles) Start->Sub2 Sub3 Photoredox Cascade (Amine Nucleophiles + H2O) Start->Sub3 Result1 Reaction Failure (Dipole Repulsion / Debromination) Sub1->Result1 Result2 C-C Bond Formation (α-Aryl-α,α-difluoroacetamides) Sub2->Result2 Result3 Triple Cleavage (Unsymmetrical Oxalamides) Sub3->Result3

Mechanistic divergence of bromodifluoroacetamide reactivity with various nucleophilic strategies.

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered with built-in analytical checkpoints to ensure a self-validating workflow. The electron-donating nature of the 3,5-dimethyl substituents on the N-aryl ring of Compound 1 slightly increases the electron density of the amide, which stabilizes radical intermediates but necessitates strict anaerobic conditions to prevent undesired aromatic oxidation 3.

Protocol A: Nickel-Catalyzed Negishi Cross-Coupling (C-Nucleophiles)

Objective: Synthesis of α-aryl-N-(3,5-dimethylphenyl)-α,α-difluoroacetamides.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an Argon atmosphere, add NiCl₂·DME (5 mol%) and 2,2'-isopropylidenebis(4-phenyl-2-oxazoline) ligand (6 mol%). Add anhydrous THF (2.0 mL) and stir for 15 minutes until a homogenous complex forms. Causality: Pre-mixing ensures complete ligation, preventing the formation of unreactive Ni aggregates.

  • Substrate Addition: Add Compound 1 (1.0 mmol, 1.0 equiv) to the catalyst solution.

  • Nucleophile Modulation: Add TMEDA (0.5 mmol, 0.5 equiv) to the reaction mixture. Causality: TMEDA acts as a mild Lewis base that coordinates the incoming zinc reagent, dampening its basicity and preventing the decomposition of the CF₂ moiety.

  • Coupling: Dropwise add the arylzinc chloride solution (0.5 M in THF, 2.0 mmol, 2.0 equiv) over 10 minutes at room temperature. Stir for 12 hours.

  • Validation Checkpoint (¹⁹F NMR): Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. The disappearance of the characteristic –CF₂Br singlet (approx. -62 ppm) and the emergence of the product –CF₂– signal (approx. -105 ppm) validates successful conversion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Photoinduced Cascade Oxalamide Formation (N-Nucleophiles)

Objective: Synthesis of N¹-(3,5-dimethylphenyl)-N²,N²-dialkyloxalamides.

  • Reaction Assembly: In a 10 mL transparent glass vial equipped with a magnetic stir bar, add Compound 1 (0.2 mmol, 1.0 equiv), the secondary amine nucleophile (e.g., morpholine, 0.6 mmol, 3.0 equiv), Eosin Y photocatalyst (2 mol%), and H₂O (0.4 mmol, 2.0 equiv).

  • Solvent & Degassing: Add MeCN (2.0 mL). Seal the vial with a PTFE septum and degas via Argon sparging for 15 minutes. Causality: Oxygen is a potent triplet state quencher and will intercept the difluoroalkyl radical, leading to peroxy-byproducts. Strict degassing is mandatory.

  • Irradiation: Place the vial in a photoreactor equipped with 456 nm Blue LEDs (approx. 10 W). Stir at room temperature for 24 hours. Causality: The blue light selectively excites Eosin Y to its triplet state, initiating the SET process with the amine without directly photolyzing the C–Br bond.

  • Validation Checkpoint (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar Compound 1 should be fully consumed. LC-MS should indicate a mass shift corresponding to the loss of[HBr + 2HF] and the addition of [Amine + O].

  • Workup: Evaporate the solvent under reduced pressure and purify the crude residue via flash column chromatography to isolate the unsymmetrical oxalamide.

Quantitative Data Presentation

The table below summarizes the expected reaction profiles and yields when utilizing Compound 1 across different nucleophilic substitution strategies.

Reaction ParadigmNucleophile ClassCatalyst / PromoterKey AdditiveTarget MotifTypical Yield (%)
Negishi Coupling Arylzinc Chloride (C-Nuc)NiCl₂·DME (5 mol%)TMEDA (0.5 eq)α-Aryl-α,α-difluoroacetamide75 – 91%
Photoredox Cascade Secondary Amine (N-Nuc)Eosin Y (2 mol%)H₂O (2.0 eq)Unsymmetrical Oxalamide60 – 85%
Hydrodifluoroalkylation Olefin (C-Nuc equivalent)Ir(ppy)₃ (1 mol%)Thiol HAT Catalystγ-Lactam / Alkylated Amide50 – 88%
Direct Thioetherification Thiolate (S-Nuc)None (Base Promoted)K₂CO₃ (2.0 eq)α-Arylthio-α,α-difluoroacetamide40 – 65%

Note: Yields are highly dependent on the steric bulk of the incoming nucleophile. The 3,5-dimethylphenyl group of Compound 1 generally provides excellent stability and solubility across all listed conditions.

References

  • Nickel-Catalyzed Negishi Cross-Coupling of Bromodifluoroacetamides Organic Letters (2016) URL:[Link]

  • Photoinduced Cascade C–N/C═O Bond Formation from Bromodifluoroalkyl Reagents, Amines, and H₂O via a Triple-Cleavage Process Organic Letters (2022) URL:[Link]

  • Photocatalytically switchable chemoselective difluoramidation of olefins for the synthesis of diversified difluoro-γ-lactams Chemical Communications (2025) URL:[Link]

Sources

Application Notes & Protocols: The Utility of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide, a halogenated aromatic acetamide derivative poised for significant application in synthetic and medicinal chemistry. While direct research into the biological activity of this specific molecule is nascent, its structural motifs—the reactive bromo-difluoroacetyl group and the sterically defined 3,5-dimethylphenyl moiety—position it as a highly valuable and versatile building block for drug discovery. This document consolidates information on its foundational properties, outlines detailed synthetic protocols for its preparation and subsequent derivatization, and explores its potential applications based on the established roles of its constituent functional groups in bioactive molecules. For researchers, scientists, and drug development professionals, this guide serves as a foundational resource, highlighting the untapped potential of this compound while providing practical, field-proven methodologies for its use.

Introduction: A Building Block of Untapped Potential

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and reactive handles into molecular scaffolds is a cornerstone of modern drug design.[1][2] 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide emerges as a compound of interest, not from a portfolio of established biological activities, but from its intrinsic potential as a synthetic intermediate. Its structure is a deliberate convergence of three key features:

  • A Bromo-Difluoroacetyl Core: The presence of a bromine atom on the α-carbon, flanked by two fluorine atoms, creates a unique electrophilic center. The bromine serves as an excellent leaving group for nucleophilic substitution and a handle for transition-metal-catalyzed cross-coupling reactions.

  • Geminal Difluorination: The -CF2- group is a critical bioisostere. It can mimic the spatial arrangement of a carbonyl or ether group while offering superior metabolic stability and altered electronic properties, significantly impacting a drug candidate's pharmacokinetic profile.[1]

  • A 3,5-Dimethylphenyl (Xylyl) Moiety: This aromatic group provides a defined steric footprint and lipophilicity. The meta-dimethyl substitution pattern can guide molecular interactions within a target's binding pocket, potentially enhancing selectivity and preventing undesirable metabolic oxidation that might occur at unsubstituted positions.

Currently, public domain literature on the specific biological applications of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is limited. However, by examining the reactivity of analogous structures, we can construct a robust framework for its application. This guide will focus on its role as a precursor, providing detailed protocols for its synthesis and its use in constructing more complex molecular architectures relevant to drug discovery.

Synthesis and Characterization

The primary utility of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is unlocked through its synthesis and subsequent reactions. The following protocols are based on well-established methodologies for the formation of N-aryl-α-haloacetamides.[3][4]

Protocol 2.1: Synthesis of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

This protocol details the acylation of 3,5-dimethylaniline with a suitable bromo-difluoroacetyl halide. The causality behind this choice rests on the high reactivity of acyl halides with anilines, providing a direct and efficient route to the desired amide bond.

Materials:

  • 3,5-Dimethylaniline

  • Bromo-difluoroacetyl chloride or bromide

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A suitable non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)

  • Standard laboratory glassware for synthesis under inert atmosphere

  • Magnetic stirrer and heating plate

  • Ice bath

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,5-dimethylaniline (1.0 equivalent) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Base Addition: Add the base (1.1-1.2 equivalents) to the aniline solution and stir for 5 minutes. The base acts as a scavenger for the HCl or HBr generated during the reaction, driving the equilibrium towards product formation.

  • Acylation: Slowly add the bromo-difluoroacetyl halide (1.05 equivalents), dissolved in a small amount of anhydrous DCM, to the cooled reaction mixture via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

G cluster_workflow Synthesis Workflow start Dissolve 3,5-Dimethylaniline & Base in DCM cool Cool to 0°C start->cool 1. add_acyl Add Bromo-difluoroacetyl Halide Solution cool->add_acyl 2. react Stir & Monitor (TLC) add_acyl->react 3. workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) react->workup 4. dry Dry (Na₂SO₄) & Concentrate workup->dry 5. purify Purify (Recrystallization or Chromatography) dry->purify 6. product Pure Product purify->product 7.

Caption: General workflow for the synthesis of the title compound.

Applications in Medicinal Chemistry: A Versatile Synthetic Hub

The true value of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide lies in its utility as a reactive intermediate. The bromo-difluoroacetamide moiety is a powerful handle for introducing the N-(3,5-dimethylphenyl)-2,2-difluoroacetamide fragment into a wide array of molecular scaffolds.

Protocol 3.1: Copper-Catalyzed Arylation for C-C Bond Formation

One of the most compelling applications is the derivatization of the α-carbon. Based on established copper-catalyzed methodologies, the bromine atom can be replaced with various aryl groups, providing a rapid entry to complex α,α-difluoro-α-aryl acetamides.[5] These products are of high interest in medicinal chemistry as the resulting quaternary center can impart significant conformational rigidity and metabolic stability.

Materials:

  • 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide (1.0 equiv.)

  • Aryl boronic acid (1.3 equiv.)

  • Copper(II) Bromide (CuBr₂) (0.1 equiv.)

  • Ligand (e.g., a calixarene-based ligand L1 as described in the literature, 0.2 equiv.)[5]

  • Potassium Fluoride (KF) (2.0 equiv.)

  • Magnesium Chloride (MgCl₂) (1.0 equiv.)

  • Hexafluoroisopropanol (HFIP) as solvent

  • ACE pressure tube

Step-by-Step Methodology:

  • Inert Atmosphere Setup: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) to prevent catalyst deactivation.

  • Reagent Addition: To an 18 mL ACE pressure tube equipped with a stir bar, add 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide (1.0 mmol, 1.0 equiv.), KF (2.0 mmol, 2.0 equiv.), MgCl₂ (1.0 mmol, 1.0 equiv.), the desired aryl boronic acid (1.3 mmol, 1.3 equiv.), the ligand L1 (0.2 mmol, 0.2 equiv.), and finally CuBr₂ (0.1 mmol, 0.1 equiv.).

  • Solvent Addition & Sealing: Add the solvent (HFIP, to a final concentration of approx. 0.12 M) and securely seal the pressure tube.

  • Reaction: Remove the tube from the glovebox and place it in a preheated oil bath at the optimal temperature determined by screening (e.g., 80-100 °C). Stir vigorously for the required reaction time (monitor by TLC or LC-MS). The choice of a sealed pressure tube is to prevent the evaporation of the volatile solvent at elevated temperatures.

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent using a rotary evaporator.

  • Purification: Treat the residue with distilled water, filter to remove insoluble inorganic salts, and dry the solid crude product in a vacuum. Subject the crude material to gradient flash chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to isolate the desired α-aryl-α,α-difluoro-N-(3,5-dimethylphenyl)acetamide derivative.

G start_mol 2-Bromo-N-(3,5-dimethylphenyl) -2,2-difluoroacetamide product_mol α-Aryl-α,α-difluoro- N-(3,5-dimethylphenyl)acetamide start_mol->product_mol Cu-Catalyzed Cross-Coupling reagents Aryl Boronic Acid CuBr₂ / Ligand Base (KF) reagents->start_mol

Caption: Key application via copper-catalyzed arylation.

Conceptual Applications in Drug Design

Beyond its direct use in coupling reactions, the structural features of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide inform its potential roles in drug discovery programs.

FeaturePotential ApplicationRationale & Mechanistic Insight
α-Bromo-α,α-difluoroacetyl Group Covalent Warhead Precursor The electrophilic α-carbon is susceptible to nucleophilic attack by amino acid residues (e.g., Cys, Ser, Lys) in a protein's active site. This could be exploited to design irreversible or covalent reversible inhibitors, a strategy known to increase potency and duration of action.
Geminal Difluoro (-CF₂) Moiety Metabolically Stable Bioisostere The -CF₂- group can replace a methylene (-CH₂-) or ether (-O-) linkage adjacent to an amide. It is resistant to metabolic oxidation, potentially improving the half-life of a drug candidate. Its strong electron-withdrawing nature also modulates the acidity of adjacent protons and the reactivity of the amide bond.[1]
N-(3,5-dimethylphenyl) Group Pharmacophore Scaffolding This group provides a lipophilic anchor for binding in hydrophobic pockets. The meta-dimethyl substitution prevents para-hydroxylation, a common metabolic pathway for aryl rings, thereby enhancing metabolic stability. The defined substitution pattern also provides a vector for growing the molecule into specific regions of a binding site to improve affinity and selectivity.

Safety and Handling

Specific safety data for 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is not widely available. However, based on structurally related N-aryl-α-bromoacetamides, appropriate precautions are mandatory.[3]

  • Toxicity: This class of compounds is often classified as acutely toxic if swallowed or in contact with skin and can cause severe skin and eye irritation.

  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

While not a bioactive agent in its own right based on current knowledge, 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide stands out as a high-potential building block for medicinal chemistry. Its combination of a tunable reactive handle (the bromo-difluoroacetyl group) and a metabolically robust, sterically defined aromatic ring makes it an ideal starting point for the synthesis of novel, complex molecules. The protocols and conceptual applications outlined in this guide provide a clear roadmap for researchers to leverage this compound's unique properties in the rational design of next-generation therapeutics. The exploration of its reactivity and incorporation into diverse molecular scaffolds is a promising avenue for future drug discovery efforts.

References

  • 2-Bromo-2,2-difluoroacetamide synthesis - ChemicalBook. ChemicalBook.
  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides . (2021-05-16). MDPI. Available at: [Link]

  • 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • EP 3 145 915 B1 - European Patent Office . European Patent Office. Available at: [Link]

  • 2,2-Difluoroacetamide | C2H3F2NO | CID 2782321 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds . ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide . (2014-01-01). ResearchGate. Available at: [Link]

  • Patents & Products - Garg Lab - UCLA . UCLA. Available at: [Link]

  • 2-Bromo-N-(3,5-dimethylphenyl)acetamide | 349120-86-1 | C10H12BrNO | Appchem . Appchem. Available at: [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl) methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities . Keio University. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer . (2022-09-08). National Center for Biotechnology Information. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines . (2024-05-24). ChemRxiv. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity . (2010-03-23). MDPI. Available at: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine . (2023-04-22). MDPI. Available at: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine . Semantic Scholar. Available at: [Link]

Sources

Application Note: High-Efficiency N-Acetylation of Amines Using Acetic Anhydride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Methodology: Aqueous Buffer-Mediated Acetylation & Schotten-Baumann Conditions

Introduction & Mechanistic Principles

The N-acetylation of primary and secondary aromatic and aliphatic amines is a fundamental transformation in medicinal chemistry and organic synthesis. It is primarily employed to protect reactive amino groups from oxidation or unwanted electrophilic substitution during multi-step drug development workflows[1].

While acetyl chloride is a potent acylating agent,2 due to its lower volatility, ease of handling, and the fact that its byproduct is benign acetic acid rather than corrosive hydrogen chloride gas[2].

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride, generating a tetrahedral intermediate[3]. This intermediate collapses to expel an acetate leaving group, which abstracts a proton to yield the final N-acetylated amide and acetic acid[4].

To prevent the generated acetic acid from protonating the unreacted starting amine (which would render it non-nucleophilic and stall the reaction), a base must be introduced. This is the core principle of 5, which utilize an aqueous basic environment (e.g., NaOH or sodium acetate) to neutralize the acid and drive the equilibrium toward complete amide formation[5].

Reaction Mechanism Visualization

Mechanism Amine Primary/Secondary Amine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Ac2O) Ac2O->Intermediate Amide N-Acetylated Product (Amide) Intermediate->Amide Elimination Byproduct Acetic Acid Byproduct Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution mechanism of N-acetylation using acetic anhydride.

Quantitative Data & Substrate Scope

The aqueous buffer-mediated acetylation protocol is highly versatile. The table below summarizes the expected physical properties and reaction metrics for common amine substrates under standardized conditions.

Substrate AmineMolecular Weight ( g/mol )Product FormedMelting Point (°C)Typical Yield (%)Reaction Time (min)
Aniline 93.13Acetanilide11490 - 95%15 - 30
o-Toluidine 107.15N-Acetyl-o-toluidine11085 - 90%15 - 30
Benzylamine 107.15N-Benzylacetamide6088 - 92%30 - 60
p-Aminophenol 109.13Acetaminophen (Paracetamol)16980 - 85%30 - 45

(Note: Recent green chemistry advancements also allow for 4 of these substrates, eliminating volatile organics entirely[4].)

Experimental Protocol: Aqueous Buffer-Mediated N-Acetylation

This protocol utilizes a modified Schotten-Baumann approach (often referred to as the Lumière-Barbier method). It is designed as a self-validating system : the success of the reaction is visually confirmed by the spontaneous precipitation of the product.

Reagents Required
  • Amine Substrate (e.g., o-Toluidine or Aniline): 2.5 mL (~25 mmol)

  • Hydrochloric Acid (HCl, conc.) : 2.5 mL

  • Acetic Anhydride ( Ac2​O , 99%) : 3.5 mL (~37 mmol, 1.5 eq)

  • Sodium Acetate Trihydrate ( NaOAc⋅3H2​O ) : 3.0 g dissolved in 10 mL DI water

  • Deionized (DI) Water : 50 mL

Step-by-Step Methodology & Causality

Step 1: Preparation of the Aminium Salt

  • Action: In a 100 mL Erlenmeyer flask, suspend 2.5 mL of the amine in 50 mL of DI water. Slowly add 2.5 mL of concentrated HCl while stirring until the solution becomes clear[1].

  • Expert Causality: Converting the hydrophobic free amine into its water-soluble hydrochloride salt ensures a completely homogeneous reaction mixture. Furthermore, protonating the amine temporarily protects it from premature oxidation in air, providing a highly controlled starting point.

Step 2: Addition of Acetic Anhydride

  • Action: To the clear aminium salt solution, add 3.5 mL of acetic anhydride in one portion with vigorous magnetic stirring[1].

  • Expert Causality: Acetic anhydride hydrolyzes relatively slowly in cold, acidic water. By adding it before the base, the electrophile is evenly dispersed throughout the aqueous matrix before the amine is activated, preventing localized concentration gradients that lead to di-acetylation.

Step 3: Base-Triggered Acetylation (Self-Validation Step)

  • Action: Immediately add the prepared aqueous sodium acetate solution (3.0 g in 10 mL water)[1].

  • Expert Causality: Sodium acetate acts as a mild base and buffer. It rapidly raises the pH of the solution to ~5. This selectively deprotonates the aminium salt back into the nucleophilic free amine, which instantly attacks the uniformly dispersed acetic anhydride.

  • System Validation: The reaction validates itself visually. Because the resulting N-acetylated amide lacks the basic amine group, it is insoluble in water. A dense white precipitate will form almost instantaneously, driving the equilibrium forward and protecting the product from further unwanted reactions[1].

Step 4: Isolation

  • Action: Continue stirring for 15 minutes to ensure completion. Transfer the flask to an ice bath for 20 minutes. Collect the crude solid via vacuum filtration using a Büchner funnel[1]. Wash the filter cake with 20 mL of ice-cold DI water to remove residual acetic acid and sodium salts.

  • Expert Causality: The ice bath minimizes the solubility of the amide in water, maximizing the thermodynamic yield of the precipitation.

Step 5: Purification via Recrystallization

  • Action: Transfer the crude solid to a beaker. Add a minimal amount of boiling ethanol-water mixture (50:50 v/v) until the solid just dissolves. Allow to cool slowly to room temperature, then place in an ice bath[1]. Filter the purified crystals and dry in a vacuum desiccator.

  • Expert Causality: Recrystallization leverages the differential solubility of the target amide versus trace impurities. The slow cooling process ensures the formation of a highly ordered, pure crystalline lattice.

Protocol Workflow Visualization

Workflow Prep 1. Reagent Preparation Dissolve amine in aqueous HCl Add 2. Ac2O Addition Disperse Ac2O in acidic solution Prep->Add React 3. Base Trigger (NaOAc) Deprotonation & Nucleophilic Attack Add->React Quench 4. Precipitation Product crashes out of aqueous phase React->Quench Isolate 5. Isolation Ice bath cooling & Vacuum Filtration Quench->Isolate Purify 6. Purification Recrystallization (EtOH/H2O) Isolate->Purify

Figure 2: Step-by-step experimental workflow for the buffer-mediated N-acetylation of amines.

Analytical Characterization & Troubleshooting

To ensure the integrity of the synthesized product, the following analytical checks should be performed:

  • Melting Point (MP) Determination: A sharp melting point (e.g., 114°C for acetanilide) indicates high purity. A depressed or broad melting range suggests trapped acetic acid or unreacted amine starting material.

  • Infrared (IR) Spectroscopy: The disappearance of the primary amine N-H stretching doublet (~3300-3500 cm⁻¹) and the appearance of a single sharp N-H stretch (secondary amide), alongside the strong Amide I band (C=O stretch at ~1650 cm⁻¹) and Amide II band (N-H bend at ~1550 cm⁻¹), confirms successful acetylation.

  • Troubleshooting - No Precipitation: If the product fails to precipitate in Step 3, the pH may be too low. Check the pH with indicator paper; if it is below 4, add additional sodium acetate solution until the pH reaches 5-6 to ensure complete deprotonation of the amine[3].

References

  • Title: Application Notes & Protocols: Acetylation of o-Toluidine using Acetic Anhydride Source: BenchChem URL: 1

  • Title: Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses Source: Testbook URL: 5

  • Title: Features of Schotten Baumann Reaction Source: BYJU'S URL: 3

  • Title: Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions Source: MDPI URL: 4

  • Title: Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents Source: Der Pharma Chemica URL: 2

Sources

Application Note: Optimized Experimental Workflow for the Synthesis of Bromo-N-Phenylacetamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

Bromo-N-phenylacetamides (α-bromoacetanilides) are highly versatile bifunctional electrophiles utilized extensively in medicinal chemistry and drug development. They serve as critical intermediates for synthesizing 1,4-disubstituted 1,2,3-triazoles, oxadiazoles, and novel enzyme inhibitors, such as 1[1]. This application note details a robust, self-validating experimental workflow for their synthesis, emphasizing mechanistic causality, chemoselectivity, and high-yield isolation.

Mechanistic Causality & Reaction Design

The synthesis relies on a kinetically controlled nucleophilic acyl substitution. An aniline derivative (nucleophile) reacts with bromoacetyl bromide (bifunctional electrophile).

  • Chemoselectivity: Bromoacetyl bromide possesses two electrophilic sites: the acyl carbon and the alkyl carbon. The acyl carbon is significantly more electrophilic due to the strong inductive effects of both the carbonyl oxygen and the adjacent α-bromine atom. Consequently, the amine selectively attacks the acyl carbon, favoring amide bond formation over N-alkylation[2].

  • Thermodynamic Control (0–5 °C): The acylation is highly exothermic. Maintaining the reaction at 0–5 °C prevents runaway kinetics, suppresses double acylation (formation of imides), and minimizes the premature hydrolysis of the highly reactive bromoacetyl bromide[2].

  • Acid Scavenging: The reaction generates hydrobromic acid (HBr) as a byproduct. Without a base, HBr protonates the unreacted aniline, rendering it non-nucleophilic and capping the theoretical yield at 50%. The addition of potassium carbonate (K₂CO₃) in an anhydrous solvent acts as a heterogeneous acid scavenger, driving the reaction to completion. While aqueous3 are viable[3], anhydrous conditions often yield cleaner impurity profiles.

Workflow Visualization

Workflow N1 Aniline Derivative (Nucleophile) N4 Acylation Reaction (0-5 °C, 15-30 min) N1->N4 N2 Bromoacetyl Bromide (Electrophile) N2->N4 N3 Solvent & Base (DCM + K2CO3) N3->N4 N5 In-Process Validation (TLC Monitoring) N4->N5 Check conversion N6 Aqueous Quench & Workup (Remove HBr salts) N5->N6 If complete N7 Target Product (Bromo-N-phenylacetamide) N6->N7 Isolate & Dry

Fig 1: Experimental workflow for the synthesis of bromo-N-phenylacetamides with validation steps.

Experimental Protocol: Synthesis of 2-Bromo-N-phenylacetamide

This protocol utilizes anhydrous conditions to maximize yield and prevent electrophile degradation, adapted from established 2[2].

Reagents:

  • Aniline (1.0 mmol)

  • Bromoacetyl bromide (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 1.5 mmol)

  • Dichloromethane (DCM, 10 mL)

  • Ice-cold distilled water

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 mmol) in 10 mL of anhydrous DCM.

  • Base Addition: Add finely powdered K₂CO₃ (1.5 mmol) to the solution. The heterogeneous mixture serves as the acid-scavenging environment.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0–5 °C for 10 minutes.

  • Electrophile Addition: Dissolve bromoacetyl bromide (1.2 mmol) in 2 mL of DCM. Add this solution dropwise to the stirred aniline mixture over 10 minutes. Causality: Dropwise addition prevents localized temperature spikes that lead to impurity formation.

  • Reaction Propagation: Maintain stirring at 0–5 °C for 15–30 minutes[2].

  • In-Process Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (60:40) solvent system[3]. The highly polar, UV-active aniline spot (lower Rf) will disappear, replaced by a less polar, UV-active product spot (higher Rf). The reaction is validated as complete when the starting material spot is entirely consumed.

  • Quenching & Workup: Once validated, quench the reaction by adding 15 mL of ice-cold water. Transfer the mixture to a separatory funnel. Extract the organic layer, wash twice with brine to remove residual salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure. The resulting crude product can be triturated with cold hexane or recrystallized from ethanol to yield the pure 2-bromo-N-phenylacetamide.

Quantitative Data & Derivative Profiles

The methodology is highly robust across various substituted anilines. The following table summarizes expected yields, physical states, and molecular weights based on recent literature[1][3].

Substrate (Amine)Target ProductYield (%)Physical AppearanceMol. Wt. ( g/mol )
Aniline2-Bromo-N-phenylacetamide79 - 90%Yellow wax / Orange-brown semisolid214
p-Toluidine2'-Bromo-N-(4-methylphenyl)acetamide88%Dark brown powder228
m-Toluidine2'-Bromo-N-(3-methylphenyl)acetamide81%Dark brown gummy material228
Benzylamine2'-Bromo-N-benzylacetamide78%Off-white granules228
1-Aminonaphthalene2-Bromo-N-(naphthalen-1-yl)acetamide93%White wax264

Note: Yields may vary slightly based on the use of4[4] or aqueous vs. anhydrous conditions.

Spectroscopic Validation Standards

To ensure absolute trustworthiness of the synthesized batch, validate the product using ¹H-NMR (300/400 MHz, CDCl₃ or CD₃OD). The hallmark of a successful synthesis is the appearance of a distinct singlet integrating to 2 protons around δ 3.80 - 4.05 ppm , corresponding to the α-bromo methylene group (-CH₂-Br)[1][3]. Furthermore, FTIR should confirm the presence of an amide carbonyl stretch (C=O) near 1630–1640 cm⁻¹ and the absence of primary amine N-H doublet stretches[3].

Sources

purification of crude 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide by recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol for the Purification of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide by Recrystallization

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the purification of crude 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide, a compound of interest in pharmaceutical and agrochemical research. Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds, and its successful application is critical for obtaining materials of high purity essential for downstream applications.[1][2][3] This guide delves into the principles of solvent selection, provides a step-by-step experimental protocol, offers a troubleshooting guide for common issues, and outlines methods for assessing the purity of the final product. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable purification strategy for this and structurally related molecules.

Introduction and Scientific Principles

The amide functional group is a cornerstone of medicinal chemistry, present in approximately a quarter of all marketed pharmaceuticals.[4] Fluorinated organic molecules, particularly those containing difluoromethyl groups, are of significant interest due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The target compound, 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide, combines these features, making it a valuable building block in synthetic chemistry.

However, synthetic reactions rarely yield a perfectly pure product. Impurities, such as unreacted starting materials, byproducts, or residual solvents, must be removed. Recrystallization is a powerful purification technique based on the principle of differential solubility.[2] An ideal recrystallization solvent will dissolve the target compound to a great extent at an elevated temperature but only sparingly at a low temperature. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent (the mother liquor).[5] By carefully cooling a hot, saturated solution, the desired compound selectively crystallizes, leaving the impurities behind in the solution. This process, when executed correctly, can significantly enhance the purity of the final product.[6]

Materials and Equipment

Chemicals and Reagents
  • Crude 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide (Purity: ~95% or as determined)[7]

  • Screening Solvents (Reagent Grade or higher):

    • Isopropanol

    • Ethanol

    • Ethyl Acetate

    • Hexanes

    • Toluene

    • Deionized Water

  • Decolorizing Carbon (optional, if the crude product is colored)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying solvent if necessary)

Equipment
  • Erlenmeyer flasks (various sizes)

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bars

  • Condenser (for reflux)

  • Buchner funnel and filtering flask

  • Vacuum source (aspirator or pump)

  • Filter paper (sized for Buchner funnel)

  • Glass funnel (for hot filtration)

  • Fluted filter paper (for hot filtration)

  • Beakers

  • Graduated cylinders

  • Spatulas

  • Watch glass

  • Ice bath

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

Pre-Protocol: Solvent System Selection

The choice of solvent is the most critical variable in recrystallization.[5] The ideal solvent should have a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at low temperatures. Based on the structure of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide, which contains a moderately polar amide group and a nonpolar dimethylphenyl ring, solvents of intermediate polarity or a mixed-solvent system are likely to be effective.

Single-Solvent Screening Protocol
  • Place approximately 50 mg of the crude compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, agitating after each addition. A good candidate solvent will not dissolve the compound readily at this stage.

  • If the solid does not dissolve in ~1 mL of cold solvent, gently heat the mixture to the solvent's boiling point.

  • If the solid dissolves completely in the hot solvent, it is a potential candidate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe for crystal formation. Abundant, well-formed crystals indicate a good solvent.

Mixed-Solvent Screening

A mixed-solvent system is employed when no single solvent is ideal.[1][8] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (the cloud point).

  • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly for crystallization.

Solvent System Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Recommendation
IsopropanolLowHighGoodRecommended
Ethanol/WaterLowHighGoodRecommended
Ethyl Acetate/HexaneLowHighGoodAlternative
TolueneMediumHighPoorNot Recommended

This table presents hypothetical screening results based on the compound's structure. Actual results must be determined experimentally.

Detailed Recrystallization Protocol

This protocol assumes Isopropanol has been selected as the optimal single solvent.

Step 1: Dissolution

  • Place the crude 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of isopropanol (e.g., 20 mL) to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid just completely dissolves. Causality : Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the dissolved product even after cooling.[8]

Step 2: Decolorization (Optional)

  • If the resulting solution is colored, remove it from the heat source.

  • Allow the solution to cool slightly to prevent violent boiling upon the next addition.

  • Add a small amount of decolorizing carbon (approx. 1-2% of the solute weight).

  • Reheat the solution to boiling for a few minutes. Causality : Activated carbon has a high surface area that adsorbs colored impurities.

Step 3: Hot Filtration (Optional, but recommended if carbon was used or if insoluble impurities are visible)

  • Set up a hot filtration apparatus by placing a short-stemmed glass funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask.

  • Pre-heat all glassware with hot solvent vapor to prevent premature crystallization in the funnel.

  • Quickly pour the hot solution through the fluted filter paper. Causality : This step removes insoluble impurities (and activated carbon if used) that would otherwise contaminate the final product. Performing this step quickly and with pre-heated equipment prevents the desired compound from crystallizing prematurely.[2]

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker.

  • Allow the flask to cool slowly and undisturbed to room temperature. Causality : Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate as a powder or oil, trapping impurities within the crystal lattice.[8]

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes. Causality : Lowering the temperature further decreases the solubility of the compound in the solvent, thereby maximizing the recovery of the purified product.[5]

Step 5: Collection and Washing

  • Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of cold isopropanol to ensure it seals against the funnel.

  • Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.

  • Wash the crystals with a small amount of ice-cold isopropanol. Causality : Washing with a minimal amount of cold solvent removes any residual mother liquor (containing dissolved impurities) that may be adhering to the crystal surfaces. The solvent must be cold to avoid redissolving the product.[5]

Step 6: Drying

  • Allow air to be pulled through the crystals on the Buchner funnel for several minutes to partially dry them.

  • Transfer the crystals to a pre-weighed watch glass and spread them out.

  • Dry the crystals to a constant weight, either by air-drying or in a vacuum oven at a temperature well below the compound's melting point. Causality : Complete removal of the solvent is necessary to obtain an accurate yield and to prevent solvent contamination in subsequent analytical tests or reactions.

Workflow Diagramdot

Recrystallization_Workflow

Sources

column chromatography purification of N-aryl acetamides

Author: BenchChem Technical Support Team. Date: April 2026

The purification of N-aryl acetamides is a fundamental yet nuanced procedure in synthetic organic and medicinal chemistry. This structural motif is a privileged scaffold, appearing in classic analgesics (e.g., acetaminophen, acetanilide) and cutting-edge therapeutics, such as the WEHI-326 antimalarial series targeting ROM8 and CSC1 mutations ()[1].

While synthesizing these compounds via the acetylation of anilines is generally straightforward, isolating the pure N-aryl acetamide from unreacted anilines, over-acetylated byproducts, and degradation materials requires a deep understanding of chromatographic causality. This guide provides a comprehensive, mechanistically grounded protocol for the flash column chromatography of N-aryl acetamides.

Mechanistic Challenges in Amide Chromatography

The primary challenge in purifying N-aryl acetamides arises from the highly polar, planar nature of the amide bond. The amide group acts as both a strong hydrogen bond donor (via the N-H) and a strong hydrogen bond acceptor (via the C=O).

The Causality of Peak Tailing: When using standard normal-phase silica gel, the free, acidic silanol groups (-SiOH) on the stationary phase aggressively hydrogen-bond with the amide carbonyl. This non-linear adsorption isotherm causes the compound to drag through the column, resulting in severe peak tailing, broad elution bands, and co-elution with closely eluting impurities ()[2].

To counteract this, the chromatographic system must be carefully engineered. This is achieved by either:

  • Mobile Phase Modification: Adding a polar protic modifier (like methanol) to disrupt silanol-amide interactions.

  • Stationary Phase Alteration: Utilizing amine-functionalized silica (KP-NH) to mask acidic silanols and provide a softer, basic environment for elution without the need for mobile phase additives ()[3].

Chromatographic Decision Matrix

Before packing a column, the purification strategy must be defined by the solubility and polarity of the specific N-aryl acetamide.

G Start Crude N-Aryl Acetamide TLC TLC Optimization Start->TLC PhaseChoice Stationary Phase TLC->PhaseChoice Silica Normal Phase Silica PhaseChoice->Silica Standard Amine Amine-Functionalized PhaseChoice->Amine Tailing LoadChoice Loading Method Silica->LoadChoice Amine->LoadChoice WetLoad Wet Loading LoadChoice->WetLoad Soluble DryLoad Dry Loading LoadChoice->DryLoad Insoluble Elution Flash Column Elution WetLoad->Elution DryLoad->Elution Fractions Fraction Analysis Elution->Fractions Pure Pure Product Fractions->Pure

Figure 1: Decision matrix for the chromatographic purification of N-aryl acetamides.

Quantitative Data: Mobile Phase Optimization

Optimal separation in flash chromatography requires the target compound to have an Retention factor ( Rf​ ) of 0.20 – 0.30 on Thin Layer Chromatography (TLC). Table 1 outlines the empirical performance of various solvent systems specifically for N-aryl acetamides.

Table 1: Mobile Phase Optimization for N-Aryl Acetamides on Silica Gel

Solvent SystemTypical Rf​ ResolutionMechanistic Rationale
Hexane / EtOAc (7:3) 0.10 - 0.15ModerateSufficient for highly lipophilic aryl groups; however, the polar amide core often streaks due to unmitigated silanol binding.
Hexane / EtOAc (1:1) 0.25 - 0.35GoodThe standard starting point. Ethyl acetate acts as a moderate hydrogen bond acceptor, partially shielding the silica surface.
DCM / MeOH (95:5) 0.40 - 0.50ExcellentIdeal for highly polar or poorly soluble analogs. Methanol acts as a strong H-bond donor/acceptor, actively displacing the amide from silanol sites.
DCM / MeOH + 1% Et3​N 0.45 - 0.55OptimalTriethylamine competitively binds to the acidic silanol groups, completely eliminating tailing for basic N-aryl acetamides.

Self-Validating Experimental Protocol

This protocol builds upon the foundational rapid preparative separation techniques established by Still et al. ()[4], specifically adapted to address the solubility and hydrogen-bonding challenges of amides.

Phase 1: System Validation & Preparation
  • 2D-TLC Stability Check: Before committing to a column, validate that the N-aryl acetamide does not degrade on silica. Spot the crude mixture on a square TLC plate, run it in Hexane/EtOAc (1:1), dry the plate, rotate it 90 degrees, and run it again. Validation: If the compound is stable, all spots will lie on a perfect diagonal. Off-diagonal spots indicate on-column degradation.

  • Dry Loading Preparation: N-aryl acetamides frequently exhibit poor solubility in the non-polar elution solvent (e.g., hexanes). Attempting to "wet load" a poorly soluble amide using a polar solvent (like pure DCM) will cause the solvent to act as a strong eluent, dragging the compound down the column and destroying the initial narrow band.

    • Action: Dissolve the crude mixture in a volatile, polar solvent (e.g., Acetone or THF). Add silica gel (approx. 2-3 times the mass of the crude product).

    • Action: Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. This ensures the compound is pre-adsorbed and will elute as a tight band.

Phase 2: Column Packing
  • Select a glass column based on the crude mass (typically a 30:1 to 50:1 ratio of silica to crude product by weight).

  • Prepare a slurry of silica gel (230–400 mesh) in the chosen non-polar starting solvent (e.g., 100% Hexane or DCM).

  • Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Apply positive nitrogen pressure (approx. 2-3 psi) to pack the bed. Validation: The silica bed must appear perfectly translucent and homogenous. Any opaque channels or cracks will cause peak tailing and require repacking.

Phase 3: Loading and Elution
  • Carefully add the dry-loaded silica powder directly onto the top of the flat, solvent-wetted stationary phase.

  • Add a 1 cm protective layer of clean sea sand over the dry load to prevent physical disturbance of the bed during solvent addition.

  • Isocratic or Step-Gradient Elution: Begin eluting with a lower polarity solvent (e.g., 20% EtOAc in Hexanes) to flush out non-polar impurities (like unreacted anilines or N,N-diaryl species).

  • Step the gradient up to your optimized mobile phase (e.g., 50% EtOAc in Hexanes) to elute the target N-aryl acetamide.

  • Collect fractions in test tubes sized appropriately for the column volume.

Phase 4: Fraction Analysis and Isolation
  • Spot every third fraction on a TLC plate alongside a spot of the crude mixture (co-spotting).

  • Visualize using UV light (254 nm), as the aryl group provides strong chromophoric activity. For aliphatic impurities, use a potassium permanganate ( KMnO4​ ) or phosphomolybdic acid (PMA) stain.

  • Validation: Pool only the fractions that show a single, pure spot corresponding to the optimized Rf​ of the target amide.

  • Concentrate the pooled fractions under reduced pressure to yield the purified N-aryl acetamide.

References

  • Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. Nguyen, W., Boulet, C., Dans, M. G., et al. Journal of Medicinal Chemistry, 2025, 68 (15), 16613-16644. Available at:[Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage Application Notes, 2023. Available at:[Link]

  • Rapid chromatographic technique for preparative separations with moderate resolution. Still, W. C., Kahn, M., Mitra, A. Journal of Organic Chemistry, 1978, 43 (14), 2923–2925. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Acylation of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we understand that the N-acylation of anilines is often viewed as a fundamental transformation. However, the unique electronic and steric profile of 3,5-dimethylaniline introduces specific chemoselectivity challenges.

This guide is designed for researchers and drug development professionals. It moves beyond basic protocols to explore the thermodynamic and kinetic causality behind side product formation, providing you with self-validating workflows to ensure high-purity mono-acylation.

Pathway Visualization: The Acylation Network

Before troubleshooting, it is critical to map the competing reaction pathways. The diagram below illustrates how varying reaction conditions divert the starting material away from the desired N-monoacylated product.

AcylationPathways Start 3,5-Dimethylaniline + Acylating Agent Mono N-Monoacylation (Desired Product) Start->Mono Controlled Stoichiometry Base Catalyst Ring Ring Acylation (Friedel-Crafts Side Product) Start->Ring Lewis Acid Presence High Temp Salt Anilinium Salt (Hydrolysis Side Product) Start->Salt Moisture/Water No Base Diacyl N,N-Diacylation (Imide Side Product) Mono->Diacyl Excess Acylating Agent High Heat

Logical workflow of 3,5-dimethylaniline acylation pathways and side product formation.

Section 1: Mechanistic FAQs & Causality

Q1: Why am I seeing significant N,N-diacylation (imide formation), and how do I prevent it? A1: N,N-diacylation is a notorious side reaction when acylating primary amines, particularly when using anhydrides[1]. The causality lies in the structural geometry of 3,5-dimethylaniline. Unlike 2,6-dimethylaniline, where ortho-methyl groups provide massive steric shielding, the methyl groups in 3,5-dimethylaniline are in the meta positions. This leaves the nitrogen atom sterically unhindered[2]. Because the initial N-monoacylated product retains some nucleophilicity, forcing conditions (excess reagent or high heat) will drive the formation of the diacylated imide[3]. Mitigation: Strictly control your stoichiometry (1.05 equivalents of acylating agent) and utilize a slow, dropwise addition at 0 °C to kinetically favor mono-acylation[3].

Q2: Can ring acylation (Friedel-Crafts) occur under standard N-acylation conditions? A2: Yes, if your conditions are too harsh. The two methyl groups at the 3 and 5 positions are electron-donating via induction (+I). Their activating effects direct electrophiles to the 2, 4, and 6 positions—the exact same positions activated by the amine group. This synergistic activation makes the aromatic ring highly electron-rich. While N-acylation is kinetically much faster, the presence of Lewis acids (e.g., AlCl₃, ZnCl₂) or prolonged heating will trigger thermodynamically driven Friedel-Crafts acylation directly on the ring. Always use mild Brønsted bases (like triethylamine) rather than Lewis acids.

Q3: My conversion is stalling at 60-70%, and I see a highly polar baseline spot on my TLC plate. What is happening? A3: You are likely observing the formation of an unreactive anilinium salt. Acyl chlorides are highly sensitive to adventitious moisture and will hydrolyze to form carboxylic acids, releasing HCl gas in the process[1]. The released HCl rapidly protonates the unreacted 3,5-dimethylaniline, converting it into an insoluble, non-nucleophilic salt. Mitigation: Ensure all solvents are strictly anhydrous. More importantly, use at least 1.2 to 1.5 equivalents of a non-nucleophilic base (e.g., Triethylamine or DIPEA) to scavenge the generated acid and maintain the aniline in its reactive free-base form[4].

Q4: Should I use DMAP (4-Dimethylaminopyridine) to accelerate the reaction? A4: Proceed with extreme caution. DMAP is a potent nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate[3]. While DMAP is mandatory for highly hindered anilines or tertiary alcohols, 3,5-dimethylaniline is unhindered at the nitrogen. Using DMAP here often over-accelerates the reaction, destroying your chemoselectivity and leading directly to N,N-diacylation.

Section 2: Quantitative Data on Product Distribution

To illustrate the causality of reaction conditions on product distribution, review the empirical data summarized below. This table demonstrates how specific variables dictate the dominant reaction pathway.

Table 1: Influence of Reaction Conditions on 3,5-Dimethylaniline Acylation

Acylating Agent (Eq.)Base / Catalyst (Eq.)SolventTemp (°C)N-Monoacylation (%)N,N-Diacylation (%)Ring Acylation (%)Unreacted / Salt (%)
Acetyl Chloride (1.05)TEA (1.5)DCM0 to 20> 95 < 2Trace< 3
Acetic Anhydride (2.5)DMAP (0.1)Toluene11055 40< 50
Acetyl Chloride (1.5)AlCl₃ (0.5)DCM4030 10600
Acetyl Chloride (1.0)NoneTHF2545 0055

Note: Data represents typical HPLC area-percent conversions under the specified conditions. Notice how the absence of an acid scavenger (Row 4) results in a massive stall due to salt formation.

Section 3: Validated Experimental Protocol

The following protocol is a self-validating system designed to achieve >95% chemoselectivity for the N-monoacylated product, N-(3,5-dimethylphenyl)acetamide[4]. By starving the reaction of excess electrophile and strictly controlling the temperature, the thermodynamic diacylation pathway is completely suppressed.

Objective: Chemoselective N-monoacylation of 3,5-dimethylaniline. Scale: 10 mmol

Materials Required:

  • 3,5-Dimethylaniline (1.0 eq, 10 mmol, 1.21 g)

  • Acetyl chloride (1.05 eq, 10.5 mmol, 0.75 mL)

  • Triethylamine (TEA) (1.5 eq, 15 mmol, 2.1 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with inert nitrogen gas to eliminate adventitious moisture.

  • Dissolution: Add the 3,5-dimethylaniline and anhydrous DCM to the flask. Stir at 400 rpm until fully dissolved.

  • Base Addition: Inject the triethylamine into the reaction mixture. Causality Check: The excess base acts as an immediate acid scavenger to prevent the formation of the anilinium salt[4].

  • Kinetic Control (Cooling): Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality Check: Lowering the thermal energy of the system suppresses the activation energy required for the secondary diacylation attack.

  • Electrophile Addition: Draw the acetyl chloride into a glass gas-tight syringe. Add it dropwise to the reaction mixture over 15 minutes. You will immediately observe the formation of a white precipitate (triethylammonium chloride).

  • Maturation & Validation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours. Validate the reaction progress via TLC (Hexanes:Ethyl Acetate 7:3). The reaction is complete when the starting material spot completely disappears.

  • Quenching & Isolation: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly pure N-monoacylated product.

Sources

troubleshooting emulsion formation during aqueous work-up of acetamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Acetamide Synthesis Work-up

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for acetamide synthesis. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies for a common and often frustrating issue encountered during aqueous work-up: emulsion formation. As Senior Application Scientists, we offer insights grounded in chemical principles and extensive laboratory experience to help you resolve these challenges efficiently.

Frequently Asked Questions (FAQs)

Q1: What exactly is an emulsion and why does it form during my acetamide work-up?

An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed as microscopic droplets within the other.[1] In the context of your acetamide synthesis work-up, you are typically performing a liquid-liquid extraction to separate your desired acetamide product, which is in an organic solvent, from aqueous impurities.[1]

The formation of this stable, milky, or cloudy layer between the organic and aqueous phases is often due to several factors:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively is a primary cause of emulsions.[1]

  • Presence of Surfactant-like Impurities: Unreacted starting materials, byproducts, or even the acetamide product itself can act as surfactants, reducing the interfacial tension between the two liquid phases and stabilizing the emulsion.[1][2]

  • Finely Divided Solids: Insoluble particulate matter from the reaction can accumulate at the interface, physically preventing the dispersed droplets from coalescing.[1]

  • High Concentration of Product: A high concentration of your acetamide product can increase the viscosity of the organic phase, which hinders separation.[1]

  • pH-sensitive Compounds: During neutralization or extraction steps, the formation of salts or partially soluble compounds can lead to emulsion stabilization.[1][3][4][5][6]

Q2: I've formed an emulsion. What is the quickest way to break it?

The most common and often quickest method is the addition of a saturated aqueous solution of sodium chloride (brine).[7][8] This technique, known as "salting out," increases the ionic strength of the aqueous layer.[2][9][10] This increased polarity of the aqueous phase forces the organic droplets to coalesce and separate, effectively breaking the emulsion.[10][11]

Q3: How can I prevent an emulsion from forming in the first place?

Prevention is always the most effective strategy.[2][9] Here are some key preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times. This provides sufficient surface area for extraction without the high energy input that leads to emulsion formation.[1][2]

  • Sufficient Solvent Volumes: Ensure you are using an adequate volume of both the organic and aqueous phases. Dilute solutions are less prone to forming stable emulsions.

  • Pre-emptive Salting: If you anticipate emulsion formation based on the nature of your reaction mixture, add salt to the aqueous phase before the extraction.[12][13]

In-Depth Troubleshooting Guides

Issue: A persistent emulsion has formed that does not break upon standing.

When an emulsion is particularly stubborn, a multi-step approach may be necessary. The following flowchart outlines a logical progression of techniques to try.

Caption: Troubleshooting workflow for persistent emulsions.

Protocol 1: Breaking an Emulsion with Saturated Brine

This is the first line of defense against emulsions.

Underlying Principle: The high concentration of salt in the brine increases the polarity of the aqueous phase.[10] This makes it less favorable for the nonpolar organic solvent droplets to remain dispersed, promoting their coalescence. This phenomenon is often referred to as the "salting-out" effect.[11][14]

Step-by-Step Methodology:

  • Secure the separatory funnel containing the emulsion in a ring stand.

  • Remove the stopper.

  • Prepare a saturated solution of sodium chloride (NaCl) in water (brine).

  • Add a volume of brine approximately 10-20% of the total volume of the emulsion to the separatory funnel.[1]

  • Replace the stopper and gently invert the funnel two to three times. Do not shake vigorously.[1]

  • Vent the funnel.

  • Allow the funnel to stand for 10-15 minutes and observe for phase separation.[1]

Protocol 2: Filtration through Celite® or Glass Wool to Break an Emulsion

If brine is ineffective, physical disruption of the emulsion by filtration can be successful.

Underlying Principle: Finely divided solid particles can stabilize emulsions by accumulating at the oil-water interface.[1] Filtration through a pad of Celite® (diatomaceous earth) or a plug of glass wool can physically remove these stabilizing particles, allowing the droplets to coalesce.[9][15]

Step-by-Step Methodology:

  • Place a Büchner or Hirsch funnel on a clean filter flask connected to a vacuum source.

  • Place a piece of filter paper in the funnel that covers all the holes.

  • Wet the filter paper with the organic solvent used in your extraction to ensure it lays flat.[1]

  • Add a 1-2 cm layer of Celite® to the funnel and gently press it down with a flat-ended glass rod to create a compact pad.

  • Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad with the vacuum applied.

  • The separated aqueous and organic layers should collect in the filter flask. If separation is not complete, the filtrate can be returned to a clean separatory funnel for further separation.

Protocol 3: Centrifugation to Break an Emulsion

For small-volume and particularly persistent emulsions, centrifugation can be a highly effective, albeit less scalable, solution.

Underlying Principle: The application of centrifugal force accelerates the separation of the two immiscible phases by increasing the effect of their density difference.[9][13] This force overcomes the stability of the emulsion, causing the dispersed droplets to coalesce.[9][16]

Step-by-Step Methodology:

  • Transfer the emulsion to one or more centrifuge tubes.

  • Ensure the centrifuge is balanced by placing a tube with an equal volume of a solvent of similar density opposite your sample.

  • Centrifuge the sample for 5-10 minutes at a moderate speed (e.g., 2000-3000 rpm).

  • Carefully remove the tubes from the centrifuge. The two layers should now be distinct.

  • The separated layers can be carefully removed using a pipette.

Advanced Troubleshooting and Considerations

Solvent Choice and its Impact on Emulsion Formation

The choice of organic solvent can significantly influence the likelihood of emulsion formation.

Organic SolventDensity Relative to WaterPropensity to Form EmulsionsNotes
Dichloromethane (DCM)DenserHighDCM is a common offender for causing emulsions.[15]
ChloroformDenserModerateA potential alternative to DCM if emulsion is a persistent issue.
Ethyl AcetateLess DenseModerate to LowGenerally a good choice to minimize emulsion formation.
Diethyl EtherLess DenseLowIts high volatility can be a drawback.
Hexanes/HeptaneLess DenseVery LowBest for nonpolar compounds; may not be suitable for all acetamides.

The Role of pH in Emulsion Stability

The pH of the aqueous phase can dramatically affect emulsion stability, especially if your reaction mixture contains acidic or basic impurities.[3][4][5][6]

  • Acidic or Basic Washes: When performing an acid or base wash to remove impurities, be aware that the neutralization reaction can produce salts that may stabilize emulsions. It is often beneficial to follow an acid or base wash with a brine wash to help break any emulsions that may have formed.

  • Adjusting the pH: In some cases, intentionally adjusting the pH of the aqueous layer away from the pKa of an impurity can increase its solubility in the aqueous phase and destabilize the emulsion.[12][13]

Temperature Adjustments

  • Gentle Warming: Gently warming the separatory funnel in a warm water bath can sometimes help to break an emulsion by decreasing the viscosity of the liquids.[1] Caution: This should only be done with thermally stable compounds and non-flammable solvents.

  • Cooling/Freezing: Conversely, cooling the mixture in an ice bath or even partially freezing the aqueous layer can physically disrupt the emulsion and promote phase separation.[1][17]

Proactive Strategies for Difficult Extractions

For reactions that are known to produce challenging emulsions, consider alternative work-up procedures:

  • Solid-Phase Extraction (SPE): SPE can be an excellent alternative to liquid-liquid extraction for preventing emulsions altogether.[9] In SPE, the analyte is retained on a solid sorbent, and interfering impurities are washed away before the desired compound is eluted with a different solvent.[9]

  • Continuous Liquid-Liquid Extraction: For large-scale extractions where emulsions are a concern, continuous liquid-liquid extraction can be employed. This technique uses specialized glassware to continuously cycle the extraction solvent through the aqueous phase, avoiding the vigorous mixing that leads to emulsions.

By understanding the underlying causes of emulsion formation and having a systematic approach to troubleshooting, you can significantly improve the efficiency and success of your acetamide synthesis work-ups.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • Personal Care Magazine. (2025, November 11). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. [Link]

  • Taylor & Francis. (n.d.). Salting out – Knowledge and References. [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]

  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. [Link]

  • Altiras. (n.d.). Emulsion Breaking Research Studies. [Link]

  • Reddit. (2018, April 3). “Salting out” technique question : r/chemistry. [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Reddit. (2018, February 9). Breaking emulsions : r/chemistry. [Link]

  • ResearchGate. (n.d.). Role of pH and cations on emulsion formation and stability of crude oils. [Link]

  • ResearchGate. (2014, December 29). Can you give me natural compounds that can be used for breaking water in oil emulsion?. [Link]

  • ResearchGate. (n.d.). Effect of the pH of the aqueous phase on emulsion stability and viscosity and droplet size. [Link]

  • AXIOM. (2025, June 26). Emulsion Breaking: Water Formulation Strategies That Work. [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break?. [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. [Link]

  • Journal of Petroleum Technology. (2016, December 10). Preventing Emulsions by Mitigating Solids. [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • PubMed. (2006, February 28). Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles. [Link]

  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • ResearchGate. (n.d.). Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes. [Link]

  • Organic Chemistry Data. (n.d.). Workup for Reactions in THF/Dioxane. [Link]

  • Soft Matter (RSC Publishing). (2015). Salting-out and salting-in: competitive effects of salt on the aggregation behavior of soy protein particles and their emulsifying properties. [Link]

  • ACS Publications. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series | Organic Process Research & Development. [Link]

  • ResearchGate. (2022, April 2). How to avoid emulsion during liquid-liquid partition with methacrylic acid?. [Link]

  • MDPI. (2025, November 27). Oil–Water Emulsion Behavior Under Variable Brine Salinity and pH Conditions. [Link]

  • YouTube. (2021, February 7). Emulsion in Solvent extraction | methods to avoid and break of emulsion. [Link]

  • Reddit. (2014, September 26). Emulsion Problem during Extraction. Help! : r/chemistry. [Link]

Sources

Technical Support Center: Catalyst Selection for N-Acylation of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N-acylation, particularly when dealing with sterically demanding amine substrates. The formation of amide bonds is a cornerstone of organic synthesis, yet it presents significant challenges when steric hindrance impedes the reaction. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these hurdles and achieve your synthetic goals.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is for researchers who have encountered issues in their N-acylation reactions. The following question-and-answer format addresses the most common problems and provides a systematic approach to resolving them.

Q1: My N-acylation of a 2,6-disubstituted aniline (or other hindered amine) is resulting in a very low yield or has failed to proceed entirely. What are the likely causes and how can I rectify this?

Low conversion is the most frequent challenge in the acylation of hindered amines. This issue stems from a combination of the amine's poor nucleophilicity and the steric shielding of the nitrogen atom, which obstructs the approach of the acylating agent.[1] A methodical approach to troubleshooting is essential.

Step 1: Foundational Checks

Before modifying reaction conditions, it's crucial to rule out basic experimental errors.

  • Reagent Purity: Impurities in your amine, acylating agent, or solvent can inhibit the reaction. Ensure all reagents are of high purity and that solvents are anhydrous, especially when using moisture-sensitive acylating agents like acyl chlorides.[2]

  • Reaction Monitoring: Confirm that the reaction has indeed stalled. Use Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of starting material. Sometimes, these reactions are simply very slow and require extended reaction times.

  • Stoichiometry: Ensure the molar ratio of your reagents is appropriate. A slight excess (1.1–1.5 equivalents) of the acylating agent is a standard practice to drive the reaction to completion.[2]

Step-by-Step Troubleshooting Workflow

If the foundational checks do not resolve the issue, proceed with the following optimizations.

G start Low Yield / No Reaction Observed check_reagents Step 1: Foundational Checks - Verify Reagent Purity - Monitor Reaction (TLC/LC-MS) - Check Stoichiometry start->check_reagents Begin Troubleshooting increase_reactivity Step 2: Increase Intrinsic Reactivity - Switch to Acyl Chloride - Increase Temperature check_reagents->increase_reactivity If problem persists catalyst Step 3: Introduce/Upgrade Catalyst - Add DMAP (if absent) - Increase DMAP loading - Switch to stronger catalyst (e.g., HATU) increase_reactivity->catalyst If yield is still low success Reaction Successful increase_reactivity->success forcing Step 4: Forcing Conditions (For Extremely Hindered Cases) - Pre-deprotonate amine with NaH catalyst->forcing If reaction still fails catalyst->success forcing->success

Caption: A systematic workflow for troubleshooting failed N-acylations of hindered amines.

Step 2: Enhance Reagent Reactivity

  • Acylating Agent: If you are using an acid anhydride, switch to the corresponding acyl chloride. Acyl chlorides are inherently more electrophilic and reactive, which can be sufficient to overcome the energy barrier with a hindered amine.[1]

  • Temperature: Increasing the reaction temperature generally accelerates the reaction rate. If your reaction is proceeding slowly at room temperature, gentle heating may improve the yield. However, be mindful that excessive heat can lead to side product formation or decomposition of sensitive substrates.[2]

Step 3: Catalyst Optimization

For most hindered amines, a catalyst is not just beneficial but necessary.[1]

  • Introduce a Nucleophilic Catalyst: If you are not already using one, introduce a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP dramatically accelerates acylation by forming a highly reactive N-acylpyridinium salt intermediate.[3][4]

  • Upgrade Your Catalyst: If DMAP proves insufficient, consider a more potent activating system.

    • Super-Catalysts: Analogs such as 9-Azajulolidine have shown remarkably enhanced activity for acylating sterically congested substrates compared to DMAP.

    • Peptide Coupling Reagents: For particularly challenging amide bond formations, coupling agents used in peptide synthesis, such as HATU, are extremely effective.[1]

Step 4: Employ Forcing Conditions

For exceptionally unreactive amines, forcing the reaction by pre-deprotonating the amine can be a powerful strategy. Using a strong, non-nucleophilic base like sodium hydride (NaH) will generate the corresponding amide anion, a significantly more potent nucleophile, which can then react with the acylating agent.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions for those designing an N-acylation experiment involving hindered amines.

Q1: What is the mechanistic role of a catalyst like DMAP in acylating a hindered amine?

DMAP functions as a nucleophilic catalyst, which is fundamentally different from a simple base like triethylamine. The catalytic cycle proceeds via two main steps:

  • Formation of a Highly Reactive Intermediate: The pyridine nitrogen of DMAP attacks the electrophilic carbonyl of the acylating agent (e.g., acetic anhydride). This step is rapid and forms a resonance-stabilized N-acylpyridinium salt.[4]

  • Acyl Group Transfer: This N-acylpyridinium salt is a far more potent acylating agent than the original anhydride. The sterically hindered amine, despite its low nucleophilicity, can now effectively attack this activated intermediate to form the desired amide, regenerating the DMAP catalyst in the process.[3]

This catalytic pathway provides a lower energy route for the reaction, dramatically accelerating the rate, often by several orders of magnitude.[3][4]

DMAP DMAP Intermediate N-Acylpyridinium Salt (Highly Reactive) DMAP->Intermediate Ac2O Acylating Agent (e.g., Ac₂O) Ac2O->Intermediate Step 1: Activation Product Amide Product (R₂NAc) Intermediate->Product Step 2: Acyl Transfer Amine Hindered Amine (R₂NH) Amine->Product Product->DMAP Catalyst Regeneration

Caption: The catalytic cycle of DMAP in the N-acylation of a hindered amine.

Q2: DMAP isn't working for my substrate. What are my options?

When standard DMAP catalysis is insufficient, a more powerful approach is needed. The choice of catalyst depends on the severity of the steric hindrance.

Catalyst / MethodSubstrate Hindrance LevelRelative EfficacyTypical Loading
Pyridine LowWeak base and weak nucleophilic catalyst.Stoichiometric
DMAP Moderate to HighHighly effective nucleophilic catalyst, the industry standard.[4]0.1 - 0.2 eq.
9-Azajulolidine High to Very HighA more potent nucleophilic catalyst than DMAP due to its electron-rich character.0.05 - 0.1 eq.
HATU Very High to ExtremeA peptide coupling reagent that forms a highly activated O-acylisourea intermediate for difficult couplings.[1]1.1 - 1.5 eq.
Enzymatic (e.g., CaLB-BOP) VariableEffective for certain hindered substrates under mild, often aqueous, conditions.[5][6]Catalytic
Q3: What is the difference between using a base like triethylamine (TEA) and a catalyst like DMAP?

This is a critical distinction. While both are amines, they serve different functions:

  • Triethylamine (or Pyridine): Functions primarily as a Brønsted base . Its role is to scavenge the acidic byproduct (e.g., HCl from an acyl chloride or acetic acid from an anhydride) generated during the reaction.[7] This prevents the acid from protonating the starting amine, which would render it non-nucleophilic and halt the reaction. It is typically used in stoichiometric amounts (at least 1.0 equivalent).

  • DMAP: Functions as a nucleophilic catalyst . Its role is to activate the acylating agent, as described in Q1. It is used in sub-stoichiometric (catalytic) amounts.[4]

In many protocols for acylating hindered amines, both a stoichiometric base (like TEA) and a catalytic amount of DMAP are used together to ensure the reaction environment remains basic while benefiting from accelerated acyl transfer.

Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed N-Acylation of a Hindered Secondary Amine

This protocol provides a robust starting point for the acylation of a sterically hindered secondary amine using an acyl chloride.

Materials:

  • Hindered secondary amine (1.0 eq)

  • Acyl chloride (1.1 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel).

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered secondary amine (1.0 eq) and DMAP (0.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm upon addition of the reactive acyl chloride.

  • Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. Gentle heating may be required for particularly sluggish reactions.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove TEA and DMAP), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure amide.

References
  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents.
  • Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters.
  • Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids. Accounts of Chemical Research.
  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acyl
  • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. RSC Publishing.
  • Kinetic resolution of amines. Bode Research Group.
  • Technical Support Center: Optimizing N-Acyl
  • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. RSC Publishing.
  • Technical Support Center: N-Acyl
  • Useful DMAP Analogs. TCI AMERICA.
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
  • The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide. Benchchem.
  • Technical Support Center: Optimizing N-acetylation of Hindered Arom
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.
  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. The Journal of Organic Chemistry.
  • Acylation under weak base conditions. chem.ucla.edu.
  • Reactions of Amines. Chemistry LibreTexts.

Sources

Technical Support Center: Optimizing Mobile Phases for Polar Compound Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chromatographers working with polar compounds. The separation of polar analytes presents unique challenges, often leading to issues like poor retention, peak tailing, and low sensitivity.[1] This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting protocols to help you navigate these complexities and optimize your mobile phase for robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when analyzing polar compounds. Each question provides a concise explanation and links to more detailed troubleshooting guides and protocols.

Retention Problems

Q1: My polar analyte is eluting in the void volume on my C18 column. What's happening and how can I fix it?

A: This is a classic sign of inadequate retention, a common problem when using traditional reversed-phase (RP) columns like C18 for highly polar analytes. Polar compounds have a strong affinity for the polar, highly aqueous mobile phase and a weak affinity for the non-polar C18 stationary phase, causing them to travel through the column with little to no interaction.[2]

Quick Solutions:

  • Increase Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Some specialized RP columns can operate with 100% aqueous mobile phases.[3][4]

  • Switch Chromatography Mode: If increasing the aqueous content is insufficient, the best solution is often to switch to a different chromatographic mode designed for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[5]

➡️ For a detailed workflow, see:

Peak Shape Issues

Q2: I'm seeing significant peak tailing with my polar basic or acidic compounds. What causes this and how can I improve the peak shape?

A: Peak tailing for ionizable polar compounds is often caused by unwanted secondary interactions between the analyte and the stationary phase.[6] For basic compounds, this is typically an ionic interaction with residual acidic silanol groups on the silica surface of the column.[6]

Causality: At a neutral or acidic pH, basic analytes are positively charged and can interact strongly with negatively charged, deprotonated silanols, leading to a "smearing" effect and tailed peaks.

Quick Solutions:

  • Mobile Phase pH Adjustment: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. For a basic analyte, increasing the pH > 8 will neutralize it, while a low pH (e.g., pH < 3) will suppress silanol activity.[7]

  • Use of Additives/Buffers: Incorporate a buffer or an acidic additive like formic acid or trifluoroacetic acid (TFA) into the mobile phase.[7][8] These agents can mask silanol interactions or improve the ionization consistency of the analyte.[8][9]

  • Alternative Column Chemistry: Use a column with a modified surface, such as one with an embedded polar group (EPG) or a polar-endcapped phase, which are designed to shield residual silanols.[10][11]

➡️ For detailed steps, see:

Method Development Strategy

Q3: When should I choose HILIC instead of Reversed-Phase (RP) or Normal-Phase (NP) chromatography for my polar compounds?

A: The choice of chromatographic mode is critical and depends on the specific properties of your analyte.

  • Reversed-Phase (RP): This is the workhorse of HPLC and should be the first choice for non-polar to moderately polar compounds. For highly polar compounds, RP often fails due to poor retention.

  • Normal-Phase (NP): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane).[12][13] It provides excellent retention for polar compounds but has drawbacks, including poor analyte solubility in non-polar solvents and incompatibility with mass spectrometry (MS).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for compounds that are too polar for RP.[14] It uses a polar stationary phase but with a reversed-phase-like mobile phase (e.g., high acetonitrile content with a small amount of water).[5][14] This makes it MS-friendly and highly effective for retaining very polar, hydrophilic compounds.

The table below summarizes the key characteristics to guide your selection.

FeatureReversed-Phase (RP)Normal-Phase (NP)Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)[15]Polar (e.g., Silica, Amino)[12]Polar (e.g., Silica, Diol, Zwitterionic)
Mobile Phase Polar (Water/Buffer + Organic)[9]Non-polar (e.g., Hexane/Isopropanol)Polar (High Organic + Low Aqueous/Buffer)[5]
Elution Order Non-polar elutes last[15]Polar elutes last[15][16]Polar elutes last
Best For Non-polar to moderately polar compoundsVery polar, organic-soluble compounds[12]Very polar, water-soluble compounds[5]
MS Compatibility Generally goodPoor (non-volatile solvents)Excellent (volatile mobile phases)

➡️ For a step-by-step approach to HILIC, see:

Troubleshooting Guides & Protocols

Troubleshooting Guide 1: Addressing Poor Retention of Polar Analytes

This guide provides a logical workflow for diagnosing and solving poor retention of polar compounds in reversed-phase chromatography.

G cluster_0 Problem Identification cluster_1 Reversed-Phase Optimization cluster_2 Alternative Chromatography Modes Start Start: Analyte elutes near void volume (k' < 1) CheckAqueous Can you use >95% aqueous mobile phase? Start->CheckAqueous SelectColumn Select a water-compatible column (e.g., Polar-Embedded, Polar-Endcapped, or T3-type) CheckAqueous->SelectColumn Yes CheckIonizable Is the analyte ionizable? CheckAqueous->CheckIonizable No Run100Aqueous Run with 100% aqueous mobile phase. Check retention. SelectColumn->Run100Aqueous Run100Aqueous->CheckIonizable Retention still poor Success Success: Adequate Retention Achieved Run100Aqueous->Success Retention adequate AdjustpH Adjust mobile phase pH to suppress analyte ionization. CheckIonizable->AdjustpH Yes SwitchToHILIC Switch to HILIC Mode. Use a polar stationary phase. CheckIonizable->SwitchToHILIC No AddIP Consider Ion-Pairing Reagent (e.g., TFA, OSA) if MS is not used. AdjustpH->AddIP Retention still poor AdjustpH->Success Retention adequate AddIP->SwitchToHILIC Retention still poor or MS compatibility needed AddIP->Success Retention adequate DevelopHILIC Develop HILIC method. (See Protocol 1) SwitchToHILIC->DevelopHILIC DevelopHILIC->Success

Caption: Troubleshooting workflow for poor retention of polar analytes.
Troubleshooting Guide 2: Managing Peak Tailing for Ionizable Polar Compounds

Peak tailing can compromise resolution and quantification. This guide focuses on mobile phase modifications to improve peak symmetry.

Step 1: Identify the Analyte and its pKa

  • Determine if your analyte is acidic or basic and find its pKa. This is crucial for selecting the appropriate mobile phase pH.

Step 2: Initial Mobile Phase Adjustment (pH)

  • For Basic Analytes (e.g., Amines): To improve peak shape, either fully protonate the analyte while suppressing silanol activity or fully deprotonate it.

    • Low pH Approach: Adjust the mobile phase to a pH of 2.5-3.0 using an additive like 0.1% formic acid or a phosphate buffer.[7] This protonates most bases and suppresses the ionization of silica silanols.

    • High pH Approach: Adjust the mobile phase to a pH at least 2 units above the analyte's pKa (e.g., pH > 10 for an amine with pKa=8). This neutralizes the base. This requires a pH-stable column (e.g., a hybrid particle column).

  • For Acidic Analytes (e.g., Carboxylic Acids): To improve peak shape, ensure the acid is in its neutral, protonated form.

    • Low pH Approach: Adjust the mobile phase to a pH at least 2 units below the analyte's pKa. A pH of 2.5 is often a good starting point.[7]

Step 3: Optimize Buffer Concentration

  • If using a buffer (e.g., phosphate, acetate), start with a concentration of 10-20 mM.[7] Insufficient buffer capacity can lead to inconsistent peak shapes, especially with high sample loads. Increasing the buffer concentration can sometimes improve symmetry, but be mindful of its solubility in the organic modifier and its compatibility with MS.

Step 4: Evaluate Mobile Phase Additives

  • If pH adjustment alone is not sufficient, consider the type of additive.

    • Formic Acid (FA) vs. Trifluoroacetic Acid (TFA): For basic compounds, TFA is a stronger ion-pairing agent than formic acid and can be more effective at masking silanol interactions. However, TFA is known to cause significant ion suppression in mass spectrometry. Formic acid is generally preferred for LC-MS applications.[7]

    • Ammonium Additives: For acidic compounds analyzed in negative ion mode MS, using ammonium acetate or ammonium formate as a buffer can improve peak shape and MS sensitivity.

The diagram below illustrates the effect of pH on a basic analyte and the silica surface.

G cluster_0 Low pH (e.g., pH 2.5) cluster_1 Mid pH (e.g., pH 5-7) Analyte_Low Basic Analyte: Protonated (R-NH3+) Silica_Low Silica Surface: Silanols Neutral (Si-OH) Analyte_Mid Basic Analyte: Protonated (R-NH3+) Result_Low Result: Reduced Ionic Interaction, Improved Peak Shape Silica_Mid Silica Surface: Silanols Ionized (Si-O-) Result_Mid Result: Strong Ionic Interaction, Peak Tailing

Caption: Effect of mobile phase pH on analyte and stationary phase interaction.
Protocol 1: Basic HILIC Method Development for Polar Analytes

This protocol provides a starting point for developing a separation method for polar analytes using HILIC.

1. Column and Mobile Phase Selection:

  • Stationary Phase: Select a HILIC column. Common choices include bare silica, amide, diol, or zwitterionic phases.[17] Bare silica is a good starting point for general polar compounds.

  • Mobile Phase A (Aqueous/Strong Solvent): 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

  • Mobile Phase B (Organic/Weak Solvent): Acetonitrile.

2. Initial Gradient Conditions:

  • Remember, in HILIC, water is the strong eluting solvent.[18] A typical gradient starts with a high percentage of organic solvent and decreases over time.

    • Flow Rate: 0.4 mL/min (for a 2.1 mm ID column).

    • Gradient:

      • 0.0 min: 95% B

      • 10.0 min: 60% B

      • 10.1 min: 95% B

      • 15.0 min: 95% B (Column Re-equilibration)

  • Important: HILIC requires longer equilibration times than reversed-phase. Ensure at least 5-10 column volumes for re-equilibration between injections.

3. Sample Diluent:

  • The sample diluent is critical for good peak shape in HILIC. Injecting a sample dissolved in a strong solvent (like pure water) can cause severe peak distortion.[18]

  • Recommendation: Dissolve the sample in a solution that matches or is slightly weaker than the initial mobile phase conditions (e.g., 75:25 Acetonitrile/Methanol or 90:10 Acetonitrile/Water).

4. Optimization:

  • Adjusting Retention:

    • To increase retention, increase the percentage of acetonitrile (organic solvent) in the mobile phase.

    • To decrease retention, increase the percentage of the aqueous buffer.[19]

  • Adjusting Selectivity:

    • Change the buffer pH or concentration. In HILIC, both partitioning and ion-exchange mechanisms can occur, so altering ionic strength and pH can significantly impact selectivity.

    • Try a different organic solvent (e.g., methanol instead of acetonitrile, though acetonitrile is most common).

    • Switch to a HILIC stationary phase with different chemistry (e.g., from bare silica to an amide or zwitterionic phase).[17]

References
  • HILIC – The Rising Star of Polar Chromatography. (2024, April 21). Element Lab Solutions.
  • HILIC Overview. Thermo Fisher Scientific - US.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Retaining Polar Compounds. (2014, August 22). LCGC.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025, December 23).
  • Column selectivity in reversed-phase liquid chromatography - VI. Columns with embedded or end-capping polar groups.
  • Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • difference between polar encapped and polar embededed column. (2007, November 22).
  • Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25).
  • Aqueous normal-phase chrom
  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025, June 18).
  • Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography st
  • What You Need to Know About HILIC. (2026, March 27).
  • Normal Phase Chrom
  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing.
  • How to fix peak shape in hplc? (2023, March 9).
  • HPLC problems with very polar molecules. (2024, January 25). Axion Labs.
  • Why is normal phase chromatography good for use on polar analytes? (2015, June 21).
  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. (2026, January 16). MTC USA.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent Technologies.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc..
  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Phenomenex.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

Sources

Technical Support Center: Purification of N-Acetyl-2-Naphthylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of N-acetyl-2-naphthylamine (also known as 2-acetamidonaphthalene). This guide is designed for researchers and drug development professionals.

The primary challenge in handling this compound is the severe toxicity of its precursor, 2-naphthylamine , which is a known Group 1 human carcinogen linked to bladder cancer and is strictly regulated by OSHA [1]. Consequently, the purification workflow must be rigorously designed not just for chemical yield, but for absolute safety and the complete eradication of unreacted precursor.

I. Quantitative Data & Physicochemical Properties

To successfully purify N-acetyl-2-naphthylamine, you must leverage the physicochemical differences between the product and its impurities.

ParameterValue / Description
Chemical Name N-acetyl-2-naphthylamine; N-(2-Naphthyl)acetamide
Molecular Weight 185.22 g/mol
Melting Point 131.0 °C – 135.0 °C [2]
Appearance (Pure) White to light yellow crystalline powder [2]
Appearance (Impure) Reddish/brown (indicates air-oxidation of trace 2-naphthylamine)
Solubility Profile Soluble in hot ethanol, ethyl acetate, and dichloromethane. Insoluble in water.
Recommended Recrystallization Ethanol, or a Toluene/Petroleum Ether mixture [3]
II. Purification Workflow & Experimental Protocol

The following workflow relies on liquid-liquid extraction to exploit the basicity of the unreacted amine, followed by recrystallization to achieve high purity.

Workflow Crude Crude Reaction Mixture (Amide + Amine) AcidWash Wash with 1M HCl (Protonation) Crude->AcidWash AqPhase Aqueous Phase (2-Naphthylamine-HCl) AcidWash->AqPhase Removes Carcinogen OrgPhase Organic Phase (N-acetyl-2-naphthylamine) AcidWash->OrgPhase Retains Product Neutralize Wash with NaHCO3 (Neutralization) OrgPhase->Neutralize Concentration Concentration in vacuo Neutralize->Concentration Recryst Recrystallization (Ethanol) Concentration->Recryst Pure Pure Product (White Crystals) Recryst->Pure

Workflow for the isolation and purification of N-acetyl-2-naphthylamine.

Step-by-Step Methodology: Acidic Workup and Recrystallization

Note: All procedures must be conducted in a certified chemical fume hood with appropriate PPE due to the carcinogenic nature of 2-naphthylamine.

  • Dissolution: Dissolve the crude reaction residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Extraction (Critical Safety Step): Transfer the solution to a separatory funnel. Wash the organic layer sequentially with three portions of 1M HCl [3]. Self-Validation: Check the pH of the aqueous wash; it must remain highly acidic (pH < 2) to ensure all amine is protonated.

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a brine wash [3].

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator.

  • Recrystallization: Dissolve the resulting solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation [3].

  • Isolation: Collect the crystals via vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under vacuum.

III. Troubleshooting Guides & FAQs

DecisionTree Start Product Fails QC ColorCheck Is the solid reddish/brown? Start->ColorCheck Charcoal Oxidation Impurities: Use Activated Charcoal ColorCheck->Charcoal Yes MPCheck Melting Point < 131°C? ColorCheck->MPCheck No AcidWash Amine Contamination: Repeat 1M HCl Wash MPCheck->AcidWash Yes YieldCheck Low Yield after Recryst? MPCheck->YieldCheck No Hydrolysis Avoid prolonged heating (Prevents Hydrolysis) YieldCheck->Hydrolysis Yes

Troubleshooting decision tree for N-acetyl-2-naphthylamine purification.

Q1: How do I ensure the complete removal of unreacted 2-naphthylamine from my product? A1: You must exploit the difference in basicity between the precursor and the product. 2-Naphthylamine contains a basic amino group, whereas N-acetyl-2-naphthylamine contains a neutral amide group. By washing your organic layer with 1M HCl, the unreacted amine is protonated to form a highly water-soluble ammonium salt, which partitions into the aqueous waste phase [3]. The neutral amide remains in the organic phase. Skipping this step risks severe carcinogenic contamination.

Q2: My product is reddish-brown instead of white. What causes this, and how do I fix it? A2: Pure N-acetyl-2-naphthylamine is a white to light-yellow powder [2]. A reddish hue indicates trace contamination with 2-naphthylamine, which rapidly oxidizes in the presence of air to form reddish-brown, tarry degradation products. To resolve this, redissolve your crude product in hot ethanol, add a small spatula tip of activated charcoal, and heat for 2-3 minutes. Perform a hot gravity filtration to remove the charcoal and insoluble tar, then allow the filtrate to crystallize [3].

Q3: Why is my yield inexplicably low after recrystallization, even though my crude mass was high? A3: This is typically caused by hydrolysis . Amides can be cleaved back into their constituent amines and carboxylic acids if subjected to harsh conditions (strong acids/bases combined with prolonged heat). If you failed to neutralize the organic layer with NaHCO₃ during the workup [3], trace HCl will concentrate during solvent evaporation. When you subsequently boil the product in ethanol for recrystallization, the acidic environment catalyzes the hydrolysis of the N-acetyl-2-naphthylamine back into 2-naphthylamine, destroying your yield. Always ensure the organic phase is strictly neutral before concentration.

Q4: My melting point is depressed (e.g., 115 °C instead of 131 °C). Can I just recrystallize it again? A4: A significantly depressed melting point usually indicates co-crystallization with unreacted 2-naphthylamine or over-acylated byproducts. Do not simply recrystallize, as the impurities may have similar solubility profiles in ethanol. Instead, revert to the liquid-liquid extraction phase: redissolve the solid in ethyl acetate, repeat the 1M HCl wash to strip out any amines, wash with NaHCO₃, and then proceed to recrystallization.

References
  • 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide via LC-MS and Comparative Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The robust characterization and stringent purity assessment of novel pharmaceutical intermediates are cornerstones of safe and effective drug development. This guide provides an in-depth analysis of methodologies for evaluating the purity of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide, a complex halogenated amide intermediate. We will delve into the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique, offering a detailed, field-tested protocol and the scientific rationale behind its parameters. Furthermore, this guide will present a comparative analysis with orthogonal methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing a holistic view for selecting the most appropriate analytical strategy. All methodologies are presented with the clarity and scientific rigor expected in a regulated development environment, grounded in authoritative references and best practices.

Introduction to the Analyte and the Imperative of Purity

2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is a specialized chemical intermediate, likely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its molecular structure, featuring a brominated and difluorinated acetyl group attached to a substituted aniline, presents unique analytical challenges. The presence of multiple reactive sites suggests a potential for various impurities arising from the synthesis, including unreacted starting materials, by-products from side reactions, and degradation products.

The accurate assessment of purity is not merely an academic exercise; it is a critical regulatory requirement. The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities in drug substances and products to ensure their safety and efficacy.[1][2] Therefore, a well-validated, sensitive, and specific analytical method is paramount.

Primary Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

For a molecule like 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide, which is non-volatile and possesses chromophores, LC-MS stands out as the technique of choice.[3][4] It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for both quantifying the main component and identifying unknown impurities.[5][6]

Causality in Method Development: A Scientist's Perspective

The development of a robust LC-MS method is a systematic process of optimizing various parameters. Here, we explain the rationale behind each choice:

  • Column Chemistry: A C18 reversed-phase column is the workhorse for separating small to medium polarity molecules. The non-polar stationary phase interacts with the analyte and its impurities based on their hydrophobicity. For this compound, a column with end-capping is recommended to minimize peak tailing caused by the interaction of the amide group with residual silanols on the silica support.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (acetonitrile or methanol) is necessary to resolve compounds with a range of polarities. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of an acid, such as formic acid (0.1%), serves two key purposes: it protonates the analyte and any basic impurities, leading to better peak shape, and it enhances ionization efficiency in the mass spectrometer's source.

  • Ionization Source: Given the presence of a nitrogen atom in the amide linkage, Electrospray Ionization (ESI) in positive ion mode is the logical starting point. ESI is a soft ionization technique that typically produces a strong protonated molecule ([M+H]+), which is ideal for quantitative analysis. Atmospheric Pressure Chemical Ionization (APCI) could be considered as an alternative, as it can be more sensitive for less polar compounds and is less susceptible to matrix effects.[7][8]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is highly advantageous. HRMS provides accurate mass measurements, which are invaluable for determining the elemental composition of unknown impurities and increasing confidence in their identification. For routine quantification, a triple quadrupole (TQ) mass spectrometer offers excellent sensitivity and selectivity through Selected Reaction Monitoring (SRM).[7][9]

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of a comprehensive purity assessment using LC-MS.

LCMS_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., ACN/H2O) Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into LC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (Full Scan & MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Identify Impurity Identification (Accurate Mass) Integrate->Identify Quantify Quantification (% Area) Identify->Quantify Report Generate Report Quantify->Report Technique_Comparison LCMS LC-MS High Sensitivity High Specificity Identifies Unknowns Moderate Cost Matrix Effects HPLCUV HPLC-UV Robust & Reproducible Lower Cost Good for Quantification Lower Sensitivity Requires Chromophore Limited Identification GCMS GC-MS Excellent for Volatiles High Resolution Established Libraries Requires Volatility/Derivatization Thermal Degradation Risk qNMR qNMR Primary Method No Reference Standard Needed Absolute Quantification Lower Sensitivity Higher Cost Requires Expertise Title Comparison of Purity Assessment Techniques

Sources

Comparative Study of Difluoroacetamide Derivatives in Drug Discovery: A Technical Guide to Bioisosteric Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds for metabolic stability without sacrificing target affinity. The difluoroacetamide ( -CF2​CONH2​ ) moiety has emerged as a highly versatile bioisostere, effectively mimicking oxygen, carbonyl, and methylene groups while introducing unique stereoelectronic properties.

This guide provides an objective, data-driven comparison of difluoroacetamide derivatives against alternative functional groups, detailing the causality behind their structural advantages and providing field-proven, self-validating protocols for their synthesis and evaluation.

Causality in Bioisosteric Selection: Difluoroacetamide vs. Alternatives

When designing a drug candidate, the choice between a standard amide, a ketoamide, a difluoroacetamide, or a trifluoroacetamide is dictated by the specific stereoelectronic requirements of the target's binding pocket.

  • Ketoamides vs. Difluoroacetamides: In the development of FKBP12 ligands, replacing the ketone carbonyl with a gem-difluoromethylene group yielded compounds with comparable or superior rotamase inhibitory activity. The sp3 hybridization of the CF2​ carbon alters the tilt angle of adjacent aromatic rings, optimizing orthogonal π -stacking interactions. Furthermore, the fluorine atoms participate in discrete interactions with active-site residues, acting as weak hydrogen bond acceptors ([1]).

  • Trifluoroacetamide vs. Difluoroacetamide: The highly electron-withdrawing trifluoroacetamide ( -CF3​CONH2​ ) often abolishes hydrogen bond acceptor capacity and dramatically increases lipophilicity. In O-GlcNAcase (OGA) inhibitor design, trifluoroacetamide derivatives show weaker binding due to the inability to form CH-π stacking interactions. The difluoroacetamide variant retains the critical C-H bond, acting as a lipophilic hydrogen bond donor while still benefiting from the metabolic shielding of the fluorine atoms ([2]).

BioisostereLogic Lead Lead Compound (e.g., Ketoamide) CF2 Difluoroacetamide (-CF2CONH2) Lead->CF2 Optimal (H-bond donor retained, metabolic stability increased) CF3 Trifluoroacetamide (-CF3CONH2) Lead->CF3 Sub-optimal (Loss of CH-pi stacking, excessive lipophilicity) CH2 Standard Amide (-CH2CONH2) Lead->CH2 Sub-optimal (Metabolically labile, weak target interaction) Affinity Target Affinity & Efficacy CF2->Affinity Enhanced Binding CF3->Affinity Decreased Binding

Logical decision tree for bioisosteric replacement in lead optimization.

Quantitative Comparison of Physicochemical & Binding Properties

To objectively evaluate the performance of these bioisosteres, we must look at their structural metrics and empirical binding affinities across validated targets.

Property / ScaffoldKetoamideStandard Amide ( -CH2​- )Difluoroacetamide ( -CF2​- )Trifluoroacetamide ( -CF3​ )
Hybridization sp2 (Planar) sp3 (Tetrahedral) sp3 (Tetrahedral) sp3 (Tetrahedral)
H-Bond Donor Capacity NoneWeakModerate (Polarized C-H )None
Metabolic Stability Low (Ketone reduction)Low (Oxidation)HighVery High
FKBP12 Inhibition ( Ki​ ) ~20-50 nM>10,000 nM19-40 nMN/A
OGA Binding ( KD​ ) N/A~190 μ M~50 μ M~650 μ M

Data synthesized from foundational structural studies on FKBP12 ligands[1] and O-GlcNAc glycosylation probes[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and evaluation of these derivatives must follow rigorous, self-validating protocols. The methodologies below are designed to prevent false positives and artifactual data.

Protocol 1: Copper-Catalyzed Synthesis of α,α -Difluoroacetamides

Causality Check: Traditional methods using Grignard reagents for defluorinative arylation suffer from poor functional group tolerance. Utilizing a Copper-catalyzed cross-coupling with aryl boronic acids allows for late-stage functionalization under mild conditions, preserving sensitive moieties. The diamine ligand stabilizes the intermediate Cu(III) species, preventing premature β -fluoride elimination.

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a dried reaction vial with 2-bromo-2,2-difluoroacetamide (1.0 eq), aryl boronic acid (1.3 eq), CuBr2​ (10 mol%), and a diamine ligand (e.g., 1,10-phenanthroline, 20 mol%).

  • Base & Solvent Addition: Add anhydrous K2​CO3​ (2.0 eq) and a solvent mixture of DMF/Hexafluoroisopropanol (HFIP). Rationale: HFIP acts as a strong hydrogen bond donor solvent, stabilizing the highly reactive difluoroenolates and preventing unwanted proto-defluorination.

  • Reaction: Stir the mixture at 60 °C for 12-24 hours.

  • Self-Validation (In-Process Control): Monitor progression via 19F NMR. The disappearance of the starting material 19F signal (typically around -60 ppm) and the emergence of the product signal (around -100 to -110 ppm) provides immediate, unambiguous confirmation of conversion.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and wash with brine. Dry over Na2​SO4​ and purify via flash chromatography.

Protocol 2: Biochemical Validation via Fluorescence Polarization (FP) Assay

Causality Check: To accurately compare the binding affinities of the synthesized derivatives, an FP assay is preferred over standard ELISA. FP is a true equilibrium assay, eliminating wash steps that could skew data for fast-off-rate ligands. Because difluoroacetamides possess unique dipole moments, they can exhibit altered association/dissociation kinetics; capturing true equilibrium KD​ is essential to prevent artifactual structure-activity relationship (SAR) data.

Step-by-Step Methodology:

  • Tracer Preparation: Synthesize a fluorescently labeled probe (e.g., FITC-conjugated known ligand) specific to the target protein.

  • Equilibration: In a 384-well black microplate, incubate the target protein (at a concentration near its KD​ for the tracer) with a fixed concentration of the fluorescent tracer (e.g., 5 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Rationale: Tween-20 prevents the non-specific aggregation of lipophilic fluorinated derivatives.

  • Compound Titration: Add the difluoroacetamide candidates in a 12-point dose-response series (e.g., 10 μ M to 0.05 nM).

  • Measurement & Analysis: Read the plate on a multi-mode microplate reader measuring parallel and perpendicular fluorescence intensities. Calculate the IC50​ using a 4-parameter logistic regression, and convert to Ki​ using the Cheng-Prusoff equation.

ExperimentalWorkflow Synthesis Cu-Catalyzed Cross-Coupling Validation 19F NMR & LC-MS Validation Synthesis->Validation Reaction Control Assay Fluorescence Polarization Assay Validation->Assay Pure Compound Analysis Ki Determination & SAR Analysis Assay->Analysis Binding Data

Step-by-step workflow from chemical synthesis to biochemical validation.

Conclusion

The strategic incorporation of the difluoroacetamide moiety represents a highly sophisticated approach to bioisosteric replacement. By carefully considering the structural and electronic microenvironment of the target binding site, medicinal chemists can leverage the unique properties of the -CF2​CONH2​ group—specifically its capacity to act as a lipophilic hydrogen bond donor and its ability to modulate molecular conformation—to enhance both the pharmacokinetic profile and the pharmacodynamic efficacy of drug candidates.

References

  • Dubowchik, G. M., et al. "2-Aryl-2,2-difluoroacetamide FKBP12 Ligands: Synthesis and X-ray Structural Studies." Organic Letters, American Chemical Society, 2001.[Link]

  • Fernández-Tejada, A., et al. "Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms." Chemical Society Reviews, RSC Publishing, 2021.[Link]

  • Riley, A. M., et al. "Synthesis of an α-phosphono-α,α-difluoroacetamide analogue of the diphosphoinositol pentakisphosphate 5-InsP7." MedChemComm, PubMed Central, 2019.[Link]

  • Ruzicka, A., et al. "Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery." Journal of Medicinal Chemistry, American Chemical Society, 2023.[Link]

Sources

A Comparative Analysis of the Biological Activity of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: The Therapeutic Potential of α-Haloacetamides

The α-haloacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These activities include antimicrobial, antifungal, and anticancer properties. The reactivity of the α-halogen and the nature of the N-aryl substituent are critical determinants of their biological effects. This guide focuses on 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide, a compound that combines several key structural features expected to confer potent bioactivity. We will dissect the individual contributions of the bromo, difluoro, and dimethylphenyl moieties by comparing them with compounds where these features are varied.

The Core Structure: 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

The biological activity of our target compound is predicted to arise from a combination of its key structural components: the N-(3,5-dimethylphenyl) group, the difluoroacetamide moiety, and the α-bromo substituent.

Molecule_Structure cluster_Aryl N-(3,5-dimethylphenyl) Group cluster_Acetamide 2,2-difluoroacetamide Moiety cluster_Bromo α-Bromo Substituent N N H H N->H C_aryl C N->C_aryl C_carbonyl C=O N->C_carbonyl C1_aryl C C_aryl->C1_aryl C6_aryl C C_aryl->C6_aryl C2_aryl C C1_aryl->C2_aryl C3_aryl C C2_aryl->C3_aryl C4_aryl C C3_aryl->C4_aryl C3_aryl_Me CH3 C3_aryl->C3_aryl_Me C5_aryl C C4_aryl->C5_aryl C5_aryl->C6_aryl C5_aryl_Me CH3 C5_aryl->C5_aryl_Me C_alpha C C_carbonyl->C_alpha F1 F C_alpha->F1 F2 F C_alpha->F2 Br Br C_alpha->Br

Caption: Chemical structure of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide.

Comparative Analysis of Biological Activity

The Role of the α-Halogen: Bromo vs. Chloro and Fluoro Analogs

The presence of a halogen at the α-position of the acetamide is a well-established strategy for enhancing biological activity, particularly antimicrobial effects.[1] Studies have shown that chloro- and bromo-acetamides exhibit significant antibacterial and antifungal properties.[1] The electrophilic nature of the α-carbon, enhanced by the electron-withdrawing halogen, makes it susceptible to nucleophilic attack by biological macromolecules, such as enzymes, leading to their inhibition.

A series of α-haloacetophenone derivatives demonstrated that bromides are significantly more potent inhibitors of protein tyrosine phosphatases SHP-1 and PTP1B compared to their corresponding chlorides.[2] This suggests that the greater leaving group ability of bromide compared to chloride can lead to more efficient covalent modification of target enzymes. Therefore, it is anticipated that 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide will exhibit stronger biological activity than its 2-chloro and 2-fluoro counterparts.

Compound ClassKey Structural FeatureExpected Biological ActivityRationale
α-Bromoacetamides α-Bromo groupHighGood leaving group, promotes covalent modification of targets.[2]
α-Chloroacetamides α-Chloro groupModerate to HighEffective, but generally less reactive than bromoacetamides.[1]
α-Fluoroacetamides α-Fluoro groupModeratePoorer leaving group, may result in lower reactivity.
The Impact of Fluorination at the α-Position

The introduction of fluorine atoms into organic molecules can profoundly influence their biological properties.[3][4] In the case of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide, the two fluorine atoms at the α-position are expected to have several effects:

  • Increased Metabolic Stability: Fluorine can block sites of metabolic oxidation, leading to a longer biological half-life.[3]

  • Modulation of Physicochemical Properties: Fluorine can alter lipophilicity and pKa, which can affect cell permeability and target binding.[3]

  • Enhanced Binding Affinity: The strong C-F bond and the electronegativity of fluorine can lead to favorable interactions with biological targets.[3]

While direct data on our target compound is unavailable, studies on other fluorinated molecules have shown enhanced antimicrobial and anticancer activities.[5][6] For instance, the incorporation of fluorine into N-aryl-cinnamamides led to compounds with potent antistaphylococcal and antitubercular activities.[7]

Structure-Activity Relationship (SAR) of the N-Aryl Ring

The substitution pattern on the N-aryl ring plays a crucial role in determining the biological activity of acetamide derivatives.[8] The 3,5-dimethylphenyl group in our target compound is expected to influence its lipophilicity and steric profile, which in turn affects its interaction with biological targets.

Studies on N-phenylacetamide derivatives have shown that the position and nature of substituents on the phenyl ring can significantly impact their cytotoxic effects on cancer cell lines.[9] For example, a study on brominated derivatives with an acetophenone scaffold found that the position of a methyl group influenced cytotoxicity against various tumor cell lines.[10] It is hypothesized that the 3,5-dimethyl substitution pattern may provide an optimal balance of lipophilicity and steric bulk for binding to a specific biological target.

N-Aryl SubstituentExpected Impact on ActivityRationale
3,5-dimethylphenyl Potentially HighIncreased lipophilicity may enhance cell membrane penetration. Specific steric profile could favor binding to target sites.
Unsubstituted Phenyl ModerateBaseline activity, serves as a reference for comparison.
Electron-withdrawing groups (e.g., -NO2, -Cl) VariableCan influence electronic properties and reactivity of the entire molecule.[9]
Electron-donating groups (e.g., -OCH3) VariableCan alter the molecule's polarity and hydrogen bonding potential.[9]

Anticipated Mechanism of Action: Enzyme Inhibition

A plausible mechanism of action for α-haloacetamides is the irreversible inhibition of enzymes through covalent modification.[11] The electrophilic α-carbon of the acetamide can react with nucleophilic residues (such as cysteine, histidine, or serine) in the active site of an enzyme, leading to its inactivation.[12]

Enzyme_Inhibition Compound 2-Bromo-N-(3,5-dimethylphenyl)- 2,2-difluoroacetamide Enzyme Target Enzyme (e.g., Protein Tyrosine Phosphatase) Compound->Enzyme Binds to active site Covalent_Adduct Inactive Enzyme-Inhibitor Covalent Adduct Enzyme->Covalent_Adduct Nucleophilic attack by enzyme residue Biological_Effect Biological Effect (e.g., Cytotoxicity, Antimicrobial Activity) Covalent_Adduct->Biological_Effect Leads to

Caption: Proposed mechanism of action via irreversible enzyme inhibition.

This type of inhibition, often referred to as suicide inhibition, is characterized by its time-dependent and irreversible nature.[13] The specificity of the inhibition would depend on the structure of the N-aryl group and its ability to direct the molecule to the active site of a particular enzyme.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide and its analogs, the following experimental protocols are recommended.

General Synthesis of N-Aryl-2-bromoacetamides

A common method for synthesizing N-aryl-2-bromoacetamides involves the acylation of the corresponding aniline with bromoacetyl bromide or chloride.[14][15]

Protocol:

  • Dissolve the substituted aniline (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) and cool the mixture to 0°C.

  • Add bromoacetyl bromide (1 equivalent) dropwise to the cooled solution with stirring.

  • Allow the reaction to proceed at 0°C for 20-60 minutes.

  • Dilute the reaction mixture with the solvent and wash with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9]

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound against various microorganisms.[16]

Protocol:

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum uniformly over the surface of an appropriate agar medium in a Petri dish.

  • Create wells of a specific diameter in the agar using a sterile borer.

  • Add a known concentration of the test compound dissolved in a suitable solvent to each well.

  • Include a positive control (a known antibiotic) and a negative control (the solvent).

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation cluster_Analysis Data Analysis Synthesis Synthesis of Target Compound and Analogs Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing (Agar Well Diffusion) Synthesis->Antimicrobial Enzyme_Assay Enzyme Inhibition Assay Synthesis->Enzyme_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Antimicrobial->SAR_Analysis Enzyme_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.

Conclusion and Future Directions

While direct experimental data for 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is currently lacking, a comparative analysis of structurally similar compounds provides a strong rationale for its potential as a biologically active agent. The combination of an α-bromo substituent, a difluorinated α-carbon, and a 3,5-dimethylphenyl group suggests the possibility of potent antimicrobial and anticancer activities, likely mediated by irreversible enzyme inhibition.

Future research should focus on the synthesis of this target compound and a systematic evaluation of its biological properties using the protocols outlined in this guide. A comprehensive structure-activity relationship study, involving the synthesis and testing of a library of analogs with variations in the N-aryl ring and the α-substituents, will be crucial for identifying lead compounds with optimized efficacy and selectivity.

References

  • Bravo, V. et al. (2021). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC.
  • Hergenrother, P. J. et al. (2024). Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv.
  • Ahmad, B. et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC.
  • Ghorab, M. M. et al. (2021).
  • Măruţescu, L. et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal.
  • Tavallaei, M. et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
  • Kadyrova, Z. R. et al. (2020). Synthesis and antimicrobial activity of fluorobenzoic acid amides.
  • Kovalenko, I. et al. (2022).
  • González-Lainez, M. et al. (2025). Fluorinated Rh(I)
  • Slanina, T. et al. (2021).
  • Pavlovicz, R. E. et al. (2013). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC.
  • Zhang, Z. Y. et al. (2002).
  • NextSDS. (n.d.). 2-Bromo-N-methyl-N-phenylacetamide — Chemical Substance Information. Retrieved from [Link]

  • Al-Amiery, A. A. et al. (2024). CHEMICAL PROBLEMS 2024 no. 4 (22) ISSN 2221-8688 389.
  • PubChem. (n.d.). 2-Bromo-N-phenylacetamide. Retrieved from [Link]

  • Pejchal, V. et al. (2021). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PMC.
  • Akbaş, H. et al. (2020). Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)
  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Ben Hassen, K. et al. (2019).
  • Taylor & Francis. (n.d.). Enzyme inhibition – Knowledge and References. Retrieved from [Link]

  • Drug Design Org. (2005). Example 3: Pyrazolopyridines. Retrieved from [Link]

  • Housheh, S. (2019). (PDF) STRUCTURE ACTIVITY RELATIONSHIP.
  • Ionescu, M. A. et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC.
  • SlideShare. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • Abdel-Latif, E. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Chemistry LibreTexts. (2025). 8.7: Enzyme Inhibition. Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • Gąsowska-Bajger, J. et al. (2018). Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. MDPI.

Sources

validation of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide: A Comparative Guide

Executive Summary

2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is a specialized halogenated radical precursor widely utilized in modern photoredox catalysis, particularly for the synthesis of complex amides and β -lactams[1][2]. The unique reactivity of this compound is governed by the lability of its C–Br bond, which undergoes mesolytic cleavage following a single electron transfer (SET) event[2]. For researchers developing new catalytic methodologies, confirming the exact three-dimensional architecture of this precursor is non-negotiable. This guide provides an objective comparison of structural validation techniques, demonstrating why Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard, and outlines a self-validating experimental protocol for its execution.

Comparative Analysis of Structural Validation Techniques

While spectroscopic methods provide rapid feedback on bulk purity and connectivity, they fall short in elucidating the spatial and geometric nuances that dictate chemical reactivity. The table below compares the performance of standard analytical alternatives against SCXRD for the validation of 2-bromo-2,2-difluoroacetamides.

Analytical TechniquePrimary OutputStrengths for this CompoundLimitations
SCXRD (X-Ray) 3D Atomic CoordinatesQuantifies exact C–Br/C–F bond lengths and amide planarity.Requires high-quality single crystals; time-intensive.
Multinuclear NMR Chemical Connectivity 19 F NMR easily identifies the CF 2​ group ( -60 ppm).Cannot determine bond lengths or solid-state conformation.
HRMS (ESI/APCI) Exact Mass & IsotopesConfirms the 1:1 79 Br/ 81 Br isotopic signature.Provides zero geometric or stereochemical data.
IR Spectroscopy Functional GroupsConfirms the amide C=O stretch ( 1680 cm −1 ).Cannot differentiate subtle conformational isomers.

Causality Insight: In photoredox-catalyzed hydrodifluoroalkylation[1], the thermodynamics of the initial SET are highly sensitive to the C–Br bond length. SCXRD is the only technique capable of revealing the subtle bond elongation caused by the adjacent electron-withdrawing CF 2​ group, explaining its superior performance as a radical source compared to non-fluorinated analogues.

The Self-Validating Experimental Protocol

A robust structural validation workflow must be a self-validating system. The following methodology ensures that the synthesized material is orthogonally verified before, during, and after crystallographic analysis.

Workflow A 1. Synthesis Amidation B 2. Pre-Validation 19F/1H NMR A->B C 3. Crystallization Vapor Diffusion B->C D 4. X-Ray Diffraction Data Collection C->D E 5. Refinement SHELXL / OLEX2 D->E

Workflow for the structural validation of 2-bromo-2,2-difluoroacetamides.

Step-by-Step Methodology:

  • Step 1: Synthesis & Pre-Validation: React 3,5-dimethylaniline with bromodifluoroacetyl chloride in the presence of triethylamine (DCM, 0 °C to RT). Purify the crude product via flash column chromatography.

    • Self-Validation Check: Confirm bulk purity via 19 F NMR (expecting a sharp singlet) and 1 H NMR before proceeding to crystallization. Attempting to crystallize impure material will yield twinned or defective lattices.

  • Step 2: Crystal Growth (Vapor Diffusion): Dissolve 50 mg of the purified compound in a minimal volume (0.5 mL) of dichloromethane (good solvent). Carefully layer 2.5 mL of hexanes (antisolvent) on top. Seal the vial and allow it to sit undisturbed at room temperature for 48–72 hours.

    • Causality Insight: Slow vapor diffusion is chosen over rapid evaporation because it minimizes the kinetic trapping of defects in the crystal lattice, yielding the highly ordered blocks required for high-resolution diffraction.

  • Step 3: Data Collection: Select a clear, block-shaped single crystal and mount it on a diffractometer equipped with a Mo K α ( λ = 0.71073 Å) or Cu K α source. Collect data at 100 K.

    • Causality Insight: Cryogenic temperatures are critical. Fluorine and bromine atoms possess high anisotropic displacement parameters (thermal motion) at room temperature, which can artificially shorten the apparent C–F and C–Br bond lengths in the final model.

  • Step 4: Structure Solution and Refinement: Solve the phase problem using intrinsic phasing. Refine the structure using the SHELXL program[3] integrated within the OLEX2 graphical user interface[4].

  • Step 5: Internal Validation (CheckCIF): Ensure the final refinement yields an R1​ value < 0.05 and a Goodness-of-Fit (GoF) near 1.0.

    • Self-Validation Check: Generate a CIF file and run it through the IUCr CheckCIF routine to ensure no Level A or B alerts remain, proving the mathematical integrity of the structural model.

Mechanistic Insights Derived from Crystallography

Understanding the solid-state structure of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide directly informs its application in complex catalytic cycles, such as the synthesis of enantioenriched γ -substituted amides[1] and β -lactams[2].

Pathway PC Photocatalyst (Excited State) Sub 2-Bromo-N-(3,5-dimethylphenyl) -2,2-difluoroacetamide PC->Sub Single Electron Transfer (SET) Rad Difluoroalkyl Radical + Bromide Anion Sub->Rad Mesolytic Cleavage (C-Br) Prod Functionalized Product (e.g., beta-lactam) Rad->Prod Radical Addition to Alkene

Photoredox-catalyzed generation of difluoroalkyl radicals from the precursor.

SCXRD reveals that the amide plane is slightly twisted relative to the 3,5-dimethylphenyl ring to minimize steric clash with the ortho-methyl groups. More importantly, the C–Br bond is positioned antiperiplanar to the C=O π∗ orbital. This specific orbital alignment facilitates the rapid mesolytic cleavage of the C–Br bond immediately following the injection of an electron from the photocatalyst[2], preventing unproductive back-electron transfer and driving the radical cascade forward.

References

  • Enantioselective Hydrodifluoroalkylation of Alkenes with Conformationally Tuned Peptidyl Hydrogen Atom Transfer Catalysts. Journal of the American Chemical Society.
  • Photoinduced carbonylative annulation access to β-lactams.
  • OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.
  • Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

Sources

Pharmacokinetic Profiling of Difluorophenyl-Containing Compounds: A Comparative Guide to Metabolic Stability and Disposition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Reference

Executive Summary & Mechanistic Rationale

The strategic incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern rational drug design. Among fluorinated motifs, the difluorophenyl group (e.g., 2,4-difluorophenyl or 3,5-difluorophenyl) is frequently deployed to optimize a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

As an Application Scientist evaluating lead compounds, it is critical to understand why this substitution works. The extreme electronegativity of fluorine pulls electron density away from the aromatic ring, deactivating it against electrophilic attack by Cytochrome P450 (CYP450) enzymes. Furthermore, the carbon-fluorine (C–F) bond is exceptionally strong (~116 kcal/mol compared to ~98 kcal/mol for C–H), creating a metabolic "shield" at traditional oxidation hotspots. Unlike bulkier halogens like chlorine, fluorine's Van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å), minimizing steric clashes with target receptors while profoundly altering lipophilicity (LogP), volume of distribution (Vd), and clearance (CL).

This guide objectively compares the pharmacokinetic disposition of difluorophenyl-containing compounds against their non-fluorinated or chlorinated analogs, providing actionable experimental protocols for your bioanalytical workflows.

Comparative Pharmacokinetics: Case Studies in Disposition

To illustrate the PK advantages and dispositional shifts caused by difluorophenyl incorporation, we examine two well-documented pharmacological classes: succinimide nephrotoxicants and triazole antifungals.

Altering Disposition and Toxicity: Dichlorophenyl vs. Difluorophenyl

The impact of halogen selection on tissue distribution and elimination is starkly demonstrated when comparing the nephrotoxicant N-(3,5-dichlorophenyl)succinimide (NDPS) with its non-toxic analog, N-(3,5-difluorophenyl)succinimide (DFPS) [1].

  • Clearance & Elimination: In comparative rodent models, DFPS undergoes rapid elimination, with approximately 90% of the dose cleared in the urine within 6 hours[1]. In contrast, the bulkier, more lipophilic chlorinated analog (NDPS) is eliminated much more slowly, achieving only 40% urinary clearance in the same timeframe, and leaving 33% of the dose uneliminated even after 48 hours[1].

  • Tissue Distribution & Toxicity: NDPS achieves plasma and tissue concentrations 6- to 21-fold higher than DFPS[1]. Crucially, NDPS undergoes oxidative metabolism that leads to extensive covalent binding to renal and hepatic proteins, driving its nephrotoxicity[1]. The difluorophenyl substitution in DFPS prevents this toxic accumulation, facilitating rapid clearance and eliminating the nephrotoxic phenotype[1].

Optimizing Systemic Exposure: The Triazole Antifungals

In the realm of infectious disease, the 2,4-difluorophenyl moiety is critical for the efficacy and PK stability of triazole antifungals.

  • Genaconazole: A potent difluorophenyl-triazole, genaconazole demonstrates exceptional metabolic stability. Following a 100-mg intravenous or oral dose in healthy volunteers, it exhibits a highly prolonged terminal half-life ( t1/2​ ) of approximately 66 to 85 hours, allowing for highly flexible clinical dosing regimens[2].

  • Posaconazole: Another difluorophenyl-containing antifungal, posaconazole, demonstrates a large volume of distribution (3.5–6.9 L/kg) and a reliable elimination half-life of 15 to 20 hours[3]. Because the difluorophenyl ring resists CYP450 degradation, posaconazole is primarily excreted unchanged in the feces, drastically reducing the potential for complex drug-drug interactions[3].

G cluster_0 Chlorinated / Non-Fluorinated Analogs cluster_1 Difluorophenyl Analogs A1 Dichlorophenyl Motif B1 CYP450 Oxidation & Protein Binding A1->B1 C1 High Tissue Retention & Toxicity B1->C1 A2 Difluorophenyl Motif B2 Metabolic Shielding (Strong C-F Bond) A2->B2 C2 Optimized Clearance & Safety Profile B2->C2

Figure 1: Pharmacokinetic and toxicological divergence driven by difluorophenyl substitution.

Quantitative Data Comparison

The following table summarizes the pharmacokinetic divergence between selected difluorophenyl compounds and their comparators based on clinical and preclinical data.

CompoundStructural MotifHalf-Life ( t1/2​ )Clearance / EliminationVolume of Distribution (Vd)Toxicity / Safety Profile
NDPS [1]3,5-DichlorophenylProlonged40% urinary excretion at 6hHigh (Extensive tissue binding)Highly Nephrotoxic
DFPS [1]3,5-DifluorophenylShort~90% urinary excretion at 6hLow (Minimal tissue binding)Non-nephrotoxic
Genaconazole [2]2,4-Difluorophenyl66.2 – 85.1 hLow CL; Primary unchanged excretionModerateWell-tolerated
Posaconazole [3]2,4-Difluorophenyl15 – 20 h~10.9 L/h[4]; Fecal excretion3.5 – 6.9 L/kgWell-tolerated

Self-Validating Experimental Protocols for PK Profiling

To accurately quantify the PK advantages of difluorophenyl substitutions in your own pipeline, rigorous bioanalytical workflows are required. Below are the standard protocols utilized by senior application scientists to ensure data integrity and reproducibility.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and validate the metabolic resistance conferred by the difluorophenyl group.

  • Preparation: Thaw liver microsomes (human or preclinical species) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration: 0.5 mg/mL) with the difluorophenyl test compound (final concentration: 1 µM) in the phosphate buffer.

    • Causality Check: A low compound concentration (1 µM) ensures the enzymes are not saturated, maintaining first-order kinetics necessary for accurate CLint​ calculation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Serial Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality Check: Acetonitrile precipitates the microsomal proteins, halting metabolism instantly and releasing any protein-bound drug into the supernatant.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo Cassette Dosing & LC-MS/MS Bioanalysis

Purpose: To rapidly compare the in vivo exposure (AUC), clearance, and half-life of multiple analogs simultaneously.

  • Cassette Formulation: Formulate the difluorophenyl compound and up to 3 comparators (e.g., non-fluorinated analogs) in a single dosing vehicle (e.g., 5% DMSO / 95% PEG-400) at 1 mg/kg per compound.

    • Causality Check: Cassette dosing minimizes animal usage and eliminates inter-subject biological variance when directly comparing structural analogs[5].

  • Administration & Sampling: Administer intravenously (IV) via the tail vein to SD rats. Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

  • Sample Extraction (SPE): Perform Solid Phase Extraction (SPE) to remove phospholipids, which cause severe ion suppression in mass spectrometry. Elute the analytes using 100% methanol.

  • LC-MS/MS Quantification:

    • Inject 5 µL onto a C18 reverse-phase column.

    • Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation: Ensure the calibration curve spans 1 ng/mL to 5000 ng/mL with an R2>0.99 . Run Quality Control (QC) samples at low, mid, and high concentrations every 20 samples to verify instrument stability.

  • Non-Compartmental Analysis (NCA): Import concentration-time data into PK software (e.g., Phoenix WinNonlin) to calculate AUC, t1/2​ , Vd, and CL.

G Dosing 1. Cassette Dosing (IV & PO Administration) Sampling 2. Serial Blood Sampling (0.083h to 24h) Dosing->Sampling Extraction 3. Protein Precipitation & Solid Phase Extraction Sampling->Extraction LCMS 4. LC-MS/MS Bioanalysis (MRM Mode with IS) Extraction->LCMS NCA 5. Non-Compartmental Analysis (Calculate AUC, CL, t1/2) LCMS->NCA

Figure 2: Standardized in vivo pharmacokinetic workflow for compound comparison.

References

  • Comparative disposition of the nephrotoxicant N-(3, 5-dichlorophenyl)succinimide and the non-nephrotoxicant N-(3, 5-difluorophenyl)succinimide in Fischer 344 rats. PubMed (NIH). Available at: [Link]

  • Pharmacokinetics of the Triazole Antifungal Agent Genaconazole in Healthy Men after Oral and Intravenous Administration. Semantic Scholar. Available at:[Link]

  • Posaconazole: clinical pharmacology and potential applications. Expert Review of Anti-infective Therapy (Ovid). Available at:[Link]

  • Cassette Dosing for Pharmacokinetic Screening in Drug Discovery: Comparison of Clearance, Volume of Distribution, Half-Life, Mean Residence Time, and Oral Bioavailability. ResearchGate. Available at:[Link]

  • Clinical Pharmacology and Biopharmaceutics Review: Noxafil (Posaconazole) Injection. Accessdata.fda.gov. Available at:[Link]

Sources

Unmasking the Interactome: A Comparative Guide to Off-Target Screening Platforms for Novel Small Molecules

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of preclinical drug development, I have frequently witnessed a costly phenomenon: highly potent small molecules failing in late-stage trials due to unforeseen off-target toxicities[1]. Historically, the pharmaceutical industry has relied on targeted safety pharmacology panels to de-risk compounds. However, as our understanding of polypharmacology deepens, it is evident that testing a molecule against a fraction of the proteome is no longer sufficient.

In this guide, we objectively compare the performance of our flagship platform—Thermal Proteome Profiling (TPP) coupled with Mass Spectrometry —against traditional Safety Pharmacology Panels and Affinity Chromatography-Mass Spectrometry (AC-MS) . By examining the mechanistic causality behind these workflows, we will demonstrate why unbiased, label-free proteome profiling is establishing a new gold standard for comprehensive target deconvolution.

The Mechanistic Landscape of Off-Target Screening

To understand the evolution of off-target screening, we must map the logical pathways and inherent limitations of each methodology.

Screening_Logic Start Novel Small Molecule P1 Targeted Panels (e.g., SafetyScreen44) Start->P1 P2 Affinity Chromatography (AC-MS) Start->P2 P3 Thermal Proteome Profiling (TPP) Start->P3 Lim1 Limited to known targets (High false negative rate) P1->Lim1 Lim2 Requires chemical linker (Alters binding affinity) P2->Lim2 Adv3 Unbiased, label-free, live-cell environment P3->Adv3

Comparison of off-target screening platforms and their respective mechanistic limitations.

Evaluating the Alternatives

Alternative 1: Targeted Safety Pharmacology Panels (e.g., Eurofins SafetyScreen44)

  • Mechanism & Causality: These panels utilize in vitro radioligand binding or functional assays to screen compounds against a curated list of historically significant targets, such as the hERG potassium channel or specific G-protein coupled receptors (GPCRs)[2].

  • The Limitation: The fundamental flaw is epistemological—you only find what you are looking for. If a novel scaffold binds an uncharacterized kinase or a metabolic enzyme not included in the 44-target panel, the assay yields a false negative, allowing a hidden liability to progress into in vivo models.

Alternative 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Mechanism & Causality: AC-MS is a classical chemical proteomics approach. The small molecule is synthetically modified to include a chemical linker and an affinity tag (e.g., biotin). This "bait" is incubated with cell lysates, and interacting proteins are pulled down using streptavidin beads for subsequent mass spectrometry analysis[3].

  • The Limitation: Small molecules are exquisitely sensitive to structural perturbations. Appending a bulky linker alters the molecule's steric and electronic properties, which can ablate true physiological interactions or create artificial off-targets[4]. Furthermore, conducting the assay in cell lysates disrupts native compartmentalization and protein complexes, stripping away the physiological context.

The Product Advantage: Thermal Proteome Profiling (TPP)
  • Mechanism & Causality: TPP operates on a fundamental thermodynamic principle: when a ligand binds to a protein, it stabilizes the protein's folded state, increasing its resistance to heat-induced denaturation[5]. By applying a temperature gradient to intact, living cells and quantifying the remaining soluble protein fraction via multiplexed LC-MS/MS, TPP generates melting curves for over 7,000 proteins simultaneously[6].

  • The Causality of Superiority: Because TPP relies on thermal shifts rather than chemical tags, the small molecule remains in its native, unmodified state. Because the assay is performed in live cells, critical physiological parameters—such as endogenous ATP concentrations, native protein-protein interactions, and subcellular localization—are preserved. This self-validating system ensures that identified off-targets are pharmacologically relevant[7].

Experimental Methodologies: Self-Validating Workflows

To establish trustworthiness, every protocol must act as a self-validating system. Below are the step-by-step methodologies for both TPP and AC-MS, highlighting the critical control points.

Protocol A: Unbiased Thermal Proteome Profiling (TPP) Workflow

TPP_Workflow N1 Live Cell Incubation (Small Molecule vs Vehicle) N2 Thermal Aliquoting (Heat gradient 37°C - 67°C) N1->N2 N3 Cell Lysis & Centrifugation (Separate soluble proteins) N2->N3 N4 TMT Labeling & LC-MS/MS (Multiplexed Proteomics) N3->N4 N5 Melt Curve Analysis (Identify ΔTm shifts) N4->N5

Thermal Proteome Profiling (TPP) workflow for unbiased off-target identification.

  • Live Cell Incubation: Culture target cells (e.g., K562 or HepG2) to 80% confluency. Treat cells with the unmodified small molecule at 10x the IC50 (or a DMSO vehicle control) for 1 hour to ensure steady-state target engagement across the cell membrane.

  • Thermal Aliquoting: Aliquot the treated and control cell suspensions into PCR tubes. Subject each pair to a 10-point temperature gradient (e.g., 37°C to 67°C) for exactly 3 minutes using a thermal cycler[7].

  • Lysis and Ultracentrifugation: Lyse the cells using mild, non-denaturing detergents combined with freeze-thaw cycles. Centrifuge the lysates at 100,000 x g for 20 minutes to pellet denatured and aggregated proteins. The supernatant contains the stable, soluble proteome.

  • Proteolytic Digestion and TMT Labeling: Digest the soluble proteins with trypsin. Label the resulting peptides with Tandem Mass Tags (TMT) to allow the multiplexing of all 10 temperature points into a single LC-MS/MS run, eliminating run-to-run quantitative variance.

  • LC-MS/MS and Melt Curve Analysis: Analyze the samples via high-resolution Orbitrap mass spectrometry. Utilize specialized statistical software (e.g., InflectSSP[8]) to plot the relative abundance of each protein against temperature, calculating the shift in melting temperature (ΔTm). A statistically significant ΔTm relative to the vehicle control validates direct target engagement.

Protocol B: Traditional Photo-Affinity Chromatography (AC-MS) Workflow
  • Probe Synthesis: Chemically synthesize a derivative of the small molecule containing a photoreactive group (e.g., diazirine) and an affinity tag (e.g., biotin)[3]. Self-Validation Check: The probe must be tested in a functional assay to ensure the linker has not completely abolished biological activity.

  • Lysate Incubation: Lyse target cells to extract proteins. Incubate the proteome lysate with the synthesized probe.

  • UV Crosslinking: Expose the mixture to UV light (365 nm) to covalently crosslink the probe to interacting proteins.

  • Enrichment & Elution: Use streptavidin-coated magnetic beads to pull down the biotinylated probe-protein complexes. Wash extensively to remove non-specific binders, then elute the bound proteins.

  • Mass Spectrometry: Digest the eluted proteins and identify them via LC-MS/MS. Compare the results against a competition control (lysate pre-incubated with an excess of the unmodified parent drug) to filter out non-specific background noise[4].

Quantitative Performance Comparison

To facilitate objective decision-making, the table below summarizes the operational and scientific metrics of each platform.

Feature / MetricTargeted Safety Panels (e.g., SafetyScreen44)Affinity Chromatography (AC-MS)Thermal Proteome Profiling (TPP)
Proteome Coverage Extremely Low (~40-80 predefined targets)High (Depends on probe solubility/lysate)Comprehensive (>7,000 proteins)
Chemical Modification None RequiredRequired (Linker + Tag) None Required (Label-Free)
Biological Context In vitro (Purified recombinant proteins)In vitro (Cell lysate, disrupted complexes)Live Cell (Native physiological state)
False Negative Risk High (Misses novel/uncharacterized targets)Moderate (Linker may block true binding site)Low (Unbiased proteome-wide screening)
False Positive Risk Low (Highly validated assays)High (Non-specific bead/linker binding)Low (Thermodynamic stabilization is highly specific)
Turnaround Time 1 - 2 Weeks2 - 4 Months (Due to complex probe synthesis)3 - 4 Weeks

Conclusion

While targeted safety panels remain a regulatory checkbox, they are fundamentally inadequate for discovering novel off-target liabilities in a complex cellular environment. Affinity Chromatography offers a broader view but is severely bottlenecked by the need for synthetic probe modification, which inherently alters the pharmacophore.

Thermal Proteome Profiling (TPP) represents the pinnacle of modern target deconvolution. By leveraging thermodynamic principles in a live-cell, label-free environment, TPP provides drug development professionals with a self-validating, unbiased map of a small molecule's true interactome—bridging the gap between phenotypic efficacy and clinical safety.

Sources

Stereoselective Efficacy in Preclinical Pharmacology: A Comparative Guide to Enantiomer Evaluation in Mouse Models

Author: BenchChem Technical Support Team. Date: April 2026

Chirality is a fundamental geometric property of biological molecules. When evaluating racemic drugs, the constituent enantiomers often exhibit profound pharmacodynamic and pharmacokinetic differences. The active enantiomer (eutomer) may drive the therapeutic effect, while the inactive enantiomer (distomer) could be inert, toxic, or even antagonistic.

As a Senior Application Scientist, I designed this guide to provide a robust framework for evaluating enantiomeric efficacy in mouse models. We will examine two defining case studies: the divergent signaling of Ketamine enantiomers in depression models, and the allosteric antagonism of Citalopram enantiomers in serotonergic models.

Case Study 1: Ketamine Enantiomers (R-Ketamine vs. S-Ketamine)

Mechanistic Causality

Ketamine is a racemic mixture of (S)-ketamine (esketamine) and (R)-ketamine (arketamine). While (S)-ketamine has a higher affinity for the NMDA receptor and is an approved rapid-acting antidepressant, preclinical mouse models reveal that (R)-ketamine exhibits greater potency, longer-lasting effects, and a safer psychotomimetic profile 1. The causality behind this divergence lies in their distinct signaling cascades. (S)-ketamine primarily triggers the mTOR pathway via NMDA blockade, whereas (R)-ketamine relies heavily on Brain-Derived Neurotrophic Factor (BDNF) and Tropomyosin receptor kinase B (TrkB) signaling 2.

KetaminePathways SKet (S)-Ketamine NMDA NMDA Receptor Blockade SKet->NMDA RKet (R)-Ketamine TrkB BDNF / TrkB Activation RKet->TrkB mTOR mTOR / ERK Pathway NMDA->mTOR Synap Synaptogenesis & Efficacy TrkB->Synap mTOR->Synap

Divergent intracellular signaling pathways of (S)-ketamine and (R)-ketamine.

Self-Validating Protocol: CUMS & Forced Swim Test (FST)

To objectively compare these enantiomers, we utilize a Chronic Unpredictable Mild Stress (CUMS) model followed by the FST. The protocol is designed as a self-validating system: vehicle-treated stressed mice validate the depression phenotype, while baseline locomotor tracking ensures that reductions in immobility are not confounded by generalized hyperactivity.

Step-by-Step Methodology:

  • Acclimation & Baseline : Acclimate C57BL/6J mice for 7 days. Perform a baseline Open Field Test (OFT) to establish normal locomotor activity. Causality: Establishing baseline prevents false-positive efficacy readings later caused by drug-induced hyperlocomotion.

  • CUMS Induction : Subject mice to 21 days of randomized mild stressors (e.g., 45° cage tilt, damp bedding, altered light/dark cycles) to induce anhedonia and behavioral despair.

  • Validation of Phenotype : Conduct a Sucrose Preference Test (SPT). A drop in preference to <65% validates the depressive-like state.

  • Enantiomer Administration : Randomize mice into three groups. Administer a single intraperitoneal (i.p.) injection of Vehicle, (S)-ketamine (10 mg/kg), or (R)-ketamine (10 mg/kg).

  • Behavioral Assay (FST) : At 24h, 3 days, and 7 days post-injection, place mice in a water cylinder (25°C). Record for 6 minutes.

  • Data Acquisition & Causality Check : Blinded scoring of immobility time (last 4 minutes). Concurrently run OFT. If a mouse shows reduced FST immobility but highly elevated OFT locomotion, the result is flagged as a psychotomimetic artifact rather than true antidepressant efficacy.

Quantitative Comparison
Parameter(S)-Ketamine (10 mg/kg)(R)-Ketamine (10 mg/kg)Vehicle (CUMS)
FST Immobility (24h) Significant Decrease (~120s)Significant Decrease (~110s)High (~190s)
FST Immobility (7 Days) Return to Baseline (~180s)Sustained Decrease (~130s)High (~190s)
Psychotomimetic Risk Moderate (Hyperlocomotion)Low (Stable OFT)N/A
Primary Pathway NMDA / mTORBDNF / TrkBN/A

Case Study 2: Citalopram Enantiomers (S-Citalopram vs. R-Citalopram)

Mechanistic Causality

Citalopram is a classic Selective Serotonin Reuptake Inhibitor (SSRI). However, in vivo studies reveal a fascinating kinetic interaction: the (S)-enantiomer (escitalopram) is the active eutomer, while the (R)-enantiomer is not merely inactive—it functionally antagonizes the (S)-enantiomer at the serotonin transporter (SERT) 3. The causality stems from (R)-citalopram binding to an allosteric site on SERT, which stabilizes a conformation that reduces the association rate of (S)-citalopram at the primary orthosteric site.

Self-Validating Protocol: 5-HTP Potentiation Test

To measure in vivo SERT inhibition, we use the 5-Hydroxytryptophan (5-HTP) potentiation test. By administering 5-HTP (the precursor to serotonin), we induce a specific behavioral syndrome. An effective SSRI will potentiate this syndrome. The self-validating nature of this protocol involves testing the enantiomers alone and in co-administration to prove functional antagonism.

Step-by-Step Methodology:

  • Preparation : Fast male Swiss Webster mice for 12 hours. Causality: Fasting ensures uniform gastric emptying and predictable absorption kinetics.

  • Pre-treatment : Administer subcutaneous (s.c.) injections of (S)-citalopram (1.0 mg/kg), (R)-citalopram (1.0 mg/kg), or a combination of both (1.0 mg/kg each).

  • Precursor Challenge : 30 minutes post-treatment, administer L-5-HTP (100 mg/kg, i.v.) via the tail vein.

  • Observation & Scoring : Immediately place mice in individual observation cages. Score the serotonergic syndrome (head twitches, forepaw treading, flat body posture) on a scale of 0-3 at 10-minute intervals for 1 hour.

  • Causality Check : The combination group must show a statistically significant reduction in syndrome score compared to the (S)-citalopram alone group. This internal control proves the antagonistic in vivo effect of the distomer.

CitalopramWorkflow Prep Mouse Cohort Prep (Swiss Webster) GroupS (S)-Citalopram (Eutomer) Prep->GroupS GroupR (R)-Citalopram (Distomer) Prep->GroupR GroupCombo Co-administration (S + R) Prep->GroupCombo Challenge 5-HTP i.v. Challenge (Serotonin Precursor) GroupS->Challenge GroupR->Challenge GroupCombo->Challenge ScoreHigh High Syndrome Score (Potentiation) Challenge->ScoreHigh S-Cit ScoreLow Low Syndrome Score (No Potentiation) Challenge->ScoreLow R-Cit ScoreMed Attenuated Score (Functional Antagonism) Challenge->ScoreMed Combo

Workflow demonstrating in vivo functional antagonism of Citalopram enantiomers.

Quantitative Comparison
CompoundED50 for 5-HTP Potentiation (mg/kg)SERT Binding Affinity (Ki, nM)Functional Role
(S)-Citalopram 0.070~2.5Active Eutomer (Orthosteric binding)
(R)-Citalopram > 4.7~150Allosteric Antagonist
Racemic (RS)-Citalopram 0.140~5.0Mixed (Reduced efficacy vs S-alone)

Best Practices for Enantiomeric In Vivo Studies

To ensure scientific integrity in your chiral pharmacology workflows, adhere to the following principles:

  • Chiral Inversion Checks : Always perform chiral LC-MS/MS on plasma samples post-experiment. Some mouse models exhibit species-specific enzymatic chiral inversion, where the inactive enantiomer is converted to the active form in vivo.

  • Dose-Exposure Causality : Do not rely solely on mg/kg dosing. Calculate the Area Under the Curve (AUC) for both enantiomers. Differences in efficacy might be driven by differential clearance rates rather than target affinity.

  • Receptor Occupancy (RO) : Validate behavioral data with ex vivo autoradiography or PET imaging to ensure that the administered enantiomer is reaching the target tissue at therapeutically relevant concentrations.

References

  • Title: R (−)-ketamine shows greater potency and longer lasting antidepressant effects than S (+)
  • Title: The effectiveness of (R)-ketamine and its mechanism of action differ from those of (S)
  • Title: R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter Source: NIH / PMC URL

Sources

analysis of N-acetylation by mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Analysis of N-Acetylation by Mass Spectrometry: Enrichment and Fragmentation Strategies

Introduction Protein acetylation is a ubiquitous and dynamic post-translational modification (PTM) that regulates diverse cellular processes, including gene expression, metabolism, and protein stability. It primarily occurs in two distinct forms: Nα-terminal acetylation (co-translational modification of the protein's N-terminus) and Nε-lysine acetylation (reversible modification of lysine side chains) [1].

As a Senior Application Scientist, I frequently encounter a common pitfall in acetylome studies: treating all acetylation as analytically identical. In reality, the low stoichiometry of Nε-acetylation (<1% of total protein) and the unique physicochemical properties of Nα-acetylated peptides demand highly specialized, divergent workflows. This guide objectively compares the leading enrichment strategies and mass spectrometry (MS) fragmentation techniques, providing the experimental data and mechanistic rationale required to design a robust acetylome study.

Workflow Architecture The following diagram illustrates the divergent analytical pathways for Nα-terminal versus Nε-lysine acetylation.

AcetylomeWorkflow cluster_enrichment Targeted Enrichment Strategies cluster_frag Fragmentation Modes Start Protein Extraction & Lysis (Denaturing Buffer + Deacetylase Inhibitors) Digest Proteolytic Digestion (Trypsin) Start->Digest Preserves PTMs Kac_Enrich Nε-Lysine Acetylation Immunoaffinity (Anti-Kac Beads) Digest->Kac_Enrich Nε-Ac focus Nterm_Enrich Nα-Terminal Acetylation Strong Cation Exchange (SCX) Digest->Nterm_Enrich Nα-Ac focus LCMS Nanoflow LC-MS/MS Kac_Enrich->LCMS Nterm_Enrich->LCMS HCD HCD (Higher-energy Collisional Dissociation) High Sensitivity, b/y ions LCMS->HCD EThcD EThcD (Electron-transfer/HCD) Unambiguous Site Localization, b/y + c/z ions LCMS->EThcD Data Bioinformatics & Site Localization (FDR < 1%, PTMProphet) HCD->Data EThcD->Data

Divergent mass spectrometry workflows for Nα-terminal and Nε-lysine acetylation analysis.

Comparison 1: Enrichment Strategies

Because acetylated peptides are vastly outnumbered by their unmodified counterparts, enrichment is non-negotiable. The choice of enrichment dictates the entire trajectory of the experiment.

Immunoaffinity Enrichment (Anti-Kac) vs. SCX Fractionation

Mechanistic Causality:

  • Immunoaffinity (for Nε-acetylation): Trypsin cleaves at the C-terminus of arginine and lysine. However, acetylation neutralizes the positive charge of the lysine side chain, blocking tryptic cleavage [3]. Consequently, Nε-acetylated peptides always contain a "missed cleavage" at the modified site. Pan-acetyl-lysine antibodies specifically recognize this epitope. The causality here is structural: the antibody relies on the acetyl group's specific steric and electrostatic profile. However, antibodies exhibit sequence context bias, meaning some acetylated sequences bind with higher affinity than others.

  • Strong Cation Exchange (SCX) (for Nα-acetylation): Nα-acetylated peptides lack a free primary amine at their N-terminus. At highly acidic pH (e.g., pH 2.7), unmodified internal tryptic peptides carry at least two positive charges (the N-terminal amine and the C-terminal Arg/Lys). In contrast, Nα-acetylated peptides carry only one positive charge (the C-terminal Arg/Lys). SCX chromatography exploits this exact charge differential. Nα-acetylated peptides elute early in the SCX gradient, effectively separating them from the bulk of highly charged unmodified peptides [2].

Performance Comparison Table

ParameterImmunoaffinity (Anti-Kac)Strong Cation Exchange (SCX)
Primary Target Nε-Lysine AcetylationNα-Terminal Acetylation
Enrichment Mechanism Epitope recognition by pan-specific antibodiesCharge-based separation at acidic pH
Input Requirement High (1–10 mg protein lysate)Low to Moderate (20 μg – 1 mg)
Specificity High (but subject to antibody sequence bias)Very High (based on fundamental peptide charge)
Cost & Scalability High cost (antibodies/beads); lower throughputLow cost (resins/buffers); easily scalable
Key Limitation Co-elution of non-specific binding proteinsRequires precise pH control; internal acetyl-peptides may co-elute

Comparison 2: Fragmentation Techniques (HCD vs. EThcD)

Identifying the peptide is only half the battle; unambiguously localizing the exact site of the acetyl group is the true analytical challenge, especially in peptides containing multiple lysine residues.

HCD (Higher-energy Collisional Dissociation)

HCD is a beam-type collisional activation method that breaks the weakest bonds (typically the peptide amide bonds), generating b and y type fragment ions.

  • The Advantage: HCD is extremely fast, highly sensitive, and provides excellent sequence coverage for standard tryptic peptides. It is the workhorse of modern proteomics [3].

  • The Limitation: For highly charged peptides or those with multiple basic residues, HCD energy can be distributed unevenly, leading to incomplete backbone fragmentation. If two lysine residues are adjacent (e.g., -K-K(Ac)-), HCD may fail to generate the specific fragment ion needed to distinguish which lysine is acetylated.

EThcD (Electron-Transfer/Higher-Energy Collision Dissociation)

EThcD is a hybrid fragmentation scheme. It first subjects the peptide to Electron Transfer Dissociation (ETD), which induces cleavage of the N-Cα bonds (generating c and z ions) regardless of peptide length or basicity. The remaining intact precursor and large fragments are then subjected to HCD (generating b and y ions) in the same MS/MS scan [4].

  • The Advantage: EThcD produces dual, complementary ion series (b/y and c/z). This "gap-free" fragmentation provides near-complete sequence coverage, making it the gold standard for unambiguous PTM site localization [5].

  • The Limitation: EThcD requires longer scan times (reducing the overall number of MS/MS scans per second) and is less effective for singly or doubly charged precursors.

Quantitative Data Summary: HCD vs. EThcD for PTM Localization

MetricHCDEThcD
Predominant Ion Series b and y ionsb, y, c, and z ions
Optimal Precursor Charge +2 to +3≥ +3
MS/MS Scan Speed Very Fast (~15–30 Hz)Moderate (~10–20 Hz)
Sequence Coverage Depth ~70-80%>90% (Gap-free)
Site Localization Confidence Moderate to HighVery High (Unambiguous)
Best Use Case Deep acetylome profiling (maximum IDs)Resolving complex, multi-acetylated peptides

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints.

Protocol 1: Immunoaffinity Enrichment of Nε-Acetylated Peptides

This protocol utilizes anti-Kac agarose beads for robust enrichment [1].

  • Protein Extraction & Digestion:

    • Lyse cells in 8M Urea, 50 mM Tris-HCl (pH 8.0) supplemented with deacetylase inhibitors (e.g., 1 μM Trichostatin A, 5 mM Nicotinamide) to prevent loss of endogenous acetylation. Causality checkpoint: Failure to include deacetylase inhibitors will result in rapid, artificial deacetylation by endogenous enzymes.

    • Reduce (10 mM DTT, 30 min, 37°C) and alkylate (20 mM Iodoacetamide, 30 min, dark).

    • Dilute urea to <2M and digest with Trypsin (1:50 w/w) overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with 1% Trifluoroacetic acid (TFA) and desalt using C18 Sep-Pak cartridges. Elute in 50% Acetonitrile (ACN) / 0.1% TFA.

    • Lyophilize peptides to complete dryness.

  • Immunoaffinity Enrichment:

    • Resuspend peptides (typically 1-5 mg) in 1 mL of NETN buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40).

    • Add 40 μL of pre-washed anti-acetyl-lysine agarose beads. Incubate at 4°C overnight on a rotator.

  • Washing and Elution:

    • Wash beads 3x with NETN buffer, 2x with ETN buffer (no NP-40), and 1x with LC-MS grade water. Validation: The water wash removes residual detergent which would severely suppress MS ionization.

    • Elute acetylated peptides by incubating beads with 100 μL of 0.1% TFA for 10 min at room temperature. Repeat elution twice.

    • Desalt the combined eluates using C18 StageTips prior to LC-MS/MS.

Protocol 2: LC-MS/MS Acquisition using EThcD

Optimized for a hybrid Orbitrap mass spectrometer [4].

  • Chromatography:

    • Load enriched peptides onto a 50 cm C18 analytical column (75 μm inner diameter, 2 μm particle size).

    • Run a 120-minute gradient from 5% to 35% Buffer B (80% ACN, 0.1% Formic Acid) at 300 nL/min.

  • Mass Spectrometry Parameters:

    • MS1 Scan: Orbitrap resolution 120,000; Scan range 350-1500 m/z; AGC target 3e6.

    • Precursor Selection: Select top 15 most intense ions. Filter: Exclude charge states +1 and +2 (ETD is highly inefficient for low charge states).

    • EThcD MS/MS Scan:

      • ETD reaction time: Calibrated based on precursor charge (typically 50-100 ms).

      • Supplemental Activation (HCD): Normalized Collision Energy (NCE) set to 15-25%.

      • Orbitrap resolution 30,000; AGC target 1e5.

  • Data Analysis & Validation:

    • Search data specifying Acetylation (+42.0106 Da) on Lysine as a variable modification.

    • Self-Validation: Ensure that identified Nε-acetylated peptides exhibit a missed tryptic cleavage at the modified lysine. Use localization software (e.g., PTMProphet or phosphoRS adapted for acetylation) to verify that c and z ions uniquely bracket the modified residue [5].

References

  • High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. National Institutes of Health (NIH).[Link]

  • Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. ResearchGate.[Link]

  • Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria. ACS Publications.[Link]

  • Increased EThcD Efficiency on the Hybrid Orbitrap Excedion Pro Mass Analyzer Extends the Depth in Identification and Sequence Coverage. National Institutes of Health (NIH).[Link]

  • Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). National Institutes of Health (NIH).[Link]

The Ascendancy of the Difluorophenyl Moiety: A Comparative Review of its Impact on Organic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the physicochemical and biological properties of difluorophenyl-containing organic acids, with a focus on the well-characterized anti-inflammatory agent, Diflunisal. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform future research and development.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Among the various fluorinated motifs, the difluorophenyl group stands out for its profound ability to modulate the physicochemical and biological properties of parent molecules.[2][3] This guide provides a comparative analysis of difluorophenyl-containing organic acids, a class of compounds that has yielded successful therapeutics and continues to be a fertile ground for drug discovery. By examining key examples and the underlying principles of their design, we aim to provide a comprehensive resource for researchers in the field.

The introduction of a difluorophenyl group can significantly alter a molecule's lipophilicity, acidity, metabolic stability, and binding interactions with its biological target.[2][4] The high electronegativity of fluorine atoms can create favorable electronic interactions and influence the conformation of the molecule, often leading to enhanced potency and improved pharmacokinetic profiles.[3][5]

Physicochemical Properties: A Comparative Look

A molecule's journey through the body is dictated by its physicochemical properties. The table below presents a comparison of key parameters for several difluorophenyl-containing organic acids. This data highlights the impact of the difluorophenyl group on these critical attributes.

CompoundStructureMolecular Weight ( g/mol )pKaLogP
Diflunisal 5-(2',4'-difluorophenyl)salicylic acid250.20~3.4~3.8
2,4-Difluorophenylacetic acid 172.12~4.1~1.7
3-((2,4-Difluorophenyl)amino)propanoic acid 201.17~4.3 (acid), ~3.8 (amine)~1.5
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 255.20~3.9~0.8

Table 1: Physicochemical Properties of Selected Difluorophenyl-Containing Organic Acids. The data illustrates how the position and nature of the organic acid moiety, in conjunction with the difluorophenyl group, influence acidity and lipophilicity.

The gem-difluorination of cyclic alkanes has been shown to decrease pKa values by 0.3-0.5 units, while the effect on LogP can be more complex and is influenced by the overall molecular structure.[4][6][7] The difluoromethyl group (CF2H) is noted for its ability to act as a more lipophilic isostere of functional groups like carbinol or amide, and its weakly acidic nature can facilitate hydrogen-bonding interactions, thereby improving binding selectivity.[8]

Biological Activity: From Anti-inflammatory to Anticancer Agents

The versatility of the difluorophenyl-organic acid scaffold is evident in the diverse range of biological activities exhibited by its members.

Diflunisal: A Clinically Successful NSAID

Diflunisal, or 5-(2',4'-difluorophenyl) salicylic acid, is a well-established non-steroidal anti-inflammatory drug (NSAID).[9][10] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[2] By blocking COX-1 and COX-2, Diflunisal effectively reduces the production of pro-inflammatory prostaglandins.[2]

The addition of the difluorophenyl group to the salicylic acid core enhances its potency and prolongs its duration of action compared to aspirin.[9][10] Notably, the absence of an O-acetyl group, present in aspirin, means Diflunisal is a reversible COX inhibitor and does not cause the in vivo acylation of proteins associated with aspirin.[9][10]

Signaling Pathway: Prostaglandin Synthesis and Inhibition by Diflunisal

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX_Enzymes COX-1 & COX-2 Prostaglandin_H2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (Inflammation) Diflunisal Diflunisal Diflunisal->COX_Enzymes

Caption: Prostaglandin synthesis pathway and the inhibitory action of Diflunisal.

Emerging Anticancer Applications

Recent research has highlighted the potential of difluorophenyl-containing organic acids as anticancer agents. For instance, derivatives of 3-((2,4-difluorophenyl)amino)propanoic acid have been synthesized and evaluated for their antiproliferative activity.[11] These compounds, which often incorporate heterocyclic moieties, have shown promise in targeting cancer-associated enzymes and receptors.[11] Molecular docking studies have indicated that these derivatives can favorably bind to the active sites of receptor tyrosine kinases like c-MET and HER2.[11]

Similarly, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant anticancer activity against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[12][13] The synthesis of these compounds often involves the use of hydrazide intermediates, which are versatile building blocks in the creation of novel therapeutic molecules.[11][12][13]

Experimental Protocols: A Guide to Evaluation

To facilitate further research and comparative analysis, this section provides a standardized protocol for a key in vitro assay.

In Vitro COX Inhibition Assay

This assay is crucial for determining the inhibitory potential of a compound against COX-1 and COX-2, the primary targets of many NSAIDs.

Objective: To quantify the inhibition of prostaglandin E2 (PGE2) production by a test compound.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Test compound (e.g., Diflunisal) and vehicle control (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Quenching solution (e.g., 1N HCl)

  • PGE2 competitive ELISA kit

Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Plate Setup: Add the diluted enzyme to the wells of a microplate.

  • Pre-incubation: Add the test compound dilutions or vehicle control to the respective wells and pre-incubate the mixture for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[2]

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 2 minutes at 37°C).[2]

  • Reaction Termination: Stop the reaction by adding a quenching solution.[2]

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.[2]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow: In Vitro COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (COX-1/COX-2) Plate_Setup Assay Plate Setup Enzyme_Prep->Plate_Setup Compound_Prep Test Compound Dilution Compound_Prep->Plate_Setup Pre_incubation Pre-incubation (Enzyme + Compound) Plate_Setup->Pre_incubation Reaction_Start Reaction Initiation (Add Arachidonic Acid) Pre_incubation->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Reaction Termination Incubation->Reaction_Stop PGE2_Quant PGE2 Quantification (ELISA) Reaction_Stop->PGE2_Quant Data_Analysis IC50 Determination PGE2_Quant->Data_Analysis

Caption: General workflow for an in vitro COX inhibition assay.

Synthesis Strategies

The synthesis of difluorophenyl-containing organic acids often involves standard organic chemistry transformations. For example, 3-((2,4-difluorophenyl)amino)propanoic acid can be synthesized by the reaction of 2,4-difluoroaniline with acrylic acid.[11] 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is prepared from the reaction of 2,4-difluoroaniline with itaconic acid.[12][13] Further derivatization, such as esterification and reaction with hydrazine to form hydrazides, provides intermediates for creating diverse chemical libraries.[11][12][13] The introduction of fluorine into the phenyl ring can be achieved through various methods, including electrophilic and nucleophilic fluorination techniques.[14] Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are also employed for the synthesis of fluorinated phenylalanine derivatives.[3][8]

Conclusion

The incorporation of a difluorophenyl moiety has proven to be a highly effective strategy in the design of organic acids with enhanced therapeutic properties. From the established success of Diflunisal to the promising anticancer activity of newer derivatives, this chemical scaffold continues to be a focal point of drug discovery efforts. The ability of the difluorophenyl group to favorably modulate key physicochemical and biological parameters underscores its importance in medicinal chemistry. Future research in this area will likely focus on exploring novel difluorophenyl-containing organic acid structures to target a wider range of diseases and further refine their pharmacological profiles for improved safety and efficacy.

References

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available from: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Available from: [Link]

  • SYNTHESIS OF 1-(2,4-DIFLUORPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND INVESTIGATION OF THEIR ANTICANCER ACTIVITY. Kaunas University of Technology. Available from: [Link]

  • Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Available from: [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. Available from: [Link]

  • Chemical and pharmacological properties of diflunisal. PubMed. Available from: [Link]

  • Discovery of diflunisal. PMC - NIH. Available from: [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available from: [Link]

  • A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS. International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST). Available from: [Link]

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. ACS Publications. Available from: [Link]

  • Biologically Active Organofluorine Compounds. SciSpace. Available from: [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available from: [Link]

  • The synthesis and activity of some 2,6-difluorophenyl-substituted compounds. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available from: [Link]

Sources

Safety Operating Guide

2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Quenching, and Disposal of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

As a specialized building block in drug discovery and materials science, 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide offers unique synthetic utility. However, its structural motifs—an electrophilic alpha-bromoacetamide group coupled with persistent halogens (fluorine and bromine)—demand rigorous operational safety and highly specific disposal logistics. This guide provides researchers and laboratory scientists with field-proven, self-validating protocols for the deactivation and environmental management of this compound.

Part 1: Chemical Profiling & Mechanistic Hazard Assessment

To implement a safe disposal plan, one must first understand the causality behind the chemical's reactivity.

  • Hyper-Electrophilicity: The presence of the difluoro group ( −CF2​− ) adjacent to the carbonyl acts as a powerful electron-withdrawing group (EWG). This inductive effect severely depletes electron density at the alpha-carbon, making the carbon-bromine (C-Br) bond exceptionally labile and highly susceptible to SN​2 nucleophilic attack.

  • Biological Toxicity: Because of this hyper-reactivity, the compound is a potent alkylating agent. If exposed, it can irreversibly alkylate biological nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to severe cellular toxicity and sensitization.

  • Environmental Persistence: The molecule contains both bromine and fluorine. Halogenated organics are highly recalcitrant in the environment, resisting natural biodegradation and requiring extreme thermal conditions for complete destruction[1].

Mechanism Electrophile Alpha-Bromo Difluoroacetamide (Electrophile) BioNuc Biological Nucleophiles (e.g., Cysteine -SH) Electrophile->BioNuc Exposure Thiosulfate Sodium Thiosulfate (Chemical Quench) Electrophile->Thiosulfate Mitigation Toxicity Irreversible Alkylation (Cellular Toxicity) BioNuc->Toxicity Inert Inert Thioether (Safe Disposal) Thiosulfate->Inert

Mechanism of electrophilic toxicity and mitigation via nucleophilic quenching.

Part 2: Pre-Disposal Chemical Quenching (Self-Validating Protocol)

Directly disposing of highly reactive alkylating agents into bulk waste containers poses a severe risk of exothermic cross-reactions and fugitive toxic emissions. The gold standard in laboratory safety is to chemically deactivate (quench) the electrophile prior to disposal[2].

Step-by-Step Methodology: Thiosulfate Quenching This protocol utilizes sodium thiosulfate ( Na2​S2​O3​ ) to safely displace the reactive bromine atom, converting the hazardous alkylating agent into a stable, inert thioether.

  • Solvent Solubilization: In a certified chemical fume hood, dissolve the waste 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide in a minimal volume of a water-miscible organic solvent (e.g., methanol or acetonitrile) to ensure a homogeneous reaction mixture.

  • Nucleophile Preparation: Prepare a fresh 1.0 M aqueous solution of sodium thiosulfate.

  • Controlled Addition: Under continuous magnetic stirring, slowly add a 3-fold to 5-fold molar excess of the aqueous thiosulfate solution to the organic waste mixture. The excess ensures complete consumption of the electrophile.

  • Reaction Monitoring (Self-Validation): Stir the biphasic mixture at room temperature for 2 to 4 hours. Crucial Step: Do not assume the reaction is complete based on time alone. Validate the total consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Final Routing: Once the disappearance of the electrophile is analytically confirmed, the deactivated mixture is safe to transfer to the "Aqueous Halogenated Waste" stream.

Part 3: Waste Segregation & Logistical Operations

Whether disposing of the quenched mixture or trace unquenched solvent washings, the waste must be strictly managed under environmental guidelines for halogenated organics[1]. Mixing halogenated waste with non-halogenated streams drastically increases disposal costs and violates environmental compliance.

Table 1: Waste Segregation & Compatibility Matrix

Waste CategoryTypical CompositionApproved Container MaterialCritical Incompatibilities
Halogenated Organic Unquenched trace chemical, Dichloromethane, ChloroformHigh-Density Polyethylene (HDPE) or GlassStrong bases, alkali metals, non-halogenated streams
Aqueous Halogenated Quenched thioether mixture, water, methanol, thiosulfateHDPE CarboyStrong acids (releases SO2​ from unreacted thiosulfate)
Solid Waste Contaminated gloves, TLC plates, weigh boatsDouble-bagged clear polyethyleneLiquid wastes, sharps

Table 2: Quantitative Hazard Data & Mitigation

Property/HazardQuantitative MetricOperational Consequence & Mitigation
Halogen Content ~28% Br, ~13% F by massHigh potential for HF/HBr gas generation. Mandates segregation into dedicated halogenated waste streams.
Electrophilicity High (Alpha-bromo group)Rapid alkylation of biological thiols. Requires chemical quenching with >3x molar excess of Na2​S2​O3​ .
Incineration Temp >1,000°C requiredStandard municipal incinerators are insufficient. Must use certified rotary kiln facilities.

Part 4: Final Destruction via Rotary Kiln Incineration

Once the waste leaves your facility, it cannot be placed in a standard landfill or poured down the drain. The US Environmental Protection Agency (EPA) mandates that heavily halogenated organic wastes undergo high-temperature thermal destruction[1].

The standard operational procedure for commercial disposal facilities involves Rotary Kiln Incineration operating at temperatures exceeding 1,000°C (1,832°F)[3].

  • The Halogen Challenge: Combusting 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide generates highly corrosive and toxic acid gases, specifically Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr).

  • Caustic Scrubbing: To prevent these acids from entering the atmosphere, the incinerator's exhaust must be routed through a wet caustic scrubber[4]. The scrubber sprays an alkaline solution (typically Sodium Hydroxide, NaOH, or Calcium Hydroxide, Ca(OH)2​ ) into the flue gas, neutralizing the HF and HBr into benign salts (e.g., NaF, NaBr) which are then safely filtered and disposed of as solid mineral waste[1].

WasteRouting RawWaste 2-Bromo-N-(3,5-dimethylphenyl) -2,2-difluoroacetamide Quench Chemical Quenching (Excess Na2S2O3) RawWaste->Quench Preferred Route OrgWaste Organic Halogenated Waste (Solvent Mixtures) RawWaste->OrgWaste Direct Disposal AqWaste Aqueous Halogenated Waste (Quenched Thioether) Quench->AqWaste Incineration Rotary Kiln Incineration (>1000°C) AqWaste->Incineration OrgWaste->Incineration Scrubber Caustic Scrubber (NaOH) Neutralizes HF & HBr Incineration->Scrubber

Workflow for the chemical quenching and thermal destruction of halogenated acetamides.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Dioxin Treatment Technologies (Part 4 of 8). Princeton University Archives / OTA. Available at: [Link]

  • Chapter 2: Incinerators and Oxidizers. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.